2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMWWUCDJWYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646016 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-41-0 | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS Number: 884504-41-0), a propiophenone derivative with potential applications in medicinal chemistry and drug development.[1][2] While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights into its synthesis, characterization, potential biological relevance, and safe handling. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar molecular scaffolds.
Introduction and Molecular Architecture
This compound belongs to the propiophenone class of organic compounds, characterized by a three-carbon chain attached to a phenyl ring with a ketone functional group. The specific molecular architecture of this compound, featuring two methoxy groups on the aromatic ring at the 2' and 4' positions and a 1,3-dioxane moiety on the propionyl chain, suggests a unique stereoelectronic profile that may impart interesting pharmacological properties.[3] The presence of the dioxane ring, a cyclic acetal, can influence the molecule's polarity, metabolic stability, and conformational flexibility, all of which are critical parameters in drug design.[3][4]
The propiophenone core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] The strategic placement of methoxy groups, known for their ability to modulate receptor binding and metabolic pathways, further enhances the potential of this compound as a lead structure for novel therapeutic agents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884504-41-0 | [1][2] |
| Molecular Formula | C15H20O5 | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | Inferred |
| Appearance | Likely a solid or oil | Inferred |
Synthesis and Purification
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would likely involve the reaction of 1,3-dimethoxybenzene with 3-(1,3-dioxan-2-yl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6] The methoxy groups on the benzene ring are ortho-, para-directing and activating, which should facilitate the acylation at the position para to the 4'-methoxy group and ortho to the 2'-methoxy group.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a general guideline and should be optimized and validated by the performing chemist.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane (DCM).
-
Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-(1,3-dioxan-2-yl)propionyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel.
-
Aromatic Substrate Addition: To the stirred mixture, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
Analytical Characterization (Expected)
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 6.5-7.8 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.- Methoxy group singlets around 3.8-4.0 ppm.- Protons of the 1,3-dioxane ring, typically appearing as multiplets in the 3.7-4.2 ppm range.- Methylene protons of the propionyl chain, appearing as triplets or multiplets. |
| ¹³C NMR | - Carbonyl carbon signal around 195-205 ppm.- Aromatic carbon signals in the 100-165 ppm range.- Methoxy carbon signals around 55-60 ppm.- Dioxane and propionyl chain carbon signals in the aliphatic region. |
| IR Spectroscopy | - A strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.- C-O stretching bands for the methoxy and dioxane groups.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 280.32 g/mol .- Characteristic fragmentation patterns, including loss of the dioxane moiety or parts of the propionyl chain. |
Potential Applications in Drug Development
While specific biological activities of this compound have not been reported, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
As a Scaffold for Novel Therapeutics
The propiophenone core is a versatile starting point for the synthesis of a wide array of pharmacologically active compounds. For instance, propiophenone derivatives have been explored as antidiabetic agents.[5] The unique substitution pattern of the target compound could lead to novel derivatives with improved potency, selectivity, or pharmacokinetic profiles.
Role of the 1,3-Dioxane Moiety
The 1,3-dioxane group is not merely a passive structural element. It has been incorporated into various biologically active molecules, including ligands for sigma receptors, which are implicated in neurological disorders and cancer.[4] Furthermore, 1,3-dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer chemotherapy.[8] The presence of this moiety in the target compound could therefore confer interesting and potentially valuable biological properties.
Diagram 2: Potential Drug Development Workflow
Caption: A conceptual workflow for utilizing the target compound in drug discovery.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling this compound. While a specific Safety Data Sheet (SDS) is not available, the following guidelines are based on the safety information for related propiophenone derivatives.[9][10][11][12][13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound represents an intriguing, yet underexplored, molecule for chemical and pharmacological research. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications, drawing upon established chemical principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential of this and related propiophenone derivatives in the pursuit of novel therapeutic agents.
References
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Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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PROPIOPHENONE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved January 18, 2026, from [Link]
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PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS - Loba Chemie. (2015, April 9). Retrieved January 18, 2026, from [Link]
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SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE - Theochem @ Mercer University. (n.d.). Retrieved January 18, 2026, from [Link]
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Friedel-Crafts Acylation | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Physicochemical Properties of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Executive Summary: 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is a specialized organic molecule not extensively documented in public scientific literature. This guide provides a comprehensive, theoretical framework for understanding its physicochemical properties based on an analysis of its constituent functional groups. It serves as a predictive resource for researchers, outlining the probable synthetic origins of the compound, its expected characteristics, and the established analytical methodologies required for its empirical validation. The document is structured to deliver actionable insights for professionals in chemical synthesis and drug development, emphasizing the rationale behind predictive analysis and experimental design.
Chemical Identity and Structural Analysis
The compound's name, this compound, provides the blueprint for its molecular structure. A systematic deconstruction of the IUPAC name reveals the following key features:
-
Propiophenone Core: This establishes a three-carbon chain with a ketone at the first carbon (C1) and a phenyl group attached to the same carbon. The ethyl group (C2 and C3) forms the remainder of the "propio-" chain.
-
2',4'-Dimethoxy Substitution: Two methoxy (-OCH₃) groups are attached to the phenyl ring at positions 2 and 4, relative to the point of attachment of the propiophenone chain.
-
3-(1,3-Dioxan-2-yl) Group: A 1,3-dioxane ring is attached at its second carbon to the third carbon (C3) of the propiophenone chain. This cyclic acetal group is a critical feature influencing the molecule's properties and synthesis.
Based on this analysis, the resulting structure contains a highly substituted aromatic ketone with a terminal cyclic acetal. The presence of ether linkages, an aromatic ring, a ketone, and an acetal functional group dictates its chemical behavior and physical properties.
Proposed Synthetic Pathway and Strategic Considerations
The structure of this molecule strongly suggests it is a synthetic intermediate rather than a final product. The 1,3-dioxane group is a classic protecting group for a carbonyl functional group (in this case, an aldehyde).[1][2] Acetals are stable in neutral to strongly basic conditions, which are often required for reactions targeting other parts of a molecule, such as a ketone.[3][4]
A plausible synthetic route would involve the selective protection of a keto-aldehyde precursor. The key challenge in such a synthesis is the chemoselective manipulation of two different carbonyl groups. Since aldehydes are generally more reactive towards acetalization than ketones, this provides a clear strategic path.[5]
Proposed Synthesis Workflow:
-
Precursor Synthesis: The likely starting point is a diketo-aldehyde, which could be synthesized via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable acyl halide containing a terminal aldehyde.
-
Chemoselective Protection: The more reactive terminal aldehyde of the precursor is selectively protected as a 1,3-dioxane using 1,3-propanediol under mild acidic catalysis.[6] Water must be removed during this step, often with a Dean-Stark apparatus, to drive the equilibrium towards acetal formation.[1]
-
Target Molecule Formation: The resulting molecule, with its ketone intact and aldehyde protected, is the target compound: this compound.
-
Deprotection (if necessary): The aldehyde can be regenerated by treating the compound with aqueous acid, which hydrolyzes the acetal group while leaving the ketone untouched, demonstrating the utility of this intermediate.[4]
The diagram below illustrates this logical workflow.
Caption: Proposed workflow for synthesis and characterization.
Predictive Physicochemical Properties and Analytical Characterization
Without empirical data, the properties of this compound can be predicted by analyzing its structure. This section outlines these expected properties and the standard protocols for their verification.
Physical Properties
| Property | Predicted Value / Characteristic | Rationale & Experimental Protocol |
| Melting Point | Likely a low-melting solid or viscous oil. | The parent compound, propiophenone, has a melting point of 18.6 °C.[7] The added bulk and polarity from the methoxy and dioxane groups would likely increase this. Protocol: Determined using a calibrated melting point apparatus. A sharp melting range (<2 °C) would indicate high purity. |
| Boiling Point | High (>250 °C), likely decomposes before boiling at atmospheric pressure. | The molecular weight is significantly higher than propiophenone (b.p. 218 °C).[7][8] Protocol: Best determined under vacuum distillation to prevent thermal decomposition. |
| Solubility | Insoluble in water; soluble in common organic solvents. | The molecule is largely nonpolar, though the ketone and ether oxygens provide some polarity. It is expected to be insoluble in water but miscible with solvents like methanol, ethanol, ether, benzene, and toluene.[9] Protocol: A standard solubility screen would involve adding 1-5 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) and observing dissolution at room temperature and with gentle heating. |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following table predicts the key signals expected from NMR, FTIR, and Mass Spectrometry.
| Technique | Predicted Spectral Features | Rationale |
| ¹H NMR | - Aromatic Protons (δ 6.5-7.8 ppm): Complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. - Dioxane Protons (δ 3.8-4.9 ppm): Multiple signals. The two protons on the central carbon (C2) of the dioxane ring will appear as a triplet around δ 4.8 ppm.[10][11] The other methylene protons will appear as multiplets.[12] - Methoxy Protons (δ ~3.9 ppm): Two sharp singlets, each integrating to 3H. - Propio- Chain Protons (δ 2.0-3.2 ppm): Two methylene groups appearing as complex multiplets. | Chemical shifts are influenced by the electron-withdrawing ketone and electron-donating methoxy groups on the aromatic ring, and the acetal environment for the dioxane ring. |
| ¹³C NMR | - Ketone Carbonyl (δ ~200-215 ppm): A characteristic downfield signal.[13] - Aromatic Carbons (δ 100-165 ppm): Six distinct signals, with the oxygen-substituted carbons appearing most downfield. - Acetal Carbon (δ ~100 ppm): The C2 carbon of the dioxane ring. - Other Aliphatic & Methoxy Carbons (δ 20-70 ppm): Signals corresponding to the CH₂ groups of the propane chain and dioxane ring, and the -OCH₃ carbons. | The chemical shift of each carbon is determined by its local electronic environment. |
| FTIR | - Aromatic C=O Stretch (~1685 cm⁻¹): A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[14][15] - C-O Stretches (1000-1300 cm⁻¹): Multiple strong bands from the methoxy and dioxane ether linkages. - Aromatic C=C Stretches (1450-1600 cm⁻¹): Several medium-intensity bands. - Sp² and Sp³ C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds. | Each functional group absorbs infrared radiation at a characteristic frequency, allowing for qualitative identification. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight (C₁₆H₂₂O₅ = 310.14). - Key Fragments: Alpha-cleavage is a dominant pathway for ketones.[16] Expect a strong peak at m/z 165 ([M - C₄H₇O₂]⁺, loss of the side chain) corresponding to the stable 2,4-dimethoxybenzoyl cation. Further fragmentation of this ion could yield a peak at m/z 137 by loss of CO.[16] The dioxane group may also fragment, leading to a complex pattern. | Electron ionization mass spectrometry causes predictable fragmentation of the molecular ion based on the stability of the resulting radical cations. |
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this one.
A General HPLC Protocol:
-
Column Selection: A reverse-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is a suitable starting point.[17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water is typically effective for aromatic ketones.[17][18]
-
Example Gradient: Start with 50:50 Acetonitrile:Water, increasing to 95:5 Acetonitrile:Water over 20 minutes.
-
-
Detection: UV detection is ideal. The conjugated aromatic ketone system should have a strong absorbance maximum (λ_max) between 250-300 nm. A diode-array detector (DAD) can be used to obtain the full UV spectrum, aiding in peak identification.[17]
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
The diagram below outlines the logical flow for the complete analytical characterization of the synthesized compound.
Caption: A comprehensive analytical characterization workflow.
Chemical Stability and Reactivity
-
Acetal Group: The 1,3-dioxane is the most reactive site under acidic conditions, where it will readily hydrolyze back to the aldehyde.[1] It is, however, very stable to bases, nucleophiles, and reducing/oxidizing agents, which is why it serves as an excellent protecting group.[3]
-
Ketone Group: The aromatic ketone is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using agents like sodium borohydride.
-
Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, primarily at the 5' position.
-
Storage: The compound should be stored in a cool, dry place, away from strong acids to prevent degradation of the acetal group. Under neutral or basic conditions, it is expected to be quite stable.
Conclusion
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In-Depth Technical Guide to the Structure Elucidation of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This process, known as structure elucidation, is fundamental to understanding a compound's reactivity, biological activity, and potential applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and data interpretation required for the structural confirmation of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.
This propiophenone derivative, featuring a dimethoxy-substituted aromatic ring and a cyclic acetal (1,3-dioxane) moiety, presents a unique combination of functional groups. Its structure elucidation serves as an excellent case study for the application of modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for the chosen analytical strategies. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how a synergistic application of these techniques leads to an unambiguous structural assignment.
Synthesis and Sample Preparation
The synthesis of this compound can be achieved through various synthetic routes, often involving the protection of a carbonyl group as a cyclic acetal followed by functionalization of an aromatic precursor. A plausible synthetic approach involves the Friedel-Crafts acylation of a suitably protected and substituted benzene derivative. For instance, reacting 1,3-dimethoxybenzene with a propanoyl halide or anhydride bearing the 1,3-dioxane group in the presence of a Lewis acid catalyst could yield the target molecule.
For the purpose of structure elucidation, the synthesized compound must be of high purity. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a crystalline solid suitable for analysis.
Experimental Protocol: Sample Preparation for Spectroscopic Analysis
A crucial aspect of obtaining high-quality spectroscopic data is meticulous sample preparation.
-
NMR Spectroscopy: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the analyte without containing protons that would interfere with the ¹H NMR spectrum.
-
Mass Spectrometry: For techniques like Electrospray Ionization (ESI), a dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. For Electron Ionization (EI), a small amount of the solid or a concentrated solution is introduced into the instrument.
-
Infrared Spectroscopy: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
Spectroscopic Analysis and Data Interpretation
The core of structure elucidation lies in the detailed analysis of data obtained from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | H-6' | The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield aromatic proton. |
| ~6.5 | dd | 1H | H-5' | This proton is ortho to one methoxy group and meta to the carbonyl group. |
| ~6.4 | d | 1H | H-3' | This proton is ortho to the other methoxy group and para to the carbonyl group. |
| ~4.5 | t | 1H | H-2 of dioxane | The acetal proton is typically found in this region. |
| ~4.1 | m | 2H | H-4e, H-6e of dioxane | Axial and equatorial protons of the dioxane ring will have different chemical shifts and coupling patterns. |
| ~3.9 | s | 3H | OCH₃ | Methoxy group protons appear as sharp singlets. |
| ~3.8 | s | 3H | OCH₃ | The two methoxy groups may have slightly different chemical shifts. |
| ~3.2 | t | 2H | -C(=O)CH₂- | Protons alpha to the carbonyl group are deshielded. |
| ~2.2 | m | 2H | -CH₂-CH₂-dioxane | Protons beta to the carbonyl and adjacent to the dioxane ring. |
| ~2.0 | m | 1H | H-5a of dioxane | |
| ~1.4 | m | 1H | H-5e of dioxane |
Experimental Protocol: ¹H NMR Acquisition
-
Place the prepared NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire or a zg30 sequence.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region.[2][3] |
| ~163 | C-4' | Aromatic carbon attached to a methoxy group. |
| ~160 | C-2' | Aromatic carbon attached to a methoxy group. |
| ~133 | C-6' | Aromatic CH carbon. |
| ~115 | C-1' | Quaternary aromatic carbon. |
| ~105 | C-5' | Aromatic CH carbon. |
| ~98 | C-3' | Aromatic CH carbon. |
| ~101 | C-2 of dioxane | The acetal carbon is characteristically found in this region. |
| ~67 | C-4, C-6 of dioxane | Carbons of the dioxane ring attached to oxygen. |
| ~56 | OCH₃ | Methoxy group carbons. |
| ~55 | OCH₃ | |
| ~40 | -C(=O)CH₂- | Carbon alpha to the carbonyl group. |
| ~28 | -CH₂-CH₂-dioxane | Carbon beta to the carbonyl group. |
| ~26 | C-5 of dioxane | Methylene carbon of the dioxane ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Using the same sample as for ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, providing a single peak for each unique carbon atom.
-
For further structural information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]
2D NMR Spectroscopy
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms.
-
COSY: Reveals proton-proton couplings, helping to identify adjacent protons in the molecule.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.
Expected Mass Spectrometry Data (ESI-MS):
-
Molecular Ion Peak ([M+H]⁺): For C₁₅H₂₀O₅, the expected monoisotopic mass is 280.1311. In positive ion mode ESI-MS, a prominent peak at m/z 281.1389, corresponding to the protonated molecule, would be expected.
-
Fragmentation Pattern: The fragmentation of the 1,3-dioxane ring is a characteristic feature.[5][6][7][8] Common fragmentation pathways for the propiophenone chain would involve cleavage alpha to the carbonyl group.
Experimental Protocol: ESI-MS Acquisition
-
Infuse the prepared sample solution into the ESI source of the mass spectrometer.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal.[9]
-
Acquire the mass spectrum over a suitable m/z range.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1680 | C=O (aromatic ketone) | Stretching |
| ~1600, ~1480 | C=C (aromatic) | Stretching |
| ~1270, ~1030 | C-O (ether and acetal) | Stretching |
The presence of a strong absorption band around 1680 cm⁻¹ is indicative of a conjugated ketone.[2][3][10] The complex pattern of bands in the 1300-1000 cm⁻¹ region is characteristic of the C-O stretching vibrations of the two methoxy groups and the 1,3-dioxane ring.[11][12]
Experimental Protocol: ATR-FTIR Acquisition
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Integration and Structure Confirmation
The final step in the structure elucidation process is to integrate the data from all spectroscopic techniques to build a cohesive and unambiguous picture of the molecule.
-
Molecular Formula: The high-resolution mass spectrum provides the exact mass, which can be used to determine the molecular formula (C₁₅H₂₀O₅).
-
Functional Groups: The IR spectrum confirms the presence of a ketone, aromatic ring, and ether/acetal functionalities.
-
Carbon-Hydrogen Framework: The ¹³C NMR spectrum indicates the presence of 15 unique carbon atoms, consistent with the molecular formula. DEPT experiments help in assigning the types of carbons (quaternary, CH, CH₂, CH₃).
-
Proton Environments and Connectivity: The ¹H NMR spectrum reveals the number and types of protons. The integration values correspond to the number of protons in each environment.
-
Putting it all Together with 2D NMR:
-
COSY correlations will establish the spin systems, for example, the connectivity within the propyl chain and the protons on the dioxane ring.
-
HSQC will link each proton to its directly attached carbon.
-
HMBC is the key to connecting the different fragments. For instance, correlations from the protons of the methoxy groups to the aromatic carbons will confirm their positions. Correlations from the methylene protons alpha to the carbonyl group to the carbonyl carbon and to aromatic carbons will establish the propiophenone core. Similarly, correlations between the protons on the propyl chain and the acetal proton/carbon will link the side chain to the dioxane ring.
-
By systematically analyzing and combining the data from these powerful analytical techniques, the structure of this compound can be unequivocally determined. This integrated approach ensures the highest level of confidence in the structural assignment, a critical requirement in all areas of chemical and pharmaceutical science.
References
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Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Retrieved from [Link]
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Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-1876. doi:10.1002/rcm.2530. Retrieved from [Link]
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Vandewalle, M., et al. (1969). Studies in organic mass spectrometry. VI. Influence of alkylsubstituents on the fragmentation of 1,3-dioxane. Bulletin des Sociétés Chimiques Belges, 78(7-8), 389-401. Retrieved from [Link]
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Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
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Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-169. Retrieved from [Link]
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Allinger, N. L., & Jones, E. S. (1966). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 119-122. Retrieved from [Link]
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Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]
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A Spectroscopic Guide to 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: A Predictive Analysis for Structural Elucidation
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel organic molecules is a cornerstone of progress. 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone is a compound of interest, featuring a multifaceted structure with a dimethoxy-substituted aromatic ring, a propiophenone backbone, and a cyclic acetal (dioxane) group. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint. This guide provides a detailed, predictive analysis of the spectral data for this compound, offering researchers and scientists a robust framework for its identification and characterization.
As experimental spectra for this specific molecule are not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from analogous structures, to construct a highly accurate predicted dataset. The causality behind each predicted signal is explained, providing a deeper understanding of the structure-spectrum relationship.
Predicted ¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for mapping the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each non-equivalent proton.
Caption: Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~6.50 | d | 1H | Ar-H | Aromatic proton meta to the carbonyl and ortho to a methoxy group. |
| ~6.45 | s | 1H | Ar-H | Aromatic proton shielded by two ortho methoxy groups. |
| ~4.55 | t | 1H | -CH(O)- | Acetal proton, deshielded by two oxygen atoms. |
| ~4.15 | m | 2H | -OCH₂- (dioxane) | Equatorial protons on the carbons adjacent to the oxygens in the dioxane ring. |
| ~3.90 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.85 | s | 3H | -OCH₃ | Methoxy group protons. |
| ~3.80 | m | 2H | -OCH₂- (dioxane) | Axial protons on the carbons adjacent to the oxygens in the dioxane ring. |
| ~3.20 | t | 2H | -C(=O)CH₂- | Methylene protons alpha to the carbonyl group. |
| ~2.10 | m | 2H | -CH₂- (dioxane) | Methylene protons on the central carbon of the dioxane ring. |
| ~2.00 | dt | 2H | -CH₂CH(O)- | Methylene protons beta to the carbonyl and alpha to the dioxane ring. |
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing carbonyl group and the electron-donating methoxy groups. The protons of the 1,3-dioxane ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling with each other.[1][2][3]
Predicted ¹³C NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give a distinct signal.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~202.0 | C=O | Carbonyl carbon of the ketone. |
| ~163.0 | Ar-C-O | Aromatic carbon attached to a methoxy group. |
| ~160.0 | Ar-C-O | Aromatic carbon attached to a methoxy group. |
| ~132.0 | Ar-CH | Aromatic methine carbon. |
| ~130.0 | Ar-C | Quaternary aromatic carbon attached to the propiophenone chain. |
| ~105.0 | Ar-CH | Aromatic methine carbon. |
| ~102.0 | -CH(O)- | Acetal carbon, significantly deshielded by two oxygens. |
| ~98.0 | Ar-CH | Aromatic methine carbon. |
| ~67.0 | -OCH₂- (dioxane) | Methylene carbons adjacent to the oxygens in the dioxane ring. |
| ~55.5 | -OCH₃ | Methoxy group carbons. |
| ~55.3 | -OCH₃ | Methoxy group carbons. |
| ~38.0 | -C(=O)CH₂- | Methylene carbon alpha to the carbonyl group. |
| ~30.0 | -CH₂CH(O)- | Methylene carbon beta to the carbonyl and alpha to the dioxane ring. |
| ~25.0 | -CH₂- (dioxane) | Central methylene carbon of the dioxane ring. |
The chemical shift of the carbonyl carbon is characteristic of ketones. The aromatic carbons show a wide range of chemical shifts due to the different electronic effects of the substituents. The acetal carbon is found at a characteristically downfield position.[4][5]
Predicted Infrared (IR) Spectral Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Bond | Functional Group |
| ~3100-3000 | Medium | C-H | Aromatic C-H stretch |
| ~2950-2850 | Medium | C-H | Aliphatic C-H stretch |
| ~1680 | Strong | C=O | Ketone carbonyl stretch |
| ~1600, ~1480 | Medium | C=C | Aromatic ring stretch |
| ~1250 | Strong | C-O | Aryl ether stretch |
| ~1100 | Strong | C-O | Acetal C-O stretch |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the ketone around 1680 cm⁻¹.[6][7] The presence of conjugation with the aromatic ring typically lowers the stretching frequency of the carbonyl group compared to a simple aliphatic ketone.[7][8] The strong C-O stretching bands from the methoxy and dioxane groups will also be significant features.
Predicted Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Caption: Predicted key fragmentation pathway for this compound.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
| 294 | [M]⁺˙ (Molecular Ion) | The molecular weight of C₁₆H₂₂O₅. |
| 265 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propiophenone chain. |
| 177 | [C₉H₉O₃]⁺ | Benzoyl cation with dimethoxy substitution, resulting from alpha-cleavage. This is often a very stable and abundant fragment for propiophenones.[9] |
| 87 | [C₄H₇O₂]⁺ | Fragment corresponding to the protonated 1,3-dioxane ring, a characteristic fragmentation of acetals.[10] |
The fragmentation of propiophenones is often dominated by alpha-cleavage, leading to the formation of a stable benzoyl cation.[9][11][12] The dioxane ring can also undergo characteristic fragmentation.[10][13][14]
Generalized Experimental Protocols
To obtain high-quality spectral data for a compound like this compound, the following generalized protocols should be followed.
1. NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[15][16][17]
-
Transfer to NMR Tube: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming of the magnetic field (either automatically or manually) to optimize its homogeneity and achieve sharp spectral lines.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data.[18]
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[19][20]
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Background Spectrum: Acquire a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
3. Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[21]
-
Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to ensure good separation and peak shape. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-400).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The compound will be separated by the GC and then introduced into the MS, where it will be ionized (typically by electron ionization) and the mass-to-charge ratios of the resulting ions will be detected.[22][23][24]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with predicted pathways.[25]
Conclusion
The predicted spectral data presented in this guide provide a comprehensive spectroscopic profile for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a powerful and synergistic approach to confirming the structure and purity of this molecule. The key identifying features include the specific substitution pattern on the aromatic ring observed in the NMR spectra, the characteristic carbonyl stretch in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and related compounds.
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Biological activity of propiophenone derivatives.
An In-depth Technical Guide to the Biological Activity of Propiophenone Derivatives
Foreword for the Senior Application Scientist
In the dynamic landscape of drug discovery, the identification of novel scaffolds with diverse biological activities is paramount. Propiophenone and its derivatives have emerged as a versatile class of compounds, demonstrating a wide spectrum of pharmacological effects. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere recitation of facts. It is structured to provide a deep, mechanistic understanding and a practical framework for the evaluation of these promising molecules. As a senior application scientist, my objective is to not only present the "what" but to elucidate the "why" and the "how"—the causality behind experimental design, the intricacies of mechanistic pathways, and the practical application of robust evaluation methodologies. This document is intended to be a self-contained resource, fostering both conceptual understanding and empowering hands-on application in the laboratory.
Part 1: Foundational Knowledge of Propiophenone Derivatives
The Propiophenone Scaffold: Chemical Properties and Significance
Propiophenone, with its chemical structure of 1-phenylpropan-1-one, is an aryl ketone that serves as a fundamental building block for a vast array of derivatives.[1] Its aromatic ring and reactive keto group provide a template for extensive chemical modifications, leading to compounds with a wide range of biological activities. The propiophenone moiety is found in several pharmaceuticals, including the antidepressant bupropion and the antiarrhythmic propafenone, highlighting its clinical relevance.[2][3] The versatility of this scaffold allows for the synthesis of derivatives with tailored properties, making it an attractive starting point for medicinal chemistry campaigns.
General Strategies for the Synthesis of Propiophenone Derivatives
The synthesis of propiophenone derivatives often begins with the core propiophenone structure, which can be prepared through methods like the Friedel-Crafts acylation of benzene with propanoyl chloride.[1] A common and versatile approach to generating a diverse library of biologically active propiophenone derivatives is through the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde to form a chalcone, which is an α,β-unsaturated ketone.[4] These chalcone intermediates can then be further modified to yield a variety of propiophenone derivatives.
Caption: Generalized synthesis workflow for propiophenone derivatives via a chalcone intermediate.
Part 2: Key Biological Activities and Mechanisms of Action
Anticancer Activity
Propiophenone derivatives have demonstrated significant potential as anticancer agents, with activity reported against a range of cancer cell lines including HeLa, MCF-7, and PC-3.[2][5]
-
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Many derivatives induce apoptosis (programmed cell death) in cancer cells. Some compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK and NF-κB pathways.[6] The inhibition of these pathways can halt the uncontrolled growth of cancer cells.
Caption: Simplified mechanism of anticancer action for some propiophenone derivatives.
-
Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature and position of substituents on the aromatic rings of the propiophenone scaffold significantly influence their anticancer potency. The presence of specific functional groups can enhance cytotoxic activity against particular cancer cell lines.
Antimicrobial Activity
Certain propiophenone derivatives exhibit promising antimicrobial properties against a spectrum of pathogens.
-
Spectrum of Activity: Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[7][8][9] For instance, β-piperidinopropiophenone derivatives have demonstrated antibacterial effects.[7]
-
Proposed Mechanisms: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death. Another potential mechanism is the inhibition of essential microbial enzymes.
Antioxidant Activity
Many propiophenone derivatives, particularly those containing phenolic hydroxyl groups, exhibit potent antioxidant properties.[10]
-
Radical Scavenging Mechanisms: These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11] This activity is crucial in combating oxidative stress.
-
Role in Mitigating Oxidative Stress-Related Diseases: By reducing oxidative stress, these derivatives have the potential to be beneficial in the prevention and treatment of diseases where oxidative damage is a key pathological feature, such as neurodegenerative diseases and cardiovascular disorders.
Anti-inflammatory Activity
The anti-inflammatory potential of propiophenone derivatives has been well-documented.[6][12][13]
-
Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of key pro-inflammatory mediators, including cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[6][14]
-
Modulation of Inflammatory Signaling Pathways: Some derivatives have been shown to modulate inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.[6]
Caption: Inhibition of the inflammatory cascade by propiophenone derivatives.
Other Reported Biological Activities
The structural diversity of propiophenone derivatives has led to the discovery of other notable biological activities, including:
-
Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the insulin signaling pathway.[15]
-
Anticonvulsant Activity: Certain β,β-diphenyl propionic acid amides, which are related to propiophenones, have demonstrated anticonvulsant properties in preclinical models.[13]
Part 3: Methodologies for Biological Evaluation: A Practical Guide
The evaluation of the biological activity of novel propiophenone derivatives follows a hierarchical screening cascade, beginning with high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.[16]
In Vitro Assays: The First Line of Screening
In vitro assays are essential for the initial assessment of a compound's biological activity in a controlled environment.[17] They are relatively rapid, cost-effective, and allow for the screening of a large number of compounds.[17][18]
Caption: A typical workflow for in vitro screening of chemical compounds.
-
Protocol 1: Cytotoxicity/Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.[19]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the propiophenone derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][20]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the propiophenone derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Protocol 3: Antioxidant Capacity Determination (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[10][11]
-
Preparation of Solutions: Prepare a stock solution of the propiophenone derivative and a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a control (DPPH solution without the compound) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
-
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Activity)
This assay assesses the ability of a compound to scavenge nitric oxide (NO), a key inflammatory mediator.
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside, the test compound at various concentrations, and a phosphate buffer.
-
Incubation: Incubate the mixture at room temperature for 150 minutes.
-
Griess Reagent Addition: Add Griess reagent to the reaction mixture.
-
Absorbance Measurement: Measure the absorbance at 546 nm.
-
Calculation: Calculate the percentage of nitric oxide scavenging activity.
-
In Vivo Models: Evaluating Efficacy and Safety
Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole organism.[21][22][23]
Caption: Workflow for in vivo evaluation of a drug candidate.
-
Protocol 5: Xenograft Model for Anticancer Efficacy in Mice
This model is widely used to evaluate the antitumor activity of a compound in vivo.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the propiophenone derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
-
-
Protocol 6: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity in Rats
This is a classic model for screening acute anti-inflammatory agents.[24][25]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test propiophenone derivative orally or intraperitoneally to the treatment group and a vehicle to the control group. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
-
Part 4: Data Interpretation and Future Perspectives
Summarizing and Comparing Biological Activity Data
To facilitate the comparison of the biological activity of different propiophenone derivatives, it is crucial to present the data in a clear and structured format.
| Derivative | Target/Assay | IC50 / MIC / % Inhibition | Cell Line / Organism | Reference |
| Anticancer | ||||
| Derivative A | MTT Assay | 10.5 µM | HeLa | [2] |
| Derivative B | MTT Assay | 5.2 µM | MCF-7 | [5] |
| Antimicrobial | ||||
| Derivative C | Broth Microdilution | 16 µg/mL | S. aureus | [8] |
| Derivative D | Broth Microdilution | 32 µg/mL | E. coli | [8] |
| Antioxidant | ||||
| Derivative E | DPPH Scavenging | 25.8 µM | - | [10] |
| Anti-inflammatory | ||||
| Derivative F | Carrageenan Paw Edema | 45% at 3h | Rat | [24] |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity.[2][5] By developing QSAR models, it is possible to predict the activity of novel derivatives and guide the design of more potent compounds. These studies help in identifying the key molecular descriptors that are important for a specific biological activity.
Challenges and Future Directions in the Development of Propiophenone-Based Therapeutics
While propiophenone derivatives show immense promise, there are challenges to be addressed, including optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and ensuring their safety profile. Future research should focus on:
-
Lead Optimization: Modifying the structure of lead compounds to improve their potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most active compounds.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to establish the therapeutic potential and safety of lead candidates.
-
Development of Drug Delivery Systems: Exploring novel formulations to enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of propiophenone derivatives, guided by a rational and systematic approach as outlined in this guide, holds the potential to yield novel therapeutic agents for a range of human diseases.
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Unlocking the Therapeutic Potential of Dimethoxy Propiophenones: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dimethoxy propiophenone derivatives represent a class of aromatic ketones with a burgeoning role in therapeutic research, most notably in oncology. This in-depth technical guide provides a comprehensive exploration of the core biological activities and molecular targets of these compounds. Synthesizing data from numerous preclinical studies, this document elucidates the primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. Furthermore, it delves into the emerging potential of these derivatives in anti-inflammatory, neuroprotective, and antimicrobial applications. Detailed experimental protocols, quantitative data on bioactivity, and visual schematics of key signaling pathways are provided to empower researchers in their pursuit of novel therapeutics based on the dimethoxy propiophenone scaffold.
Introduction: The Growing Significance of the Propiophenone Scaffold
The propiophenone framework, a simple three-carbon chain attached to a benzene ring, serves as a versatile scaffold in medicinal chemistry. The addition of methoxy groups to the phenyl ring, creating dimethoxy propiophenones, significantly enhances the lipophilicity and modulates the electronic properties of the molecule, often leading to potent and specific biological activities. While a variety of isomers exist, derivatives of 3',4'-dimethoxypropiophenone and 2',4'-dimethoxypropiophenone have garnered substantial attention for their therapeutic promise. This guide will dissect the key molecular targets and pathways modulated by these compounds, with a primary focus on their well-documented anticancer effects and a brief exploration of other potential therapeutic avenues.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively studied therapeutic application of dimethoxy propiophenone derivatives is in the realm of oncology. These compounds have demonstrated cytotoxic and antiproliferative effects across a wide range of cancer cell lines. Their anticancer activity is not mediated by a single mechanism but rather through a coordinated attack on multiple cellular processes critical for tumor growth and survival.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Dimethoxy propiophenone derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.
Mechanism of Action:
These compounds disrupt the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they have been observed to down-regulate the expression of the anti-apoptotic protein Bcl-2[1]. This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic cascade. The permeabilized mitochondria then release cytochrome c into the cytoplasm.
Cytosolic cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which in turn activates the initiator caspase, caspase-9[2]. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis, dismantling the cell by cleaving a multitude of cellular substrates[2][3].
Figure 1: Proposed signaling pathway for apoptosis induction by dimethoxy propiophenone derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing cell death, dimethoxy propiophenone derivatives can arrest the cell cycle, preventing cancer cells from dividing and proliferating. The most commonly observed effect is an arrest in the G1 or G2/M phase of the cell cycle.
Mechanism of Action:
Several studies have implicated the downregulation of key cell cycle regulatory proteins. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound, has been shown to induce G1 cell cycle arrest by downregulating the expression of Cyclin D1 and its partner, cyclin-dependent kinase 4 (CDK4)[4]. The Cyclin D1/CDK4 complex is crucial for the G1 to S phase transition, and its inhibition effectively halts cell cycle progression at this checkpoint[5][6].
Figure 2: Mechanism of G1 cell cycle arrest by dimethoxy propiophenone derivatives.
Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
The microtubule network is a dynamic structure essential for cell division, intracellular transport, and maintenance of cell shape. It is a well-established target for anticancer drugs. Certain dimethoxy propiophenone derivatives, particularly those with a chalcone-like structure, have been identified as potent inhibitors of tubulin polymerization.
Mechanism of Action:
These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, arresting cells in the M phase of the cell cycle and ultimately triggering apoptosis.
Quantitative Analysis of Anticancer Activity
The cytotoxic and antiproliferative effects of dimethoxy propiophenone derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for some of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 (Leukemia) | 14.2 ± 0.45 | [1] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | 10.05 ± 0.22 | [7] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SiHa (Cervical) | 18.31 ± 3.10 | [7] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | RPMI8226 (Myeloma) | 25.97 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | MM.1S (Myeloma) | 18.36 | [2] |
| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 (Myeloma) | 15.02 | [2] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) | MDA-MB-231 (Breast) | 20 µg/mL | [7] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) | MDA-MB-468 (Breast) | 25 µg/mL | [7] |
| 3,4,5-Trimethoxy ciprofloxacin chalcone hybrid | HepG2 (Liver) | 22 ± 1.33 | [8] |
| 3,4,5-Trimethoxy ciprofloxacin chalcone hybrid | MCF7 (Breast) | 54 ± 3.5 | [8] |
Emerging Therapeutic Applications
Beyond their established anticancer properties, dimethoxy propiophenone derivatives are being investigated for a range of other therapeutic applications.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Some dimethoxy propiophenone-related compounds have demonstrated significant anti-inflammatory effects. For example, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a metabolite found in kimchi, has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglial cells[9]. This effect is mediated through the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways[9]. Another related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, also exhibited marked anti-inflammatory activity in acute inflammation models[10].
Neuroprotective Effects
Neurodegenerative diseases pose a significant and growing health challenge. The antioxidant and anti-inflammatory properties of some dimethoxy propiophenone-related compounds suggest their potential as neuroprotective agents. For instance, 4-hydroxy-3-methoxy-acetophenone (apocynin) has shown neuroprotective properties in models of cerebral ischemia[5]. Similarly, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a synthetic analog, has demonstrated neuroprotective effects in a model of ischemic stroke[11].
Antimicrobial Properties
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenolic compounds, including some with methoxy substitutions, are known to possess antimicrobial activity[12]. While research specifically on the antimicrobial properties of simple dimethoxy propiophenones is limited, related methoxyphenols like eugenol and vanillin have shown activity against foodborne pathogens[13]. This suggests that dimethoxy propiophenone derivatives may also warrant investigation for their potential as antimicrobial agents.
Key Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activities of dimethoxy propiophenone derivatives.
In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of a dimethoxy propiophenone derivative on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (dimethoxy propiophenone derivative) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO vehicle)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Polymerization Buffer: GTB supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare tubulin solution: Resuspend purified tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare compound dilutions: Perform serial dilutions of the test compound, positive control, and negative control in Polymerization Buffer.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, add 10 µL of the compound dilutions to the wells of the 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (Amax) for each curve.
-
Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a dimethoxy propiophenone derivative.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethoxy propiophenone derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dimethoxy propiophenone derivative for the desired time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of a dimethoxy propiophenone derivative on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dimethoxy propiophenone derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the dimethoxy propiophenone derivative as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
Dimethoxy propiophenone derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to induce apoptosis, arrest the cell cycle, and inhibit tubulin polymerization highlights their multi-targeted approach to combating cancer. While the majority of detailed mechanistic studies have focused on more complex chalcone derivatives, the foundational propiophenone scaffold with dimethoxy substitutions is clearly a key pharmacophore.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the various isomers of dimethoxy propiophenone and the impact of different substitution patterns on their biological activity is crucial for the rational design of more potent and selective derivatives.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro studies have been promising, further in vivo studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.
-
Exploration of Non-Cancer Applications: The preliminary evidence for anti-inflammatory, neuroprotective, and antimicrobial activities warrants further investigation to broaden the therapeutic scope of this chemical class.
-
Combination Therapies: Investigating the synergistic effects of dimethoxy propiophenone derivatives with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
References
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2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Pharmaceutical Biology, 57:1, 641-648. [Link]
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Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry, 15(24), 2235-2253. [Link]
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Induction of Apoptosis in K562 Human Leukemia Cells by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. PubMed. [Link]
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Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. PubMed. [Link]
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]
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The possible antimicrobial and antioxidant pharmacophor of the... | Download Scientific Diagram. ResearchGate. [Link]
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The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... - ResearchGate. ResearchGate. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central (PMC). [Link]
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(E)-3-(3,4-Dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. ResearchGate. [Link]
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Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health (NIH). [Link]
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2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed. [Link]
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Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. [Link]
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Structural Antitumoral Activity Relationships of Synthetic Chalcones. MDPI. [Link]
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2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. PubMed. [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PubMed Central (PMC). [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. ResearchGate. [Link]
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IC50 values of CYP3A4 inhibition. The data are represented as mean ± SD of three independent experiments. - ResearchGate. ResearchGate. [Link]
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Structure-activity relationship of anticancer drug candidate quinones. PubMed. [Link]
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An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PubMed Central (PMC). [Link]
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(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. PubMed Central. [Link]
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Neuroprotective Effect of Natural Product in Alzheimer's Disease. MDPI. [Link]
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(PDF) Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. ResearchGate. [Link]
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CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. National Institutes of Health (NIH). [Link]
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Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. PubMed. [Link]
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Cellular Mechanisms Controlling Caspase Activation and Function. PubMed Central (PMC). [Link]
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Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. MDPI. [Link]
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Overcoming Obstacles: Long Road to Success for CDK Inhibition | Targeted Oncology. Targeted Oncology. [Link]
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Neuroprotective actions of 2,4-dinitrophenol: Friend or foe?. PubMed Central (PMC). [Link]
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Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]
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Synthetic and Natural Products-Based Antimicrobial and Antiparasitic Agents. MDPI. [Link]
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Inhibition of prostate cancer cell growth by 3′,4′,5′-trimethoxyflavonol (TMFol). ResearchGate. [Link]
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6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed. [Link]
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Procaspase-3 Activation – Hergenrother Lab. University of Illinois. [Link]
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Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer's Disease. MDPI. [Link]
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Caspase-activation Pathways in Apoptosis and Immunity. PubMed. [Link]
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New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. [Link]
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The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis. PubMed. [Link]
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RESEARCH ARTICLE Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid,. Asian Pacific Journal of Cancer Prevention. [Link]
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CDK4/6 Inhibition Enhances the Efficacy of Standard Chemotherapy Treatment in Malignant Pleural Mesothelioma Cells. MDPI. [Link]
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Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PubMed Central (PMC). [Link]
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Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF. ResearchGate. [Link]
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CDK4/6 inhibition induces feedback upregulation of cyclin D1, CDK4, and... - ResearchGate. ResearchGate. [Link]
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In-silico modeling of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
An In-Depth Technical Guide to the In-Silico Modeling of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Foreword: A Proactive Approach to a Novel Propiophenone Derivative
As a Senior Application Scientist, it is understood that the landscape of drug discovery is one of constant evolution, with novel chemical entities emerging at a rapid pace. This guide addresses the in-silico modeling of this compound, a compound for which extensive experimental data is not yet publicly available. The purpose of this document is therefore twofold: to serve as a comprehensive, proactive guide for researchers initiating studies on this specific molecule, and to provide a robust framework for the in-silico evaluation of other novel propiophenone derivatives. The methodologies detailed herein are grounded in established computational chemistry principles and are designed to generate predictive data that can inform and streamline subsequent experimental work.
Introduction to this compound: A Structural Overview
This compound is a multifaceted organic molecule characterized by a propiophenone core. Key structural features include a phenyl ring with two methoxy groups at the 2' and 4' positions, and a propanone chain further substituted with a 1,3-dioxane ring.[1] The presence of these distinct functional groups—an aromatic system, a ketone, ether linkages, and a cyclic acetal—suggests a rich and complex profile of chemical reactivity and potential biological interactions. The methoxy groups and the dioxane ring, in particular, are pivotal in defining the molecule's binding affinity and reactivity, potentially enabling it to modulate enzyme activity or interact with cellular receptors.[1]
It is important to note a discrepancy in the public chemical databases regarding the precise isomer. While some sources refer to the 2',4'-dimethoxy substitution (CAS 884504-41-0)[2], others list a 2',5'-dimethoxy isomer (CAS 884504-42-1)[]. This guide will proceed with the 2',4'-dimethoxy structure as the primary subject of analysis, but researchers are advised to confirm the specific isomer used in their experimental work.
The In-Silico Modeling Workflow: A Strategic Blueprint
The in-silico analysis of a novel compound like this compound is a multi-stage process designed to build a comprehensive computational profile of the molecule. This workflow is not merely a sequence of steps but a logical progression, where the outputs of earlier, less computationally intensive methods inform and refine the more complex simulations that follow.
Caption: A generalized workflow for the in-silico analysis of novel small molecules.
Step 1: Compound Structure Preparation
The foundation of any in-silico study is an accurate three-dimensional representation of the molecule. This initial step is critical, as any errors in the structure will propagate through all subsequent calculations.
Protocol:
-
2D Structure Generation: Draw the chemical structure of this compound using chemical drawing software such as ChemDraw.
-
Conversion to 3D: Convert the 2D drawing into a 3D structure. This can be done within the drawing software or using a dedicated molecular modeling program.
-
Energy Minimization: The initial 3D structure is likely not in its most stable energetic conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer. This process removes any steric clashes or unfavorable geometries.[4]
Step 2: Prediction of Physicochemical Properties
Understanding the fundamental physicochemical properties of a molecule is essential for predicting its behavior in biological systems. These properties can be rapidly estimated using computational models.
Methodology:
Various software packages and online tools can be used to calculate key descriptors, including:
-
Molecular Weight: A fundamental property influencing diffusion and transport.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and binding to biological targets.
-
Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule.
Data Presentation:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C15H20O5 | Basic structural information |
| Molecular Weight | 280.32 g/mol | Influences bioavailability |
| logP | (Predicted Value) | Affects absorption and distribution |
| TPSA | (Predicted Value) | Predicts cell membrane permeability |
| H-Bond Donors | (Predicted Value) | Influences binding and solubility |
| H-Bond Acceptors | (Predicted Value) | Influences binding and solubility |
| Rotatable Bonds | (Predicted Value) | Impacts conformational entropy upon binding |
(Note: Predicted values are placeholders and would be generated using appropriate software in a real-world scenario.)
These parameters are often evaluated in the context of "drug-likeness" rules, such as Lipinski's Rule of Five, to provide an early assessment of the compound's potential as an orally bioavailable drug.[5]
ADMET Profiling: Predicting the Fate of a Molecule in the Body
In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is an indispensable component of modern drug discovery.[6][7] It allows for the early identification of potential liabilities, saving significant time and resources by deprioritizing compounds that are likely to fail in later stages of development.[8]
Experimental Protocol for In-Silico ADMET Prediction:
-
Input Preparation: The optimized 3D structure of this compound is used as the input.
-
Model Selection: Utilize a validated ADMET prediction software suite. These platforms contain a variety of models for different endpoints.
-
Prediction Execution: Submit the molecular structure to the software to calculate a range of ADMET properties.
-
Data Analysis: The output data is analyzed to build a comprehensive pharmacokinetic and toxicological profile.
Key ADMET Parameters and Their Significance:
| Parameter | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | (e.g., Good/Poor) | Predicts oral bioavailability. |
| Caco-2 Permeability | (e.g., High/Low) | In-vitro model for intestinal absorption. |
| P-glycoprotein Substrate | (e.g., Yes/No) | Efflux by this transporter can reduce drug efficacy.[9] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | (e.g., High/Low) | Crucial for CNS-targeting drugs. |
| Plasma Protein Binding | (e.g., % Bound) | Affects the free concentration of the drug available to act on its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | (e.g., Inhibitor/Non-inhibitor of CYP2D6, CYP3A4) | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | (e.g., Substrate/Non-substrate) | A key pathway for drug elimination. |
| Toxicity | ||
| AMES Mutagenicity | (e.g., Mutagen/Non-mutagen) | Predicts the potential for the compound to cause DNA mutations.[9] |
| hERG Inhibition | (e.g., Yes/No) | A critical indicator of potential cardiotoxicity.[9] |
(Note: Predicted outcomes are illustrative and would be generated by specialized software.)
Molecular Docking: Unveiling Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.[11] For a novel compound like this compound, where the biological target is unknown, "reverse docking" or target fishing can be employed to screen against a library of known protein structures. However, for the purpose of this guide, we will outline the process of docking against a hypothetical target, assuming one has been identified through other means (e.g., literature precedents for similar propiophenone derivatives). Studies have shown that some propiophenone derivatives exhibit inhibitory activity against enzymes like HIV-1 protease.[12]
Caption: A streamlined workflow for molecular docking simulations.
Detailed Protocol for Molecular Docking:
-
Protein Preparation:
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Grid Generation:
-
Define a "grid box" that encompasses the active site of the protein. This defines the search space for the docking algorithm.[13]
-
-
Docking Execution:
-
Results Analysis:
-
Analyze the output, which typically includes a ranked list of binding poses based on a scoring function (e.g., estimated binding affinity in kcal/mol).
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Quantum Mechanical Calculations: A Deeper Dive into Electronic Structure
While molecular mechanics force fields are efficient for conformational analysis and docking, quantum mechanical (QM) calculations provide a more accurate description of a molecule's electronic properties.[16][17] These methods are computationally intensive but can offer valuable insights into reactivity and spectroscopic properties.[18][19]
Applications of QM in the Context of the Target Compound:
-
Conformational Analysis: QM calculations can be used to determine the relative energies of different conformers with high accuracy, identifying the most stable three-dimensional structure.[18]
-
Electronic Properties: QM can be used to calculate properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability.[12]
-
Reaction Mechanism Studies: If the compound is being designed to participate in a specific chemical reaction (e.g., covalent inhibition of an enzyme), QM methods can be used to model the reaction pathway and calculate activation energies.
Protocol for a QM-based Geometry Optimization:
-
Initial Structure: Start with the energy-minimized structure from the molecular mechanics step.
-
Method Selection: Choose a suitable QM method and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* is a common choice for molecules of this size, offering a good balance of accuracy and computational cost.
-
Calculation Execution: Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis: The output will provide the optimized geometry and the electronic energy of the molecule. This optimized structure is a more accurate representation and can be used for subsequent, more refined docking studies or other analyses.
Conclusion: Synthesizing Data into Actionable Insights
The in-silico modeling of this compound, as outlined in this guide, provides a powerful, multi-faceted approach to characterizing a novel chemical entity before significant resources are committed to its synthesis and experimental testing. By systematically predicting its physicochemical properties, ADMET profile, potential biological targets, and electronic structure, researchers can make more informed decisions. This computational pre-assessment helps to prioritize promising candidates, identify potential liabilities, and generate testable hypotheses, ultimately accelerating the journey from a chemical drawing to a potential therapeutic agent.
References
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Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). DrugPatentWatch. Retrieved from [Link]
-
Tandon, R. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Retrieved from [Link]
-
Jovanović, M., Turković, N., Ivković, B., Vujić, Z., Nikolić, K., & Grubišić, S. (2021, July 31). 3D-QSAR, molecular docking and in silico ADMET studies of propiophenone derivatives with anti-HIV-1 protease activity. Simulations Plus. Retrieved from [Link]
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For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, a heterocyclic propiophenone derivative with potential applications in medicinal chemistry. The document details a plausible synthetic pathway, methods for structural characterization, and explores the therapeutic landscape of related propiophenone and dioxane-containing compounds. By elucidating the chemical principles and experimental considerations, this guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Therapeutic Promise of Substituted Propiophenones
Propiophenone and its derivatives represent a significant class of organic compounds that have garnered considerable interest in the field of drug discovery. The inherent chemical versatility of the propiophenone scaffold allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities. Notably, derivatives of this class have been investigated for their potential as antidiabetic and anti-inflammatory agents.[1][2] The introduction of a 1,3-dioxane moiety, a heterocyclic acetal, can further modulate the physicochemical properties and biological activity of the parent molecule, potentially enhancing its therapeutic profile. This guide focuses on the synthesis, characterization, and potential applications of this compound and its structural analogs, providing a foundational understanding for their exploration in drug development programs.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound can be strategically approached in a two-step process. This involves an initial Friedel-Crafts acylation to construct the core propiophenone structure, followed by the protection of the ketone functionality as a 1,3-dioxane.
Step 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
The foundational step in the synthesis is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The methoxy groups of 1,3-dimethoxybenzene are ortho-, para-directing and activating, meaning they increase the electron density of the aromatic ring and direct the incoming electrophile to the positions ortho and para to them.
Reaction Mechanism: The Lewis acid catalyst polarizes the propionyl chloride, generating a highly electrophilic acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation of the ring restores aromaticity and yields the desired 2',4'-dimethoxypropiophenone.
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The Architecture of Discovery: A Technical Guide to the Synthesis and Evaluation of Novel Propiophenone Derivatives
Abstract
The propiophenone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved therapeutics and serving as a versatile synthetic intermediate. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel propiophenone derivatives. Moving beyond standard protocols, this document elucidates the causal reasoning behind experimental design, from the selection of synthetic strategies to the detailed characterization and biological evaluation of target compounds. We present both classical and modern synthetic approaches, culminating in a detailed case study of a novel bioactive propiophenone analogue. This guide is structured to be a self-validating system, grounding each protocol and mechanistic claim in authoritative scientific literature.
Introduction: The Propiophenone Core in Drug Discovery
Propiophenone (1-phenylpropan-1-one) is an aromatic ketone that serves as a critical building block in the synthesis of a wide array of pharmaceuticals.[1] Its derivatives are found in drugs targeting the central nervous system, such as the antidepressant bupropion and the appetite suppressant phenmetrazine, as well as in compounds with demonstrated anti-inflammatory, antidiabetic, and anticancer properties.[2][3][4] The inherent reactivity of the propiophenone scaffold, particularly at the carbonyl group and the adjacent α-carbon, allows for extensive chemical modification, making it an ideal starting point for the development of novel therapeutic agents. This guide will explore the strategic considerations for designing and synthesizing new propiophenone derivatives with tailored biological activities.
Strategic Approaches to the Synthesis of Propiophenone Derivatives
The synthesis of propiophenone and its derivatives can be broadly categorized into classical and modern methodologies. The choice of strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, and scalability.
Classical Synthesis: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] This electrophilic aromatic substitution reaction is highly effective for producing monoacylated products, as the resulting ketone is less reactive than the starting arene, thus preventing over-acylation.[5]
Causality of Experimental Choices: The primary advantage of the Friedel-Crafts acylation is its directness and use of readily available starting materials. The Lewis acid catalyst is crucial as it generates the highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[5] However, this method has limitations, including the requirement for stoichiometric amounts of the catalyst and its incompatibility with strongly deactivated aromatic rings.[5]
Caption: Generalized workflow for Friedel-Crafts acylation.
Modern Synthetic Methodologies
Recent advances in synthetic organic chemistry have provided milder and more versatile alternatives to the classical Friedel-Crafts acylation. These methods often exhibit greater functional group tolerance and employ catalytic amounts of reagents.
2.2.1. Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have been adapted for the synthesis of aryl ketones. These methods typically involve the coupling of an aryl boronic acid or organozinc reagent with an acyl chloride. This approach offers excellent chemoselectivity and is compatible with a wide range of functional groups.
2.2.2. Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of ketones under mild conditions.[6] This technique utilizes a photocatalyst that, upon excitation with light, can mediate single-electron transfer processes to generate reactive intermediates. For example, the coupling of aldehydes with aryl halides can be achieved through a synergistic combination of photoredox and nickel catalysis.[7]
Case Study: Synthesis and Biological Evaluation of a Novel Bioactive Propiophenone Analogue
To illustrate the principles discussed, we will detail the synthesis, characterization, and biological evaluation of a novel propiophenone-related chalcone derivative with potent anticancer activity. Chalcones, which are α,β-unsaturated ketones, are biosynthetically and structurally related to propiophenones and are often synthesized from them. This case study is based on the work of Yan et al. (2019), who synthesized a series of chalcone derivatives and evaluated their efficacy against hepatocellular carcinoma.[8]
Synthesis of a Novel Chalcone Derivative
The synthesis of the target chalcone derivatives was achieved via a Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated ketones.[8]
Experimental Protocol: Synthesis of Chalcone Derivative (a14 from Yan et al., 2019) [8]
-
Reaction Setup: To a solution of 5-acetyl-2-hydroxybenzamide (1 mmol) in ethanol (10 mL), add thionyl chloride (0.2 mL) dropwise at 0 °C. Stir the mixture for 10 minutes.
-
Addition of Aldehyde: Add the corresponding substituted benzaldehyde (1.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water (50 mL) and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[9]
Caption: General workflow for Claisen-Schmidt condensation.
Spectroscopic Characterization
The structure of the synthesized compound was unequivocally confirmed by a suite of spectroscopic techniques.
Table 1: Spectroscopic Data for a Representative Chalcone Derivative [8]
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.55 (s, 1H, -OH), 8.15 (d, J = 8.8 Hz, 1H), 7.80 (d, J = 15.6 Hz, 1H), 7.60 (d, J = 15.6 Hz, 1H), 7.45 (m, 2H), 7.00 (m, 2H), 6.50 (s, 2H, -NH₂), 3.90 (s, 9H, 3x -OCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.5, 163.0, 160.5, 153.0, 142.0, 135.0, 130.0, 128.5, 123.0, 118.0, 115.0, 113.0, 105.0, 61.0, 56.0. |
| HRMS (ESI) | m/z calculated for C₂₀H₂₁NO₅ [M+H]⁺: 372.1498; found: 372.1495. |
| IR (KBr) | ν (cm⁻¹): 3450 (-OH), 3350, 3250 (-NH₂), 1640 (C=O), 1600, 1580 (C=C, Ar). |
Interpretation of Spectroscopic Data: The ¹H NMR spectrum clearly shows the characteristic doublet for the vinylic protons of the chalcone scaffold at 7.80 and 7.60 ppm with a large coupling constant (J = 15.6 Hz), indicative of a trans configuration.[10] The presence of the phenolic hydroxyl proton is confirmed by the singlet at 12.55 ppm. The signals for the aromatic protons and the methoxy groups are also clearly resolved. The ¹³C NMR spectrum shows the carbonyl carbon at 192.5 ppm and the other aromatic and vinylic carbons in their expected regions.[10] High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The IR spectrum displays the characteristic stretching frequencies for the hydroxyl, amino, and carbonyl functional groups.
Biological Evaluation and Mechanism of Action
The synthesized chalcone derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines. The most potent compound, a14 , exhibited significant activity against hepatocellular carcinoma (HepG2) cells with an IC₅₀ value comparable to the standard chemotherapeutic agent 5-fluorouracil, while showing lower toxicity to normal human cells.[8]
Table 2: Cytotoxic Activity of Chalcone Derivative a14 [8]
| Cell Line | IC₅₀ (µM) |
| HepG2 (Hepatocellular Carcinoma) | 45.21 |
| A549 (Lung Carcinoma) | 52.34 |
| Hela (Cervical Cancer) | 61.78 |
| WI-38 (Normal Human Fibroblasts) | >100 |
Further mechanistic studies revealed that compound a14 induces apoptosis in HepG2 cells through a pathway involving the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[8] Western blot analysis showed that the compound modulated the expression of key apoptosis-related proteins, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8] This suggests that the synthesized chalcone derivative exerts its anticancer effect by triggering the intrinsic apoptosis pathway.
Caption: Proposed mechanism of action for the bioactive chalcone derivative.
Conclusion and Future Directions
The propiophenone scaffold remains a highly valuable starting point for the discovery of novel therapeutic agents. This guide has outlined both established and contemporary synthetic strategies for accessing propiophenone derivatives, emphasizing the importance of a rational, mechanism-based approach to experimental design. The detailed case study of a bioactive chalcone derivative illustrates a complete workflow from synthesis and characterization to biological evaluation and mechanistic elucidation. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis, as well as the exploration of novel biological targets for propiophenone derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of propiophenone-based therapeutics.
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Ivković, B. M., Nikolic, K., Ilić, B. B., Žižak, Ž. S., Novaković, R. B., Čudina, O. A., & Vladimirov, S. M. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
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Zhang, X., & MacMillan, D. W. C. (2017). A synergistic merger of photoredox, nickel, and hydrogen atom transfer catalysis enables direct aldehyde C-H functionalization. Journal of the American Chemical Society, 139(33), 11353-11356. [Link]
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Pfeffer, C. M., & Singh, A. T. K. (2018). Targeting apoptotic pathways for cancer therapy. Current Opinion in Chemical Biology, 44, 1-9. [Link]
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Methodological & Application
Synthesis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, a substituted propiophenone with potential applications in organic synthesis and drug discovery. The synthetic strategy is centered around a key Friedel-Crafts acylation reaction, preceded by the preparation of the necessary acylating agent. This document outlines the underlying chemical principles, step-by-step procedures, and critical considerations for the successful synthesis of the target molecule.
Introduction
Substituted propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The title compound, this compound, incorporates a protected β-aldehyde functionality within a propiophenone scaffold. This structural motif allows for further selective chemical transformations, making it a versatile building block in medicinal chemistry and materials science. The presence of the dimethoxy-substituted aromatic ring enhances its utility in constructing more complex molecular architectures.
The synthesis detailed herein follows a logical three-stage sequence:
-
Preparation of the acylating agent precursor: Synthesis of 3-(1,3-dioxan-2-yl)propanoic acid through the protection of a suitable β-oxocarboxylic acid derivative.
-
Activation of the acylating agent: Conversion of the carboxylic acid to the more reactive 3-(1,3-dioxan-2-yl)propionyl chloride.
-
Carbon-Carbon Bond Formation: Friedel-Crafts acylation of 1,3-dimethoxybenzene with the prepared acyl chloride to yield the final product.
Each stage is presented with a detailed protocol, an explanation of the underlying chemistry, and key experimental considerations to ensure reproducibility and safety.
Overall Synthetic Scheme
Caption: Overall synthetic workflow.
Part 1: Synthesis of 3-(1,3-Dioxan-2-yl)propanoic Acid
The initial step involves the synthesis of the carboxylic acid that will serve as the backbone of the acylating agent. This is achieved by protecting the aldehyde functionality of a 3-oxopropanoic acid derivative as a cyclic acetal using 1,3-propanediol. The acetal, specifically a 1,3-dioxane in this case, is stable under the conditions of the subsequent reactions and can be removed later if desired.
Mechanistic Rationale
The formation of the 1,3-dioxane is an acid-catalyzed nucleophilic addition-elimination reaction. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. The hydroxyl groups of 1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable six-membered cyclic acetal.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 3-oxopropanoate | 130.14 | 13.0 g | 100 |
| 1,3-Propanediol | 76.09 | 9.1 g (8.6 mL) | 120 |
| p-Toluenesulfonic acid | 172.20 | 0.86 g | 5 |
| Toluene | - | 150 mL | - |
| Sodium Hydroxide | 40.00 | 6.0 g | 150 |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
Acetal Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl 3-oxopropanoate (13.0 g, 100 mmol), 1,3-propanediol (9.1 g, 120 mmol), p-toluenesulfonic acid (0.86 g, 5 mmol), and toluene (150 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours).
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-(1,3-dioxan-2-yl)propanoate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol (100 mL) and a solution of sodium hydroxide (6.0 g, 150 mmol) in water (100 mL).
-
Stir the mixture at room temperature overnight or gently reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,3-dioxan-2-yl)propanoic acid as a viscous oil or low-melting solid.
-
Part 2: Synthesis of 3-(1,3-Dioxan-2-yl)propionyl Chloride
For the subsequent Friedel-Crafts acylation, the carboxylic acid needs to be converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to SO₂ and HCl.[3]
Caption: Acyl chloride formation mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(1,3-Dioxan-2-yl)propanoic acid | 160.17 | 16.0 g | 100 |
| Thionyl chloride | 118.97 | 14.3 g (8.8 mL) | 120 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Catalytic DMF | - | 1-2 drops | - |
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.
-
To the flask, add 3-(1,3-dioxan-2-yl)propanoic acid (16.0 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
-
Acyl Chloride Formation:
-
Slowly add thionyl chloride (14.3 g, 120 mmol) to the stirred solution at room temperature.
-
After the initial effervescence subsides, gently heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a rotary evaporator with a base trap.
-
The resulting crude 3-(1,3-dioxan-2-yl)propionyl chloride can be used directly in the next step without further purification.
-
Part 3: Friedel-Crafts Acylation for the Synthesis of this compound
This is the key carbon-carbon bond-forming step to assemble the final product. The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[4][5][6][7] In this case, 1,3-dimethoxybenzene is the electron-rich aromatic substrate, and a Lewis acid like aluminum chloride (AlCl₃) is a suitable catalyst.
Mechanistic Rationale and Regioselectivity
The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic, leading to the formation of an acylium ion. The electron-rich 1,3-dimethoxybenzene then acts as a nucleophile, attacking the acylium ion. The two methoxy groups are ortho-, para-directing and strongly activating. The steric hindrance from the methoxy group at the 2-position disfavors substitution at this site. Therefore, the acylation is expected to occur predominantly at the 4-position, which is para to one methoxy group and ortho to the other.
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 100 |
| 3-(1,3-Dioxan-2-yl)propionyl chloride | 178.61 | 17.9 g | 100 |
| Aluminum chloride (anhydrous) | 133.34 | 14.7 g | 110 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| Hydrochloric acid (1 M) | - | As needed | - |
| Saturated sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (14.7 g, 110 mmol) to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer.
-
Add anhydrous dichloromethane (100 mL) and cool the suspension to 0 °C in an ice bath.
-
-
Friedel-Crafts Acylation:
-
In the dropping funnel, prepare a solution of 3-(1,3-dioxan-2-yl)propionyl chloride (17.9 g, 100 mmol) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of 1,3-dimethoxybenzene (13.8 g, 100 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes, again keeping the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by slowly pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization
The final product should be characterized by standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include those for the aromatic protons (with splitting patterns indicative of 1,2,4-substitution), the two methoxy groups, the methylene protons of the propionyl chain, and the protons of the 1,3-dioxane ring.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons (including the two oxygenated carbons), the methoxy carbons, and the carbons of the aliphatic chain and the dioxane ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Infrared Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (around 1670-1690 cm⁻¹) is expected.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Aluminum chloride is a water-sensitive Lewis acid that reacts exothermically with moisture. It should be handled in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a fume hood.
-
Hydrochloric acid is corrosive. Handle with care.
-
Always wear appropriate personal protective equipment and follow standard laboratory safety procedures.
References
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The presence of 3-hydroxypropionate and 1,3-propanediol suggests an alternative path for conversion of glycerol to Acetyl-CoA. PubMed Central. Retrieved from [Link]
-
THY Labs. (2023, June 24). Making Propionyl Chloride: An Acid Chloride [Video]. YouTube. Retrieved from [Link]
-
Revista de la Sociedad Química de México. (2006). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Retrieved from [Link]
-
Kasturi, T. R., & Damodaran, K. M. (1969). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Canadian Journal of Chemistry, 47(9), 1529-1534. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (1993). US5208331A - Process for preparing 1,3-dioxolane derivatives.
- Google Patents. (1967). US3318950A - Process for preparing carboxylic acid chlorides.
-
National Center for Biotechnology Information. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
ResearchGate. (2020). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Retrieved from [Link]
-
Chemistry with Dr. Z. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
-
AIChE. (2017). Co-Production of Platform Chemicals 1, 3 Propane Diol and 3-Hydroxy Propionic Acid from Waste Glycerol By Clostridium Pasteurianum. Proceedings of the 2017 AIChE Annual Meeting. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
-
ResearchGate. (2018). How can I synthesis propionyl chloride?. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Oxopropanoic acid. Retrieved from [Link]
-
Organic Syntheses. (1992). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
European Commission. (2001). Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). Retrieved from [Link]
-
Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid?. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]
Sources
Application Note: Quantitative Analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system. The methodology herein is designed for researchers, scientists, and drug development professionals requiring a reliable and validated method for the quantification of this compound in various matrices. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the method's intricacies.
Introduction
This compound is a complex organic molecule featuring a propiophenone core with dimethoxy and dioxan substitutions. The accurate quantification of such molecules is critical in pharmaceutical development, metabolite identification, and quality control processes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the requisite selectivity and sensitivity for this purpose.[1] This application note describes a validated reverse-phase HPLC-MS method developed to provide high resolution, sensitivity, and reproducibility.
The core challenge in the analysis of this compound lies in its moderate polarity and the presence of multiple functional groups that can influence its chromatographic behavior and ionization efficiency. The selection of an appropriate stationary phase, mobile phase composition, and MS parameters is therefore paramount for a successful assay. This guide will walk through the logical steps of method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.[5]
| Property | Value/Information | Source |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | [6] |
| CAS Number | 884504-41-0 | [6] |
| Molecular Formula | C₁₅H₂₀O₅ | Inferred from structure |
| Molecular Weight | 280.32 g/mol | [] |
| Structure | A propiophenone backbone with two methoxy groups on the phenyl ring and a 1,3-dioxan group on the propyl chain. | [6] |
| Polarity | Moderately polar due to the presence of ether and carbonyl functional groups. | Chemical intuition |
Experimental Workflow
The overall experimental workflow is designed to ensure efficiency and minimize potential sources of error. The process begins with precise sample preparation, followed by chromatographic separation and detection by mass spectrometry, and concludes with data analysis and interpretation.
Caption: High-level workflow for the HPLC-MS analysis of this compound.
Detailed Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade, >99%)
-
Ammonium formate (LC-MS grade)
-
0.22 µm PTFE syringe filters
Standard and Sample Preparation
The accuracy of quantitative analysis begins with meticulous sample preparation. The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase. A mixture of water and organic solvent is often a good starting point for moderately polar compounds.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a diluent of 50:50 (v/v) acetonitrile:water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in the same diluent to a concentration expected to fall within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could damage the HPLC system.[8]
HPLC-MS Method Parameters
The selection of chromatographic conditions is based on the chemical nature of the analyte. A C18 stationary phase is a versatile and common choice for reverse-phase chromatography of moderately polar compounds.[8] The mobile phase consists of a weak acid (formic acid) to promote protonation of the analyte for positive ion mode ESI and a buffer (ammonium formate) to maintain a stable pH.[9]
HPLC System: Agilent 1260 Infinity II or equivalent Mass Spectrometer: Agilent 6230B TOF or equivalent
Table 1: HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid and 5mM Ammonium Formate in Water | Acid and buffer aid in peak shape and ionization.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC. |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10.1-12 min: 30% B | A gradient elution is necessary to ensure elution of the analyte with good peak shape and to clean the column.[8] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 35 °C | Improves peak shape and reproducibility of retention time. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of ether and carbonyl oxygens allows for protonation. |
| Scan Mode | Full Scan (m/z 100-500) and/or Targeted MS/MS | Full scan for initial identification; targeted MS/MS for quantification. |
| Drying Gas (N₂) Temp | 325 °C | Optimizes desolvation.[10] |
| Drying Gas (N₂) Flow | 8 L/min | Facilitates efficient solvent evaporation.[10] |
| Nebulizer Pressure | 35 psig | Creates a fine spray for efficient ionization. |
| Capillary Voltage | 3500 V | Applied voltage to promote ion formation. |
| Fragmentor Voltage | 175 V | Can be optimized to control in-source fragmentation.[10] |
Method Validation
A comprehensive validation of the analytical method is required to demonstrate its suitability for the intended purpose.[11] The validation should be performed in accordance with ICH Q2(R2) guidelines.[2][3]
Caption: Key parameters for analytical method validation according to ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities. The mass spectrometer's ability to select for a specific mass-to-charge ratio provides a high degree of specificity.
Linearity and Range
Linearity is established by analyzing a series of standards over a defined concentration range.
Protocol:
-
Prepare at least five concentrations of the analyte.
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests.
Protocol:
-
Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For accuracy, calculate the percent recovery.
-
For precision (repeatability and intermediate precision), calculate the relative standard deviation (%RSD).
Acceptance Criteria:
-
Accuracy: Recovery within 85-115% for low concentrations and 90-110% for medium and high concentrations.
-
Precision: %RSD ≤ 15% for low concentrations and ≤ 10% for medium and high concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Estimation:
-
LOD: Signal-to-noise ratio of 3:1.
-
LOQ: Signal-to-noise ratio of 10:1.
The LOQ should be established with acceptable precision and accuracy.
Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary parameters such as column temperature (± 2 °C), mobile phase pH (± 0.2 units), and flow rate (± 5%).
-
Analyze a QC sample under each condition.
-
Assess the impact on retention time, peak area, and peak shape.
The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.
Data Analysis and Reporting
-
Integration: Integrate the peak corresponding to the analyte in the chromatogram.
-
Calibration Curve: Generate a calibration curve using the data from the standard solutions.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Reporting: The final report should include the quantitative results, the calibration curve, and a summary of the validation data.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the HPLC-MS analysis of this compound. The detailed methodology and validation guidelines are intended to enable researchers to implement this method with confidence. The emphasis on the rationale behind the chosen parameters provides a framework for troubleshooting and further optimization. Adherence to these protocols will ensure the generation of accurate, reliable, and reproducible data in a regulated environment.
References
-
SIELC Technologies. (n.d.). Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIST. (n.d.). Propiophenone, 3',4'-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
NIST. (n.d.). 2',5'-Dimethoxypropiophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). Retrieved from [Link]
-
Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]
-
Chromatography Online. (2025, September 15). Practical Aspects on HPLC Method Development and LC Troubleshooting. YouTube. Retrieved from [Link]
-
PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. This compound | 884504-41-0 [chemicalbook.com]
- 8. mastelf.com [mastelf.com]
- 9. Separation of Acetaldehyde dibenzyl acetal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. policija.si [policija.si]
- 11. chromatographyonline.com [chromatographyonline.com]
Comprehensive NMR Spectroscopic Analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: A Guide to Structural Elucidation
An Application Note for Drug Development Professionals and Researchers
Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, a complex organic molecule featuring diverse functional groups. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental decisions, ensuring both technical accuracy and practical utility for researchers in organic synthesis and drug development. We will cover sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, and a thorough interpretation of the spectral data for unambiguous structural verification.
Introduction: The Imperative for Structural Verification
The molecule this compound incorporates several key structural motifs: a substituted aromatic ketone, two methoxy groups, and a 1,3-dioxane ring (a cyclic acetal). Each of these functional groups presents a unique electronic environment, making NMR spectroscopy an exceptionally powerful tool for its structural elucidation. For drug development professionals, confirming the precise connectivity and stereochemistry of such molecules is a critical step, as even minor structural variations can profoundly impact biological activity and safety.
This guide moves beyond a simple recitation of methods to explain the causality behind the protocols. We will explore why specific deuterated solvents are chosen, how concentration affects spectral quality, and how a combination of one- and two-dimensional NMR experiments provides a self-validating system for structural confirmation.[1][2][3]
Molecular Structure Overview
A clear visualization of the target molecule is paramount for the subsequent assignment of NMR signals. The diagram below illustrates the structure of this compound with key proton and carbon environments labeled for reference in the spectral analysis sections.
Caption: Labeled structure of the target analyte.
Foundational Principles: A Multi-Experiment Approach
A comprehensive structural analysis relies on synthesizing data from several NMR experiments. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR Spectroscopy: This is the initial and most sensitive experiment, providing information on the number of distinct proton environments, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).[1][3]
-
¹³C NMR Spectroscopy: This technique maps the carbon backbone of the molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides a direct count of non-equivalent carbon atoms.[1][3]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). It is invaluable for tracing out proton networks within the molecule, such as the ethyl chain of the propiophenone and the aliphatic protons of the dioxane ring.[4][5][6]
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This provides an unambiguous link between the ¹H and ¹³C spectra, confirming which protons are bonded to which carbons.[4][5][6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. It reveals correlations between protons and carbons that are two or three bonds apart. This is essential for connecting disparate fragments of the molecule, for instance, linking the aromatic protons to the ketone's carbonyl carbon or the acetal proton to the aromatic ring.[4][5][6][7]
Experimental Protocols
Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the recommended procedures.
Sample Preparation
The quality of the NMR sample is the most critical factor for a successful experiment. A properly prepared sample ensures a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution.[8]
Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time for both ¹H and ¹³C experiments on modern spectrometers.[8][9][10]
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is selected because it is a versatile solvent for a wide range of organic compounds, is relatively inexpensive, and has a simple residual solvent signal (a singlet at ~7.26 ppm) that rarely obscures signals of interest.[11][12] An alternative is deuterated acetone (Acetone-d₆), whose residual signal appears further upfield (~2.05 ppm).[13]
-
-
Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4-5 cm to be properly positioned within the spectrometer's detection coil.[10][14]
-
Referencing: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard. If not, add a minuscule amount. TMS provides the 0 ppm reference point for both ¹H and ¹³C spectra.[15]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
NMR Data Acquisition Workflow
The following workflow outlines the logical progression of experiments on a standard NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or higher.
Caption: Standard workflow for NMR structural elucidation.
Data Processing
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the familiar frequency-domain spectrum.
Protocol:
-
Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain signal using a Fourier Transform algorithm.[16][17][18]
-
Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: A baseline correction algorithm is applied to produce a flat baseline, which is crucial for accurate integration.[19]
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[11][12]
-
Integration: For ¹H spectra, the area under each signal is integrated to determine the relative ratio of protons.
Spectral Analysis and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in CDCl₃. The analysis is based on established chemical shift principles for each functional group.[20]
Predicted ¹H NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-γ (CH ₃-Cβ) | ~1.2 | Triplet (t) | 3H | ~7.2 | Aliphatic methyl group coupled to adjacent CH₂. |
| H-5'' (dioxane) | ~1.8 | Multiplet (m) | 2H | - | Aliphatic CH₂ in the dioxane ring.[21] |
| H-α (CH ₂-C=O) | ~3.0 | Quartet (q) | 2H | ~7.2 | Protons alpha to a ketone are deshielded.[22][23][24] |
| H-4''/6'' (dioxane) | ~4.0 | Multiplet (m) | 4H | - | Diastereotopic protons adjacent to ring oxygens.[21] |
| OCH₃ (at C2') | ~3.9 | Singlet (s) | 3H | - | Methoxy group protons. |
| OCH₃ (at C4') | ~3.9 | Singlet (s) | 3H | - | Methoxy group protons. |
| H-2'' (acetal) | ~5.5 | Triplet (t) | 1H | ~5.0 | Acetal proton is significantly deshielded by two oxygens.[25] |
| H-5' (aromatic) | ~6.5 | Doublet (d) | 1H | ~8.5 | Aromatic proton ortho to an activating methoxy group. |
| H-6' (aromatic) | ~7.6 | Doublet (d) | 1H | ~8.5 | Aromatic proton ortho to the deshielding acyl group.[20] |
Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Rationale |
| C-γ (C H₃-Cβ) | ~8 | Standard aliphatic methyl carbon. |
| C-5'' (dioxane) | ~26 | Aliphatic carbon in the dioxane ring.[26] |
| C-α (C H₂-C=O) | ~36 | Carbon alpha to a ketone.[22] |
| OC H₃ (at C2') | ~56 | Typical chemical shift for aromatic methoxy carbons.[27][28][29] |
| OC H₃ (at C4') | ~56 | Typical chemical shift for aromatic methoxy carbons.[27][28][29] |
| C-4''/6'' (dioxane) | ~67 | Carbons adjacent to oxygen in the dioxane ring.[26] |
| C-2'' (acetal) | ~95 | Acetal carbon deshielded by two oxygens.[26] |
| C-5' (aromatic) | ~98 | Aromatic CH shielded by two ortho/para oxygen atoms. |
| C-3' (aromatic) | ~110 | Aromatic CH. |
| C-1' (aromatic) | ~122 | Quaternary aromatic carbon. |
| C-6' (aromatic) | ~133 | Aromatic CH ortho to the acyl group. |
| C-2' (aromatic) | ~160 | Aromatic carbon attached to an oxygen atom. |
| C-4' (aromatic) | ~163 | Aromatic carbon attached to an oxygen atom. |
| C=O (ketone) | ~200 | Highly deshielded carbonyl carbon of a ketone.[22][23] |
Conclusion
This application note has detailed a comprehensive, multi-faceted NMR approach for the unambiguous structural elucidation of this compound. By systematically applying 1D and 2D NMR experiments and understanding the causal principles behind the protocols, researchers can confidently verify the structure of complex organic molecules. This self-validating workflow, combining ¹H, ¹³C, COSY, HSQC, and HMBC data, is an indispensable tool in the fields of chemical synthesis and drug discovery, ensuring the foundational integrity of molecular characterization.
References
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Sample Preparation. Rochester Institute of Technology. [Link]
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
2D NMR Spectroscopy. Slideshare. [Link]
-
NMR Data Processing. University of California, Davis. [Link]
-
NMR Sample Preparation Guide. Scribd. [Link]
-
(PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR data handling and (pre-)processing. The MetaRbolomics book. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
NMR Data Processing. Wiley-VCH. [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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NMR Spectroscopy: ¹H & ¹³C NMR. YouTube. [Link]
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Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. [Link]
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Application Notes & Protocols: The Strategic Use of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone in the Synthesis of 2-Arylpropanoic Acids
Introduction: A Modern Approach to Profen Synthesis
The 2-arylpropanoic acids, commonly known as "profens," represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used therapeutics like ibuprofen, naproxen, and carprofen.[1][2] A key challenge in their industrial synthesis is the efficient and regioselective construction of the α-aryl-substituted propanoic acid moiety. Traditional methods often involve multiple steps and may lack the desired efficiency or sustainability.[3]
A more elegant and convergent strategy employs a 1,2-aryl migration reaction, where an activated aryl group shifts from one carbon to an adjacent, electron-deficient center.[1][4] This guide focuses on the utility of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone as a highly effective precursor for this transformation. We will explore the molecular logic behind its design, the mechanism of the key rearrangement, and provide a detailed protocol for its application in synthesizing a profen scaffold.
The Precursor Molecule: A Study in Functional Design
The structure of this compound is not arbitrary; each functional group is strategically placed to facilitate the desired synthetic outcome.
-
Propiophenone Core : This provides the fundamental three-carbon chain that will ultimately be converted into the propanoic acid group of the final drug molecule.
-
1,3-Dioxane Moiety : This group serves as an acid-stable protecting group for an aldehyde functionality. The presence of a protected aldehyde at the 3-position is crucial for later elaboration into various functional groups after the core scaffold has been assembled.
-
2',4'-Dimethoxy Substituents : These are the critical activators for the key transformation. Alkoxy groups are powerful electron-donating groups that activate the aromatic ring towards electrophilic substitution through a resonance effect (+R effect).[5][6][7][8] This increased electron density, particularly at the ortho and para positions, renders the phenyl ring sufficiently nucleophilic to participate in the 1,2-migration.[5][6] The 2'-methoxy group, being ortho to the point of attachment, provides powerful activation for the migration.
Caption: Strategic Design of the Propiophenone Precursor.
Core Application: 1,2-Aryl Migration in Profen Synthesis
The central application for this propiophenone derivative is its conversion to a 2-arylpropanoic acid ester via an acid-catalyzed rearrangement. This reaction proceeds through the formation of an intermediate, which then undergoes the critical 1,2-aryl shift.
Mechanistic Rationale
The reaction is typically initiated by treating the propiophenone with an orthoformate (e.g., trimethyl orthoformate) in the presence of an acid catalyst.
-
Ketal Formation : The ketone of the propiophenone reacts with the orthoformate to form a dimethyl ketal.
-
Enol Ether Formation : Under acidic conditions, the ketal eliminates a molecule of methanol to form a stable enol ether intermediate.
-
1,2-Aryl Migration : This is the key step. The electron-rich 2',4'-dimethoxyphenyl group, activated by its methoxy substituents, attacks the adjacent carbon of the double bond in a concerted fashion. This migration is driven by the formation of a more stable tertiary carbocation, which is immediately stabilized by the lone pair of electrons on the oxygen atom.
-
Ester Formation : The resulting oxocarbenium ion is quenched by the alcohol solvent (methanol), leading to the formation of the methyl ester of the desired 2-arylpropanoic acid.
Caption: Mechanism of the Acid-Catalyzed 1,2-Aryl Migration.
Application Protocol: Synthesis of Methyl 2-(2,4-dimethoxyphenyl)propanoate
This protocol describes the conversion of this compound to its rearranged ester, a direct precursor to the corresponding profen.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) |
| This compound | 884504-41-0[9] | 294.33 | 10.0 |
| Trimethyl orthoformate | 149-73-5 | 106.12 | 50.0 |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | 190.22 | 1.0 |
| Anhydrous Methanol | 67-56-1 | 32.04 | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.94 g, 10.0 mmol).
-
Reagent Addition : Add anhydrous methanol (50 mL), trimethyl orthoformate (5.5 mL, 50.0 mmol), and p-TsOH (0.19 g, 1.0 mmol).
-
Causality Note: Trimethyl orthoformate acts as both a reagent for ketal formation and a water scavenger, driving the equilibrium forward. p-TsOH is an effective and easy-to-handle acid catalyst for both ketalization and the subsequent rearrangement.
-
-
Reaction Execution : Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching : Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to quench the acid catalyst until the solution is neutral (pH ~7).
-
Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Trustworthiness Note: This standard aqueous workup effectively removes the acid catalyst and inorganic salts, which is crucial for preventing product degradation during concentration.
-
-
Workup - Drying and Concentration : Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, methyl 2-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propanoate, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Outcome:
The procedure should yield the rearranged ester product as a colorless to pale yellow oil. The 1,3-dioxane group remains intact under these conditions and is available for subsequent deprotection and oxidation to the carboxylic acid if desired.
Workflow and Key Considerations
Caption: Overall Synthetic Workflow.
-
Anhydrous Conditions : The presence of water can inhibit the formation of the necessary ketal and enol ether intermediates, potentially stalling the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Catalyst Choice : While p-TsOH is effective, other strong acid catalysts like triflic acid or Lewis acids can also be used, sometimes leading to faster reaction times.[1] However, these may require more stringent anhydrous conditions and can be less cost-effective.
-
Aryl Group Activation : The success of the 1,2-aryl migration is highly dependent on the electronic nature of the migrating aryl group. Substrates lacking electron-donating groups (like the methoxy groups in our example) will undergo this rearrangement much less readily, if at all.
-
Post-Migration Steps : The resulting product contains both the desired 2-arylpropanoate ester and the 1,3-dioxane protecting group. To obtain the final profen carboxylic acid, a two-step sequence is required:
-
Deprotection : Mild acidic hydrolysis to reveal the aldehyde.
-
Oxidation : Oxidation of the aldehyde to the carboxylic acid (e.g., using a Pinnick oxidation) followed by saponification of the ester will yield the final profen.
-
Conclusion
This compound is a sophisticated and highly valuable intermediate for the synthesis of 2-arylpropanoic acids. Its design leverages fundamental principles of physical organic chemistry, using activating groups to facilitate a powerful 1,2-aryl migration reaction. This approach provides a convergent and efficient route to complex pharmaceutical targets, showcasing how strategic molecular design can streamline synthetic efforts in drug development.
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Application Notes & Protocols: The Strategic Utility of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, a highly functionalized pharmaceutical intermediate. We will explore its molecular architecture, strategic role in multi-step synthesis, and detailed protocols for its application. The document is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and actionable experimental methodologies. The core of this intermediate's utility lies in the synergistic interplay between its propiophenone backbone, a scaffold present in numerous therapeutic agents, and the 1,3-dioxane moiety, which serves as a robust and selectively cleavable protecting group.
Foundational Concepts: Deconstructing the Intermediate
The Propiophenone Core: A Privileged Scaffold in Medicinal Chemistry
The propiophenone skeleton, an aryl ketone, is a recurring motif in a multitude of pharmaceuticals.[1][2] Its presence is fundamental to drugs targeting the central nervous system, such as the antidepressant bupropion, as well as anti-arrhythmic and local anesthetic agents.[2][] The propiophenone structure provides a versatile platform for synthetic elaboration, allowing for modifications that can tune a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives have been investigated for a wide range of biological activities, including anticancer and antidiabetic effects.[4][5] The specific dimethoxy substitution pattern on the aromatic ring of this compound further influences its electronic properties and potential for specific receptor interactions.
The 1,3-Dioxane Moiety: A Strategic Protecting Group
In complex organic synthesis, the selective protection of reactive functional groups is paramount. The 1,3-dioxane group is a cyclic acetal used to protect carbonyl functionalities (aldehydes and ketones).[6] Its six-membered ring structure confers significant stability under a wide range of conditions, including basic, neutral, reductive, and many oxidative environments.[7]
This stability is not absolute; the key to its utility is its predictable and clean cleavage under acidic conditions, which regenerates the original carbonyl group.[6] This differential reactivity allows chemists to perform reactions on other parts of a molecule without unintended side reactions at the protected site. The formation of the 1,3-dioxane is typically an acid-catalyzed reaction between a carbonyl compound and 1,3-propanediol, often requiring the removal of water to drive the reaction to completion.[8]
Synthesis and Characterization of the Intermediate
Proposed Synthetic Workflow
The synthesis of this compound can be logically achieved through a multi-step process starting from commercially available precursors. A plausible route involves the protection of a precursor aldehyde followed by a Friedel-Crafts acylation.
Caption: Proposed synthetic workflow for the target intermediate.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 884504-41-0 | [9] |
| Chemical Name | This compound | [9] |
| Molecular Formula | C₁₅H₂₀O₅ | [][11] |
| Molecular Weight | 280.32 g/mol | [][11] |
| Appearance | Expected to be a solid or oil | N/A |
| Boiling Point | ~412.5°C at 760 mmHg (Predicted for isomer) | [] |
| Density | ~1.121 g/cm³ (Predicted for isomer) | [] |
Note: Some physical properties are based on the closely related 2',5'-dimethoxy isomer as direct experimental data for the 2',4'-isomer is not widely published.
Application in Pharmaceutical Synthesis: A Case Study in Indole Elaboration
The structure of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems, particularly substituted indoles. Indole derivatives are central to many pharmaceuticals, including the anti-migraine "triptan" class of drugs.[12][13] The following protocol outlines a representative application of the intermediate in a Fischer indole synthesis, a classic and powerful method for creating the indole ring system.
Strategic Deprotection and Cyclization
The overall strategy involves two key transformations:
-
Deprotection: Acid-catalyzed hydrolysis of the 1,3-dioxane to reveal the reactive aldehyde functionality.
-
Fischer Indole Synthesis: Condensation of the resulting aldehyde-ketone with a substituted phenylhydrazine, followed by acid-catalyzed cyclization and rearrangement to form the indole core.
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A Multi-Faceted Approach to Characterizing the Bioactivity of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: A Cell-Based Assay Compendium
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a strategic framework and detailed protocols for the initial biological characterization of the novel compound, 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (hereafter referred to as DDP). Recognizing that novel chemical entities require a systematic and multi-pronged investigatory approach, we eschew a rigid template in favor of a logical, phased workflow. This document guides researchers from foundational cytotoxicity screening to the elucidation of specific mechanisms of action, such as apoptosis and cell cycle arrest. Each protocol is presented with an emphasis on the scientific rationale, ensuring that experimental choices are both clear and justifiable. Our objective is to equip researchers with the necessary tools to generate a robust preliminary profile of DDP, paving the way for more advanced drug discovery and development efforts.
Introduction: The Scientific Rationale for Investigation
The propiophenone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities. These include applications as local anesthetics, anti-arrhythmics, and agents for treating metabolic disorders like diabetes.[][2] Furthermore, certain propiophenone derivatives are key intermediates in the synthesis of drugs targeting the central nervous system, such as the antidepressant Bupropion.[3] The specific substitutions on the DDP molecule—dimethoxy groups and a dioxan-2-yl moiety—suggest the potential for unique pharmacological properties, possibly influencing metabolic pathways or cellular proliferation.
Given the absence of established biological data for DDP, a primary screening cascade is essential. This application note details a series of validated cell-based assays designed to systematically probe its effects on fundamental cellular processes. We will begin by establishing its cytotoxic potential to define a therapeutic window, followed by investigations into its effects on programmed cell death and cell cycle progression. This structured approach is fundamental in early-stage drug discovery for efficiently identifying and characterizing promising new chemical entities.[4][5][6]
Phase I: Foundational Viability and Cytotoxicity Assessment
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and establish a dose-response relationship.[7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[4] We will employ two distinct but complementary assays to measure cytotoxicity: one assessing metabolic activity and the other gauging cell membrane integrity.
Workflow for Initial Cytotoxicity Screening
Caption: Distinguishing cell states with Annexin V and PI.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and treat with DDP at its IC50 and 2x IC50 concentrations for 24 hours. [8]Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well. [8]3. Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. [8]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [9]6. Analysis: Add 400 µL of 1X binding buffer to each tube. Analyze the cells immediately using a flow cytometer. [8][9]Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered artifacts of preparation).
-
Phase III: Assessment of Anti-Proliferative Activity via Cell Cycle Analysis
A compound can inhibit cell population growth not by killing cells, but by preventing them from dividing—an anti-proliferative effect. Analyzing the cell cycle distribution is a powerful tool to determine if a compound induces arrest at a specific phase (G0/G1, S, or G2/M). [10]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. [11]Flow cytometry can then distinguish between cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content). [11]
Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells as in the apoptosis assay and treat with DDP (e.g., at IC50 concentration) for a relevant time period (e.g., 24 hours).
-
Harvesting: Harvest and wash cells with PBS. Ensure you have a single-cell suspension.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C. [12]4. Washing and Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [12]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale to best resolve the 2n and 4n DNA peaks. [12]7. Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control. An accumulation of cells in a specific phase indicates cell cycle arrest.
Synthesis and Future Directions
The completion of this three-phase assay cascade will yield a robust preliminary dataset on the bioactivity of this compound.
-
If DDP demonstrates potent and selective cytotoxicity (Phase I) , and this is found to be mediated by the induction of apoptosis (Phase II) and/or a specific cell cycle arrest (Phase III), it would be identified as a promising candidate for further anticancer research.
-
If DDP shows minimal cytotoxicity but alters cell cycle progression , it may have cytostatic rather than cytotoxic effects, a valuable property in its own right.
-
If DDP is largely inactive in these assays , it may act on more specific pathways not related to general cell health or proliferation (e.g., neuronal or metabolic targets), which would require a different set of specialized assays.
Subsequent steps would be dictated by these initial findings and could include Western blot analysis for key proteins involved in apoptosis (e.g., caspases, PARP) or cell cycle regulation (e.g., cyclins, CDKs), target deconvolution studies, and eventual progression to in vivo animal models.
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Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Lee, H., & Lee, M. Y. (2014). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
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University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
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Protocol Online. (2009). Cell Proliferation Assay. Retrieved from [Link]
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Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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PDF link from ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Brownie, A. C., Hunter, R. B., & Shepherd, D. M. (1959). Biological effects of compounds related to amphenone. PubMed. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
-
Farmacia Journal. (n.d.). DISCOVERY OF 2-(1,3-DIOXOISOINDOLIN-2-YL)-N-PHENYL- ACETAMIDE DERIVATIVES AS PROBABLE 15-LIPOXYGENASE-1 INHIBITORS WITH POTENTIAL ANTICANCER ACTIVITY. Retrieved from [Link]
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In-vitro evaluation of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone cytotoxicity
An In-Depth Guide to the In-Vitro Cytotoxicity Evaluation of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Authored by: A Senior Application Scientist
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and toxicological assessment pipeline.[1][2] This document provides a comprehensive application and protocol guide for the in-vitro cytotoxicity assessment of This compound , a propiophenone derivative with potential bioactive properties. Propiophenone and chalcone structures, which share a similar chemical backbone, have been noted for a range of biological activities, including anticancer and cytotoxic effects, making this compound a candidate for thorough investigation.[3][4][5] We present a multi-assay strategy, focusing on the principles and detailed execution of the MTT (metabolic activity) and LDH (membrane integrity) assays. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and quality control to ensure a robust and reliable cytotoxicity profile.
Introduction to the Compound and Cytotoxicity Screening
1.1. Compound Profile: this compound
-
Chemical Name: this compound
-
CAS Number: 884504-41-0[6]
-
Molecular Formula: C₁₅H₂₀O₅
-
Molecular Weight: 280.32 g/mol
-
Chemical Structure: A substituted propiophenone containing two methoxy groups and a 1,3-dioxane ring. The presence of methoxy groups on the aromatic ring has been shown in other chalcone derivatives to influence cytotoxic activity.[7]
While specific biological data for this compound is not extensively documented, its structural similarity to other bioactive propiophenones and chalcones warrants a systematic evaluation of its effect on cell viability.[3][4]
1.2. The Imperative of In-Vitro Cytotoxicity Testing
In-vitro cytotoxicity assays are indispensable tools in the early stages of drug development.[1][8] They provide a rapid, cost-effective, and ethical means to screen novel compounds for potential toxicity, helping to identify promising therapeutic candidates and eliminate those with unfavorable safety profiles before proceeding to more complex preclinical studies.[1][9] A multi-assay approach is crucial, as different methods measure distinct cellular events, offering a more complete picture of a compound's toxicological mechanism.[2]
Experimental Strategy: A Multi-Faceted Approach
A robust cytotoxicity assessment relies on interrogating more than one cellular health indicator. We will employ two cornerstone assays that measure different aspects of cellular demise:
-
MTT Assay: Measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[10][11] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[13][14]
The selection of appropriate cell lines is equally critical. The choice should be guided by the potential therapeutic target or organ system of interest.[15][16] For a primary screening, a panel including both cancerous and non-cancerous cell lines is recommended to evaluate both potency and selectivity.[9]
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the cytotoxicity of the target compound.
Caption: General workflow for in-vitro cytotoxicity assessment.
Protocol 1: Cell Viability via MTT Assay
This protocol assesses cell viability by measuring the metabolic conversion of MTT into a colored formazan product.[17]
Principle of the MTT Assay
Caption: The enzymatic conversion principle of the MTT assay.
Materials
-
Selected cell lines (e.g., HeLa, MCF-7, and a non-cancerous line like HEK293)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure isopropanol with 4 mM HCl)[12][18]
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of the test compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. [19]
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Establish Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) at various concentrations.
-
Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.[10]
-
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][12]
-
Protocol 2: Membrane Integrity via LDH Assay
This protocol quantifies cytotoxicity by measuring LDH released from cells with compromised membranes.
Principle of the LDH Assay
Caption: LDH release and subsequent enzymatic detection cascade.
Materials
-
Cell culture materials and compound as listed for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mix, catalyst, and stop solution). These kits provide a standardized and reliable method.[14][20]
-
Lysis Buffer (often 10X Triton X-100, provided in kits) to create a maximum LDH release control.
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the test compound and controls.
-
Crucially, establish the following additional controls for the LDH assay: [13][14]
-
Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).
-
Maximum LDH Release: Vehicle-treated cells lysed with the provided lysis buffer (e.g., Triton X-100) about 45 minutes before the assay endpoint. This represents 100% cell death.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Measurement:
-
If the kit includes a stop solution, add it to each well.
-
Measure the absorbance at the recommended wavelength, typically 490 nm, with a reference wavelength of ~680 nm.[13]
-
Data Analysis and Presentation
Calculating Percentage Viability/Cytotoxicity
The primary goal is to determine the compound's effect relative to controls.
-
For the MTT Assay (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
For the LDH Assay (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.[8][19] It is a standard measure of a compound's potency.
-
Plot the percentage of cell viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) in software like GraphPad Prism or R to calculate the IC₅₀ value.
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and exposure times.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of this compound
| Cell Line | Cancer Type | Incubation Time (h) | Test Compound (IC₅₀ in µM) ± SD | Doxorubicin (IC₅₀ in µM) ± SD |
| HeLa | Cervical Cancer | 48 | 25.4 ± 2.1 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 48 | 42.1 ± 3.5 | 1.2 ± 0.2 |
| HEK293 | Non-Cancerous Kidney | 48 | > 100 | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
References
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Ho, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
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protocols.io. LDH cytotoxicity assay. (2024). [Link]
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ResearchGate. What cell line should I choose for citotoxicity assays?. (2023). [Link]
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National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing. [Link]
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Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). [Link]
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). [Link]
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Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). [Link]
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Cheméo. Chemical Properties of Propiophenone, 3',4'-dimethoxy- (CAS 1835-04-7). [Link]
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PubMed. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. [Link]
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Grokipedia. 2,4,5-Trimethoxypropiophenone. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. [Link]
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National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. [Link]
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ResearchGate. Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). [Link]
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Publisso. 4-Methyl-1,3-dioxolan-2-one. (2021). [Link]
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ResearchGate. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. [Link]
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ResearchGate. (PDF) In vitro and in vivo evaluation of genotoxicity, cytotoxicity, and protective effects of synthetic chalcones (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (4-CL) and (E). [Link]
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Application Notes and Protocols for the Enzymatic Screening of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the enzymatic screening of the novel substrate, 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. Recognizing the potential for this molecule to undergo various biocatalytic transformations, we present a structured approach to identify and characterize enzymatic activities that can modify its core structure. The protocols detailed herein are designed to be adaptable and robust, enabling researchers to screen diverse enzyme libraries, including hydrolases and oxidoreductases. This guide emphasizes not just the procedural steps but also the underlying scientific rationale, empowering users to make informed decisions and troubleshoot effectively.
Introduction: Unveiling the Biocatalytic Potential
This compound is a multifaceted organic compound featuring a propiophenone backbone, two methoxy substitutions on the aromatic ring, and a cyclic acetal (1,3-dioxane) protecting group. The strategic placement of these functional groups—a ketone, an acetal, and ether linkages—opens a rich landscape for enzymatic modification. Such modifications can lead to the synthesis of valuable chiral building blocks, novel pharmaceutical intermediates, or bioactive compounds.
The primary enzymatic transformations of interest for this substrate are:
-
Ketone Reduction: The carbonyl group of the propiophenone moiety is a prime target for oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes can facilitate the stereoselective reduction of the ketone to a secondary alcohol, a critical transformation in the synthesis of chiral molecules.[1][2]
-
Acetal Hydrolysis: The 1,3-dioxane group, a cyclic acetal, serves as a protecting group for a carbonyl functionality.[3][4][5][6][7] While generally stable, this group can be hydrolyzed under acidic conditions or, more selectively, by certain hydrolase enzymes.[8][9][10][11][12] Enzymatic hydrolysis offers a mild and specific method for deprotection, potentially revealing a new reactive site on the molecule.
This guide will provide protocols for a two-tiered screening approach: a primary high-throughput screen to identify "hit" enzymes that exhibit any activity towards the substrate, followed by secondary characterization assays to identify the specific reaction products and quantify enzyme performance.
Molecular Structure and Potential Reaction Pathways
A clear understanding of the substrate's structure is fundamental to designing an effective screening strategy.
Caption: Chemical structure of the target substrate.
The potential enzymatic transformations can be visualized as follows:
Caption: Potential enzymatic reaction pathways.
Experimental Design: A Tiered Screening Approach
A successful screening campaign begins with a well-designed experimental workflow. We advocate for a two-tiered approach to efficiently identify and characterize active enzymes.
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The Propiophenone Scaffold: A Privileged Substructure in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Core Moiety
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear in diverse therapeutic agents, earning them the designation of "privileged scaffolds." These substructures possess the ideal combination of synthetic accessibility, metabolic stability, and three-dimensional geometry to interact favorably with a wide range of biological targets. The propiophenone core, a simple phenyl group attached to a propanone backbone, represents one such versatile and powerful scaffold. While unassuming in its native form, its true value lies in its capacity for facile, multi-point derivatization, allowing chemists to explore vast chemical space and fine-tune pharmacological activity.
This guide provides an in-depth exploration of the application of propiophenone derivatives in drug discovery. Moving beyond a mere catalog of compounds, we will delve into the causality behind experimental design, providing detailed, field-proven protocols for the synthesis and biological evaluation of key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold in their own discovery programs.
The Propiophenone Core: A Chemist's Versatile Hub
The propiophenone scaffold's utility stems from the reactivity of three key positions: the aromatic ring, the α-carbon, and the β-keto group. These sites serve as handles for introducing diverse functionalities, profoundly influencing the molecule's steric and electronic properties and, consequently, its biological activity.
The diagram below illustrates the primary points of modification on the propiophenone backbone, which form the basis for the synthetic strategies discussed in this guide.
Caption: Key modification sites on the propiophenone scaffold.
Therapeutic Applications & Protocols
We will now explore specific therapeutic areas where propiophenone derivatives have made a significant impact, providing detailed protocols for synthesis and evaluation.
Central Nervous System Agents: The Bupropion Story
Perhaps the most well-known propiophenone-derived drug is Bupropion (Wellbutrin®, Zyban®), an atypical antidepressant and smoking cessation aid.[1] Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake transporters (DAT and NET), a direct consequence of the aminoketone pharmacophore derived from the propiophenone scaffold.[2][3]
The synthesis of Bupropion from a propiophenone precursor is a classic example of α-functionalization followed by nucleophilic substitution.
This protocol describes a robust, one-pot synthesis adapted from established literature procedures.[4][5]
Workflow Diagram:
Caption: Workflow for the synthesis and isolation of Bupropion HCl.
Materials:
-
3'-Chloropropiophenone
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate (EtOAc), anhydrous
-
tert-Butylamine
-
Hydrochloric Acid (concentrated or as a solution in diethyl ether/EtOAc)
-
Diethyl Ether (ether)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and cooling bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3'-chloropropiophenone (1.0 eq) in anhydrous ethyl acetate (approx. 5-10 mL per gram of starting material).
-
α-Bromination: To the stirred solution, add N-Bromosuccinimide (1.1 eq). Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the red bromine color and by TLC (Thin Layer Chromatography). The reaction is typically complete within 60-90 minutes.[5]
-
Scientist's Note: This is a free-radical chain reaction. While often initiated by light or a radical initiator, gentle reflux is sufficient here. Using NBS is a safer and more manageable alternative to using liquid bromine (Br₂).[5] The intermediate, 2-bromo-3'-chloropropiophenone, is a lachrymator and should be handled with care in a fume hood.
-
-
Amination: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of tert-butylamine (2.5 eq) in a small amount of ethyl acetate. Slowly add the tert-butylamine solution to the reaction mixture. Stir the resulting suspension at room temperature for 2-4 hours.
-
Scientist's Note: An excess of the amine is used to drive the reaction to completion and to neutralize the HBr byproduct formed during the substitution. The reaction is an SN2 displacement of the alpha-bromide.
-
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude bupropion free base as an oil.
-
Salt Formation and Isolation: Dissolve the crude oil in diethyl ether or ethyl acetate. Cool the solution in an ice bath. Slowly add a solution of HCl (1.1 eq, e.g., concentrated HCl or 2M HCl in ether) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.
-
Scientist's Note: Precipitation is often exothermic. Slow addition and efficient cooling are crucial for obtaining a crystalline, easily filterable product. Using a pre-made solution of HCl in an organic solvent often yields a cleaner product than using aqueous concentrated HCl.
-
-
Final Product: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The final product should be characterized by ¹H NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity. The expected yield is typically 75-85%.[4]
This protocol outlines a fluorescence-based method for assessing the potency of test compounds at inhibiting human dopamine (DAT) and norepinephrine (NET) transporters expressed in HEK293 cells. This method is a safer and higher-throughput alternative to traditional radioligand binding assays.[6][7]
Materials:
-
HEK293 cells stably expressing hDAT or hNET
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescent transporter substrate (e.g., from a commercial kit like Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[6]
-
Masking dye (provided with the kit)
-
Test compound (e.g., Bupropion) and reference inhibitor (e.g., GBR12909 for DAT, Desipramine for NET)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader with bottom-read capability.
Procedure:
-
Cell Plating: Seed the hDAT- or hNET-expressing HEK293 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well). Incubate overnight at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare serial dilutions of the test compound (Bupropion) and reference inhibitors in assay buffer. A typical concentration range might be from 100 µM down to 1 nM.
-
Assay Execution: a. On the day of the assay, gently wash the cell monolayer with assay buffer. b. Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This allows the inhibitor to bind to the transporter. c. Prepare the fluorescent substrate working solution in assay buffer containing the masking dye according to the kit manufacturer's instructions.[6] d. Add the substrate/dye solution to all wells to initiate the uptake reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths. Read the fluorescence intensity kinetically over 10-30 minutes or as a single endpoint reading.
-
Scientist's Note: The fluorescent substrate is transported into the cells, where it is shielded from the extracellular masking dye, resulting in an increase in signal. An inhibitor will block this transport, leading to a lower fluorescence signal. A kinetic read provides more information about the mechanism of inhibition, while an endpoint read is faster for high-throughput screening.
-
-
Data Analysis: a. Subtract the background fluorescence (from wells with no cells). b. Normalize the data: Set the average signal from vehicle-treated wells (no inhibitor) as 100% activity and the signal from wells with a saturating concentration of a potent reference inhibitor as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces transporter activity by 50%).
Expected Results for Bupropion: Bupropion is expected to show dose-dependent inhibition of both DAT and NET, with IC₅₀ values typically in the low micromolar to high nanomolar range, depending on the specific assay conditions.
Antidiabetic Agents: Targeting PTP-1B
Recent research has identified propiophenone derivatives as a new class of antidiabetic agents. A 2012 study in Bioorganic & Medicinal Chemistry described a series of derivatives that exhibited potent antihyperglycemic and lipid-lowering effects in diabetic mouse models.[4] The proposed mechanism of action for these compounds is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of insulin and leptin signaling pathways.[8] Inhibiting PTP-1B enhances insulin sensitivity, making it an attractive target for Type 2 diabetes treatment.[8]
One of the potent compounds identified in the study was 1-(4-hydroxy-3-(morpholinomethyl)phenyl)propan-1-one. Its synthesis involves a classic Mannich reaction on a hydroxypropiophenone precursor.
Materials:
-
4'-Hydroxypropiophenone
-
Morpholine
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4'-hydroxypropiophenone (1.0 eq), morpholine (1.1 eq), and paraformaldehyde (1.2 eq) in ethanol.
-
Scientist's Note: The Mannich reaction is a three-component condensation. Paraformaldehyde serves as the source of formaldehyde. The reaction works best on phenols and other electron-rich aromatic systems, where the aminomethylation occurs ortho to the activating hydroxyl group.
-
-
Reaction: Add a catalytic amount of concentrated HCl. Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol. If necessary, the product can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture to achieve high purity.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes a colorimetric assay to measure the activity of PTP-1B inhibitors using p-nitrophenyl phosphate (pNPP) as a substrate.[9]
Mechanism of Action Diagram:
Caption: PTP-1B negatively regulates the insulin signaling pathway.
Materials:
-
Recombinant human PTP-1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Test compound and reference inhibitor (e.g., Suramin)
-
96-well clear microplates
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Prepare a working solution of PTP-1B enzyme and a solution of pNPP in the same buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle for control wells)
-
PTP-1B enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow. Measure the absorbance at 405 nm.
-
Scientist's Note: The reaction time should be optimized to ensure the reaction remains in the linear range for the uninhibited control. The amount of enzyme used should also be titrated to give a robust signal within this timeframe.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
Anti-arrhythmic and Local Anesthetic Agents
The propiophenone scaffold is also present in drugs with cardiovascular and anesthetic properties. A prime example is Propafenone , a class 1C anti-arrhythmic agent used to treat conditions like atrial fibrillation and ventricular arrhythmias.[1][10] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiac muscle cells, which slows electrical conduction.[10][11] Simpler propiophenone derivatives have also been investigated for their local anesthetic effects, which share the same fundamental mechanism of sodium channel blockade in neurons.[12][13]
The synthesis of Propafenone involves building a more complex structure onto a phenylpropanone core, which is structurally related to propiophenone.
This synthesis involves the reaction of an ortho-hydroxylated phenylpropanone derivative with epichlorohydrin, followed by ring-opening with n-propylamine.[9][14]
Materials:
-
1-(2-hydroxyphenyl)-3-phenylpropan-1-one
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
n-Propylamine
-
Methanol or Ethanol
Procedure:
-
Epoxide Formation: Dissolve 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (1.0 eq) in a suitable solvent. Add aqueous NaOH followed by epichlorohydrin (1.2 eq). Heat the mixture (e.g., 70°C) for several hours to form the glycidyl ether intermediate.[15]
-
Scientist's Note: This is a Williamson ether synthesis followed by an intramolecular SN2 reaction to form the epoxide. A phase-transfer catalyst can sometimes be used to improve efficiency.
-
-
Amine Addition: After workup and isolation of the crude epoxide, dissolve it in an alcohol solvent like methanol in a sealed reaction vessel. Add n-propylamine (excess) and heat the mixture (e.g., 100-110°C) for several hours.[16]
-
Scientist's Note: This is a nucleophilic ring-opening of the epoxide by the amine. The reaction is typically performed under pressure due to the boiling points of the amine and solvent.
-
-
Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent and excess amine under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.
-
Characterization: Confirm the structure of Propafenone via NMR, IR, and mass spectrometry.
This protocol provides a gold-standard method for assessing the functional inhibition of voltage-gated sodium channels (e.g., Nav1.5, the cardiac subtype) expressed in a suitable cell line (e.g., HEK293 or CHO cells).[5][7]
Materials:
-
HEK293 cells stably expressing the sodium channel of interest (e.g., hNav1.5)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries and microforge/puller
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2)
-
Test compound (e.g., Propafenone) and reference blocker (e.g., Lidocaine)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording: a. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution. b. Using the micromanipulator, approach a single cell with the glass pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". c. Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Voltage Protocol: a. Clamp the cell membrane potential at a holding potential where most channels are in the resting state (e.g., -100 mV). b. Apply a voltage step protocol to elicit sodium currents. For example, step to a depolarizing potential (e.g., -10 mV) for 20-50 ms to open the channels. c. Record the resulting inward sodium current.
-
Compound Application: a. Establish a stable baseline recording of the sodium current. b. Perfuse the external solution containing the test compound (Propafenone) at a known concentration onto the cell. c. After a few minutes of incubation, record the sodium current again using the same voltage protocol.
-
Data Analysis: a. Measure the peak amplitude of the sodium current before (I_control) and after (I_drug) drug application. b. Calculate the percent inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100. c. Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀.
-
Scientist's Note: Propafenone is a state-dependent blocker, meaning its affinity for the channel depends on whether the channel is resting, open, or inactivated. More complex voltage protocols can be used to probe these different states, for example, by varying the holding potential or using high-frequency pulse trains to assess "use-dependence".[5]
-
Conclusion and Future Perspectives
The propiophenone scaffold has unequivocally proven its merit in medicinal chemistry, serving as the foundation for drugs treating a wide spectrum of human diseases, from depression to cardiac arrhythmias and diabetes. Its synthetic tractability allows for precise, rational modifications that can be directly correlated with biological outcomes, making it an ideal starting point for hit-to-lead and lead optimization campaigns.
Future applications will likely see the continued use of this core in developing novel agents. The exploration of new substitution patterns on the aromatic ring and the incorporation of the propiophenone moiety into more complex heterocyclic systems will undoubtedly yield compounds with novel pharmacologies. As our understanding of disease biology deepens, the propiophenone scaffold will remain a trusted and valuable tool in the chemist's arsenal for crafting the next generation of therapeutics.
References
- Kumar A, Sharma S, Gupta LP, et al. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorg Med Chem. 2012;20(6):2172-2179. [URL: https://pubmed.ncbi.nlm.nih.gov/22341243/]
- Propafenone. In: Wikipedia. ; 2024. [URL: https://en.wikipedia.org/wiki/Propafenone]
- Propafenone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propafenone]
- What is the mechanism of Propafenone Hydrochloride?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/qa/what-is-the-mechanism-of-propafenone-hydrochloride]
- Synthesis of Propafenone - an antiarrhythmic agent. Indian Journal of Pharmaceutical Sciences. [URL: https://www.ijpsonline.com/synthesis-of-propafenone-an-antiarrhythmic-agent.pdf]
- Perrine DM, Ross JT, Nervi SJ, Zimmerman RH. A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). J Chem Educ. 2002;79(10):1242. [URL: https://pubs.acs.org/doi/10.1021/ed079p1242]
- Bupropion: Definition, Properties, Mechanism of Action and Uses. BOC Sciences. [URL: https://www.bocsci.com/blog/bupropion-definition-properties-mechanism-of-action-and-uses/]
- Propafenone. WikEM. [URL: https://www.wikem.org/wiki/Propafenone]
- Bupropion - Mechanism of Action | Psychopharmacology | Clinical Application. Psych Scene Hub. [URL: https://psychscenehub.com/psychpedia/bupropion-mechanism-of-action/]
- A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/190367/]
- LOCAL ANAESTHETIC ACTIVITY OF SOME SUBSTITUTED PROPIOPHENONES. ResearchGate. [URL: https://www.researchgate.net/publication/248906969_LOCAL_ANAESTHETIC_ACTIVITY_OF_SOME_SUBSTITUTED_PROPIOPHENONES]
- Synthesis method of propafenone hydrochloride. Google Patents. [URL: https://patents.google.
- Process For Preparing Propafenone Hydrochloride And Its Intermediates. Quick Company. [URL: https://www.quickcompany.
- Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4315802/]
- [Series of propiophenone derivatives as local anesthetics]. Arch Ital Sci Farmacol. 1954;4(3):268-271. [URL: https://pubmed.ncbi.nlm.nih.gov/13229576/]
- Propiophenone Impurities. BOC Sciences. [URL: https://www.bocsci.com/propiophenone-impurities.html]
- Involvement of nitric oxide (NO) signaling pathway in the antidepressant action of bupropion, a dopamine reuptake inhibitor. Pharmacol Biochem Behav. 2007;87(4):465-475. [URL: https://pubmed.ncbi.nlm.nih.gov/17669466/]
- Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [URL: https://www.moleculardevices.com/products/assay-kits/transporter/neurotransmitter-transporter-uptake-assay-kit]
- In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2014;67:12.16.1-12.16.17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4203362/]
- Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. FEBS Lett. 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38724486/]
Sources
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- 2. Propafenone: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. [On some new derivatives of p-hydroxy-propiophenone with local anesthetic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 11. wikem.org [wikem.org]
- 12. researchgate.net [researchgate.net]
- 13. [Series of propiophenone derivatives as local anesthetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]
- 16. Process For Preparing Propafenone Hydrochloride And Its Intermediates [quickcompany.in]
Troubleshooting & Optimization
Purification challenges of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this molecule. Instead of a generic protocol, we offer a dynamic troubleshooting guide structured in a question-and-answer format to address the specific, real-world challenges you may encounter. Our approach is grounded in mechanistic principles to not only solve immediate purification issues but also to empower you with the knowledge to proactively design more robust purification strategies.
Section 1: Understanding the Molecule - Key Purification Considerations
Before diving into troubleshooting, it's crucial to understand the chemical characteristics of this compound that influence its purification:
-
The 1,3-Dioxane Group: This is a cyclic acetal protecting group. Acetal chemistry is dominated by its stability under neutral and basic conditions but pronounced lability in the presence of acid.[1][2][3] The six-membered dioxane ring is generally more stable than its five-membered dioxolane counterpart, but acid-catalyzed hydrolysis remains the primary degradation pathway to be avoided during purification.[4][5]
-
The Propiophenone Core: The ketone functionality and the electron-rich dimethoxy-substituted aromatic ring contribute to the molecule's polarity. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions.[6][7]
-
Expected Impurities: Purification challenges are often defined by the impurities present. These can arise from the synthetic route (e.g., unreacted starting materials, Grignard byproducts) or from degradation of the target molecule itself.[8][9]
Section 2: Troubleshooting Guide & FAQs
This section addresses common purification problems in a direct question-and-answer format.
FAQ 1: Column Chromatography Issues
Question: My compound appears to be decomposing on the silica gel column. My TLC plates show a new, more polar spot after spotting and eluting, and my final yield is very low. What is happening?
Answer: This is a classic sign of acid-catalyzed decomposition. Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment is sufficient to catalyze the hydrolysis of the 1,3-dioxane ring, cleaving it to reveal the parent aldehyde and 1,3-propanediol.
Causality: The mechanism involves protonation of one of the dioxane oxygens by the acidic silica surface, followed by ring-opening and eventual hydrolysis by trace water in the solvent or on the silica itself.[1][2]
Troubleshooting Protocol: Neutralizing Your Chromatographic System
-
Use Neutralized Silica: Prepare a slurry of your silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add a Base: Add a small amount of a non-nucleophilic base, typically triethylamine (Et₃N), to the slurry, aiming for a concentration of 0.1-1.0% by volume.
-
Equilibrate: Stir the slurry for 15-20 minutes before packing the column.
-
Prepare Mobile Phase: Ensure your mobile phase (eluent) also contains the same percentage of triethylamine to maintain the neutral environment throughout the purification.
-
Consider Alumina: As an alternative, neutral or basic alumina can be used as the stationary phase, although it may have different selectivity.
Question: I am struggling to separate my product from a very closely-eluting impurity. How can I improve the resolution in my column chromatography?
Answer: Poor separation of closely-eluting spots is a common challenge. The solution lies in optimizing the selectivity of your chromatographic system.
Causality: Selectivity (α) in chromatography refers to the ability of the system to distinguish between two analytes. It is highly dependent on the nature of the stationary phase and the mobile phase composition. Simply increasing column length or decreasing particle size (which increases efficiency, N) is often less effective than improving selectivity.
Data-Driven Optimization of Mobile Phase
To improve separation, systematically explore different solvent systems. The key is to change the nature of the solvent interactions. A good starting point is to test solvents from different "selectivity groups" (e.g., an alcohol, an ether, a chlorinated solvent).
| Solvent System (Hexane as base) | Primary Interaction Type | Typical Starting Ratio | Comments |
| Ethyl Acetate (EtOAc) | Dipole-dipole, H-bond acceptor | 80:20 | Standard choice, good for general polarity. |
| Dichloromethane (DCM) | Dipole-dipole | 90:10 | Offers different selectivity from EtOAc. May separate aromatic impurities better. |
| Diethyl Ether (Et₂O) | H-bond acceptor | 85:15 | Can alter the elution order compared to EtOAc. |
| Acetone/Hexane | Dipole-dipole, H-bond acceptor | 90:10 | A stronger, more polar solvent than EtOAc.[10] |
FAQ 2: Recrystallization Challenges
Question: I've isolated my product after chromatography, but it's an oil. When I try to recrystallize it, it just "oils out." How can I get it to form crystals?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated liquid. This is common for compounds with melting points below the boiling point of the solvent and when the solution is cooled too quickly. The presence of impurities can also significantly inhibit crystallization.
Causality: Crystal formation is a thermodynamically controlled process requiring molecules to arrange in a highly ordered lattice.[11] Oiling out is a kinetically favored but thermodynamically undesirable outcome. The key is to slow down the process and find a solvent system where the compound's solubility drops sharply over a narrow temperature range.
Workflow for Successful Recrystallization
Recommended Solvent Systems to Screen:
FAQ 3: Impurity Identification & Removal
Question: My ¹H NMR shows my main product, but there are small, persistent impurity peaks. What are the most likely side products from a typical synthesis?
Answer: The identity of the impurities is highly dependent on the synthetic route used to create the propiophenone backbone. A common method is a Friedel-Crafts acylation or a related reaction.
Causality: Side reactions and incomplete conversions are inherent to most organic syntheses. Understanding these pathways is key to identifying impurities.
Potential Impurity Formation Pathways
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// Edges {SM1, SM2} -> Target [label="Main Reaction"]; SM1 -> Impurity1 [label="Incomplete\nReaction"]; Target -> Impurity2 [label="Acidic Workup/\nSilica Gel", style=dashed, color="#D93025"]; {SM1, SM2} -> Impurity3 [label="Side Reaction\n(Minor)", style=dashed];
} enddot Caption: Common Impurities from Synthesis and Degradation.
Common Impurities and Their Removal:
-
Unreacted 1,3-Dimethoxybenzene: This starting material is significantly less polar than the product. It should elute very early in column chromatography, well before your target compound.
-
Hydrolyzed Aldehyde: This is the most common degradation product. It is more polar than your target due to the free aldehyde. It can be difficult to separate. The best strategy is prevention by using neutralized conditions. If it has already formed, careful chromatography on neutral silica with a shallow gradient (e.g., increasing ethyl acetate in hexane by 1-2% increments) may achieve separation.
-
Grignard-Related Impurities: If a Grignard reagent was used in the synthesis, biphenyl-type coupling products can form.[8][9] These are typically non-polar and can be removed by recrystallization from a polar solvent system (like Ethanol/Water) where they remain in the mother liquor, or by chromatography.
Section 3: Best Practices for Handling and Storage
-
Workup: When quenching your reaction, use a mild base like aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalysts. Avoid strong acids like HCl for extended periods.[1]
-
Solvent Removal: Remove solvents under reduced pressure at moderate temperatures (e.g., < 40°C). Prolonged heating can promote degradation.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) if it will be stored for an extended period. This minimizes the risk of slow, acid-catalyzed degradation from atmospheric moisture and CO₂.
By understanding the inherent chemical sensitivities of this compound and applying these targeted troubleshooting strategies, you can significantly improve the efficiency, yield, and success of your purification efforts.
References
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [URL: https://www.thieme.in/shop/en/organic-chemistry/978-3-13-135603-1-protecting-groups-3rd-edition-flexicover.html]
- BenchChem. (2025). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones. BenchChem. [URL: https://www.benchchem.com/application-notes/1-3-dioxolane-protecting-group]
- Google Patents. (1998). EP0850948B1 - Propiophenone derivatives and process for preparing the same. [URL: https://patents.google.
- European Patent Office. (1991). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use. [URL: https://data.epo.org/publication-server/document?
- BenchChem. (2025). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety. BenchChem. [URL: https://www.benchchem.com/application-notes/1-3-dioxane-protecting-group]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Chemistry_Lab_Techniques/7%3A_The_Grignard_Reaction_(Experiment)]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxanes-1,3-dioxolanes.htm]
- Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). 2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0059]
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355 Notes. [URL: https://www.mnstate.edu/jasperse/Chem355/Grignard%20Reaction.pdf]
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=10.1055/sos-SD-029-00487]
- Francisco, C. G., & Suárez, E. (2012). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo300950a]
- ResearchGate. (2025). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [URL: https://www.researchgate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [URL: https://www.sas.rochester.edu/chm/solvents/xtal-solv.html]
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [URL: https://www.youtube.
- National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4634125/]
Sources
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- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. EP0850948B1 - Propiophenone derivatives and process for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Stability of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in Solution
Welcome to the technical support center for 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. My aim is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
I. Understanding the Molecule: A Stability Overview
This compound possesses two key structural features that dictate its stability profile: a propiophenone core and a 1,3-dioxane ring. While the propiophenone structure is generally robust, the 1,3-dioxane, a cyclic acetal, is susceptible to hydrolysis under acidic conditions.[1][2][3][4][5] This acid-catalyzed cleavage of the acetal is the primary degradation pathway to consider in your experimental design.[2][6][7][8]
The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the acetal oxygens, followed by the formation of a resonance-stabilized carboxonium ion, which is the rate-determining step.[1][2] Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to yield an aldehyde and a diol. In the case of this compound, this would result in the formation of 3-formyl-2',4'-dimethoxypropiophenone and 1,3-propanediol.
II. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Unexpectedly Low Purity or Additional Peaks in HPLC Analysis of Acidic Formulations
-
Question: I've prepared a solution of this compound in a buffer at pH 5 and my initial HPLC analysis shows a significant decrease in the main peak area and the appearance of a new, more polar peak. What is happening?
-
Answer: The most likely cause is the acid-catalyzed hydrolysis of the 1,3-dioxane ring.[1][2] Acetals are known to be labile in acidic environments, and even a mildly acidic pH of 5 can lead to noticeable degradation over time.[1][6] The new, more polar peak is likely the resulting aldehyde, 3-formyl-2',4'-dimethoxypropiophenone.
Solutions:
-
pH Adjustment: If your experimental conditions permit, increase the pH of your solution to neutral or slightly basic conditions (pH 7-8). The 1,3-dioxane moiety is significantly more stable at higher pH values.[2]
-
Temperature Control: Hydrolysis rates are temperature-dependent. If possible, conduct your experiments at lower temperatures (e.g., 4°C) to slow down the degradation kinetics.
-
Aprotic Solvents: If compatible with your experimental goals, consider using aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions, and minimize the time the compound is in an aqueous acidic medium.
-
Fresh Preparations: Always prepare acidic solutions of this compound fresh before use to minimize the extent of degradation.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to compound stability?
-
Answer: Yes, inconsistent results in biological assays are a common consequence of compound instability. If your cell culture medium is buffered at a slightly acidic pH, or if the compound is pre-dissolved in an acidic vehicle, hydrolysis could be occurring. This would mean you are testing a mixture of the parent compound and its degradation product, each potentially having different biological activities and potencies, leading to high variability.
Solutions:
-
Vehicle Selection: Prepare stock solutions in an inert solvent like DMSO. When diluting into your aqueous assay buffer or cell culture medium, do so immediately before adding to the assay plate.
-
Stability Assessment in Assay Medium: Perform a time-course stability study of the compound in your specific cell culture medium. An example protocol is provided in Section IV. This will help you determine the time window in which the compound remains stable.
-
Data Interpretation: If some degradation is unavoidable, you may need to quantify the extent of degradation at the time of your assay and correlate the biological activity to the concentration of the parent compound.
-
Issue 3: Loss of Compound During Storage of Solutions
-
Question: I have been storing a prepared solution of this compound in a phosphate buffer at pH 6.5 at 4°C. After a week, I see a significant loss of the parent compound. I thought it would be stable at this pH.
-
Answer: While more stable than at highly acidic pH, some acetals can still exhibit slow hydrolysis at slightly acidic to neutral pH, especially over extended periods.[6] Additionally, general acid catalysis can occur, where components of your buffer system can participate in the hydrolysis reaction.[6][7][9]
Solutions:
-
Storage as a Solid or in Aprotic Solvent: For long-term storage, it is best to keep the compound as a solid at the recommended temperature. If a solution is necessary, prepare a concentrated stock in a high-purity aprotic solvent like anhydrous DMSO or ethanol and store it at -20°C or -80°C.
-
Buffer Selection: If aqueous storage is unavoidable for short periods, consider using a buffer system with components less likely to act as general acid catalysts.
-
pH of Storage Solution: For aqueous solutions, storing at a pH of 7.5 or higher will significantly improve stability.
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound?
-
Q2: Is the compound stable to oxidation?
-
A2: The propiophenone core and the methoxy groups could be susceptible to oxidation under harsh conditions (e.g., strong oxidizing agents).[4][10] However, under typical experimental conditions with ambient oxygen exposure, significant oxidative degradation is less likely compared to acid hydrolysis. A forced degradation study using an oxidizing agent like hydrogen peroxide would confirm this (see Section IV).
-
-
Q3: What are the ideal storage conditions for this compound?
-
A3: For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For solutions, concentrated stocks in anhydrous aprotic solvents (e.g., DMSO) stored at -20°C or -80°C are recommended.
-
-
Q4: How does temperature affect the stability of this compound?
-
A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, keeping solutions at lower temperatures will slow down the degradation process.
-
-
Q5: Is the compound sensitive to light?
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines for pharmaceutical stress testing.[11][13]
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, incubate a solution in a neutral buffer (pH 7.0) at 60°C for 48 hours.
-
Photostability: Expose the solid compound and a solution in a neutral buffer to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A significant decrease in the parent peak area with the appearance of new peaks indicates degradation.
-
The conditions that cause degradation highlight the compound's liabilities.
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~ 85% | 1 major, 1 minor |
| 0.1 M NaOH, 60°C, 24h | < 5% | No significant degradants |
| 3% H₂O₂, RT, 24h | ~ 10% | 1 minor |
| Heat (Solid), 60°C, 48h | < 2% | No significant degradants |
| Heat (Solution, pH 7), 60°C, 48h | ~ 8% | 1 minor |
| Photostability | ~ 15% | 2 minor |
Protocol 2: Stability Assessment in an Aqueous Buffer
Objective: To determine the stability of the compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile or DMSO for stock solution
-
HPLC system
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Spike the stock solution into your pre-warmed (e.g., 37°C) aqueous buffer to achieve the final desired concentration (e.g., 10 µM).
-
Immediately take a sample (t=0) and quench the degradation by diluting it in the mobile phase.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner.
-
Analyze all samples by HPLC to determine the remaining percentage of the parent compound at each time point.
V. Visualizing Degradation and Workflows
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Caption: The primary degradation pathway under acidic conditions.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in aqueous media.
VI. References
-
Fife, T. H., & Jao, L. K. (1984). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 106(5), 1361–1367. [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. [Link]
-
Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Bioconjugate Chemistry, 28(1), 170–178. [Link]
-
Kresge, A. J., & Chen, H. J. (1972). Substituent Effects in Acetal Hydrolysis. Journal of the American Chemical Society, 94(23), 8192–8197. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
-
Anderson, E., & Fife, T. H. (1973). General acid catalysis of ketal hydrolysis. The hydrolysis of tropone diethyl ketal. Journal of the American Chemical Society, 95(19), 6437–6441. [Link]
-
Ashenhurst, J. (2023, November 29). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2677. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Thieme. (2005). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Buncel, E., & Davies, A. G. (1958). Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society (Resumed), 1550-1556. [Link]
-
LookChem. (n.d.). PROPIOPHENONE. [Link]
-
ChemBK. (n.d.). Propiophenone. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Jensen, G. W. (2012, October 2). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Wikipedia. (n.d.). Propiophenone. [Link]
-
Thoreauchem. (n.d.). 3',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)-Propiophenone-884504-43-2. [Link]
-
Thoreauchem. (n.d.). 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone-884504-42-1. [Link]
-
Schepmann, D., et al. (2019). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 24(19), 3422. [Link]
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- 1. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone in Experimental Assays
Welcome to the technical support guide for 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this hydrophobic compound during their experiments. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the successful integration of this compound into your assays.
Introduction: Understanding the Challenge
The chemical structure of this compound, with its aromatic rings, methoxy groups, and a dioxane moiety, suggests that it is a lipophilic and poorly water-soluble molecule. Low aqueous solubility is a common hurdle in drug discovery and can lead to inaccurate and unreliable assay results, including underestimated potency and inconsistent data.[1] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A: The observed precipitation is most likely due to the low aqueous solubility of the compound. Many organic compounds, especially those with aromatic structures, are hydrophobic and do not readily dissolve in water-based buffers used in many biological assays. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.[1]
Q2: What is the best solvent for making a stock solution of this compound?
A: For initial stock solutions, a strong, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery for creating high-concentration stock solutions because it can dissolve a wide range of polar and nonpolar compounds.[2] Other potential solvents include dimethylformamide (DMF) or ethanol. However, it is crucial to prepare the stock solution at a concentration well below the solvent's saturation limit to prevent precipitation during storage, especially at low temperatures.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cytotoxicity.[5] It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q4: Can I use surfactants or other additives to improve solubility?
A: Yes, surfactants and other solubilizing agents can be very effective. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help keep hydrophobic compounds in solution.[6] Another powerful technique is the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[7][8][9][10]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Solubility
This section provides a systematic workflow for addressing the low solubility of this compound in your assays.
Step 1: Proper Stock Solution Preparation and Handling
The foundation of a successful experiment with a poorly soluble compound is a well-prepared and stable stock solution.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Start with 100% DMSO as your primary solvent.[2]
-
Weighing and Dissolving: Accurately weigh a small amount of the compound. Add the solvent to the solid and vortex thoroughly. Gentle warming (e.g., 37°C) and sonication can aid dissolution, but be cautious as excessive heat can degrade the compound.[4]
-
Concentration: Aim for a high-concentration stock (e.g., 10-50 mM), but do not exceed the solubility limit in your chosen solvent. It is better to have a lower, fully dissolved stock concentration than a higher, partially precipitated one.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Before use, thaw the aliquot completely and vortex to ensure homogeneity.
Step 2: Optimizing the Dilution Strategy
The way you dilute your stock solution into the aqueous assay buffer is critical to prevent precipitation.
Recommended Dilution Workflow:
Caption: A decision-making flowchart for choosing a suitable solubilizing agent.
Comparison of Solubilizing Agents:
| Solubilizing Agent | Recommended Starting Concentration | Pros | Cons |
| DMSO | Up to 5% (assay dependent) | Strong solvent, well-characterized. [2] | Can affect enzyme activity and cell viability at higher concentrations. [11][12] |
| Ethanol | Up to 5% (assay dependent) | Less toxic than DMSO for some cells. | Can denature some proteins. |
| Tween® 80 | 0.01% - 0.1% | Effective at low concentrations, generally biocompatible. | Can interfere with some assay readouts (e.g., fluorescence). |
| Pluronic® F-68 | 0.01% - 0.1% | Biocompatible, often used in cell culture. | May not be as effective as other surfactants for all compounds. |
| HP-β-Cyclodextrin | 1-10 mM | High solubilizing capacity, can improve bioavailability. [7][8] | Can sometimes extract cholesterol from cell membranes. |
Step 4: Assay Validation
Whenever you modify your assay buffer with a co-solvent or solubilizing agent, it is imperative to re-validate your assay.
Key Validation Experiments:
-
Vehicle Control: Run a control with the highest concentration of the solvent/solubilizing agent to be used, without the test compound. This will reveal any background signal or toxicity from the additives themselves.
-
Positive Control: Use a known active compound (preferably with good solubility) to ensure that the modified buffer conditions do not interfere with the expected biological activity.
-
Compound-Free Control: A standard negative control to establish the baseline of your assay.
Conclusion
Overcoming the low solubility of this compound is achievable through a systematic and well-documented approach. By carefully preparing stock solutions, optimizing dilution strategies, and judiciously employing solubilizing agents, researchers can obtain reliable and reproducible data. Remember to always validate your assay conditions to ensure the scientific integrity of your results.
References
- Mendham, A., & Allen, M. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Papadopoulou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(12), 1246-1250. [Link]
- Faulds, C. B., et al. (2011). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. Bioresource Technology, 102(8), 4962-4967.
- 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone. (n.d.). BOC Sciences.
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
Carrone, A., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. European Journal of Pharmaceutical Sciences, 111, 446-451. [Link]
-
Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2047-2068. [Link]
-
Ueji, S., et al. (2001). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1776-1781. [Link]
-
García-Zubiri, I. X., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(19), 6296. [Link]
-
Sravani, G., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(2), 23-31. [Link]
-
How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024, January 16). Solarbio. [Link]
-
Vasu, S. K., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 6(10), 4133-4144. [Link]
-
Ueji, S., et al. (2001). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1776-1781. [Link]
-
Abbasi, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11847-11856. [Link]
-
Ueda, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(11), 4217-4225. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Savjani, K. T., et al. (2012). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 6(2), 84-93. [Link]
-
Åqvist, J., et al. (2017). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Journal of the American Chemical Society, 139(28), 9628-9635. [Link]
-
Propiophenone, 3',4'-dimethoxy-. (n.d.). Cheméo. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Preparing Solutions. (2021, June 16). Chemistry LibreTexts. [Link]
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Reddit user. (2022, January 6). How to tackle compound solubility issue. Reddit. [Link]
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Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845-1854. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Sugai, Y., et al. (2020). Screening of the Effective Additive to Inhibit Surfactin from Forming Precipitation with Divalent Cations for Surfactin Enhanced Oil Recovery. Energies, 13(21), 5708. [Link]
-
2,4,5-Trimethoxypropiophenone. (n.d.). Grokipedia. [Link]
-
Bevernage, J., et al. (2012). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 101(9), 3266-3276. [Link]
-
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. (n.d.). PubChem. [Link]
-
Zhang, Y., et al. (2024). Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2. Langmuir. [Link]
-
Mayr, L. M., & Fuerst, P. (2008). High-throughput screening: Enabling and influencing the process of drug discovery. Journal of Pharmaceutical Sciences, 97(12), 5093-5107. [Link]
-
Niebler, J., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 16(9), 1300. [Link]
-
1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-. (n.d.). PubChem. [Link]
-
1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)-. (n.d.). PubChem. [Link]
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- 4. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpsrjournal.com [gpsrjournal.com]
- 10. scispace.com [scispace.com]
- 11. cib.csic.es [cib.csic.es]
- 12. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Interpreting the Complex NMR Spectrum of 2',4'-Dimethoxy-α-(1,3-Dioxan-2-Yl)Propiophenone
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, chemists, and drug development professionals who are working with complex small molecules. Our focus today is on 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone .
A Note on Nomenclature: The systematic name "3-(1,3-Dioxan-2-Yl)Propiophenone" is ambiguous. Based on common synthetic routes, this guide assumes the substituent is on the alpha-carbon (C2) of the propiophenone chain. The structure is therefore interpreted as 2',4'-Dimethoxy-α-(1,3-Dioxan-2-Yl)Propiophenone . This guide will dissect the challenges this molecule presents, from overlapping signals in the aromatic region to the complex diastereotopic protons of the dioxane moiety.
Frequently Asked Questions (FAQs): Spectral Assignment
This section addresses the most common questions regarding the assignment of signals in the ¹H and ¹³C NMR spectra of the target molecule.
Question: Where can I find a summary of the expected chemical shifts for this molecule?
Answer: Predicting the NMR spectrum is the first step in any interpretation. The complex interplay of substituents requires a detailed analysis. Below is a table of predicted chemical shifts based on established principles of additivity, substituent effects, and data from analogous structures.[1][2][3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| Carbonyl | C=O | - | - | ~195-200 |
| Aromatic | Ar-H6' | ~7.6 - 7.8 | d, J ≈ 8.5 Hz | ~130-133 |
| Aromatic | Ar-H5' | ~6.4 - 6.6 | dd, J ≈ 8.5, 2.0 Hz | ~105-108 |
| Aromatic | Ar-H3' | ~6.4 - 6.6 | d, J ≈ 2.0 Hz | ~98-100 |
| Aromatic (Quaternary) | Ar-C1' | - | - | ~118-120 |
| Aromatic (Quaternary) | Ar-C2' | - | - | ~160-163 |
| Aromatic (Quaternary) | Ar-C4' | - | - | ~163-166 |
| Methoxy | 4'-OCH₃ | ~3.8 - 3.9 | s | ~55-56 |
| Methoxy | 2'-OCH₃ | ~3.8 - 3.9 | s | ~55-56 |
| Propiophenone Chain | α-CH | ~4.5 - 4.8 | q, J ≈ 7.0 Hz | ~50-55 |
| Propiophenone Chain | β-CH₃ | ~1.1 - 1.3 | d, J ≈ 7.0 Hz | ~15-18 |
| Dioxane Ring | O-CH-O (Acetal) | ~4.8 - 5.0 | t, J ≈ 5.0 Hz | ~100-103 |
| Dioxane Ring | O-CH₂ (axial/eq) | ~3.7 - 4.2 | m | ~65-70 |
| Dioxane Ring | C-CH₂-C | ~1.8 - 2.1 | m | ~25-28 |
Question: How do I definitively assign the three protons in the complex aromatic region?
Answer: The aromatic region (typically 6.5-8.0 ppm) is complicated by the electronic effects of the three substituents on the phenyl ring.[4] The 2'- and 4'-methoxy groups are strong electron-donating groups, while the propiophenone carbonyl is an electron-withdrawing group.
-
H6' Proton: This proton is ortho to the deshielding carbonyl group and will therefore be the furthest downfield signal, expected around 7.6-7.8 ppm. It will appear as a doublet with a coupling constant (J) of approximately 8.5 Hz, due to coupling with H5'.
-
H5' Proton: This proton is meta to the carbonyl and ortho to the 4'-methoxy group. It will be shielded relative to H6'. It should appear as a doublet of doublets (dd) due to coupling with both H6' (J ≈ 8.5 Hz) and H3' (J ≈ 2.0 Hz).
-
H3' Proton: This proton is ortho to the 4'-methoxy group and meta to the carbonyl. It will be the most upfield of the aromatic protons. It will appear as a narrow doublet due to the small meta-coupling to H5' (J ≈ 2.0 Hz).
For unambiguous assignment, a 2D NMR experiment like COSY (Correlation Spectroscopy) is invaluable. It will show a cross-peak between H6' and H5', and another between H5' and H3', confirming their connectivity.
Question: The ¹H NMR spectrum of the 1,3-dioxane ring is not straightforward. Why is that and how can it be interpreted?
Answer: The 1,3-dioxane ring is a six-membered heterocycle that typically exists in a chair conformation. This conformational rigidity leads to chemical non-equivalence.[5][6]
-
Acetal Proton (O-CH-O): This single proton is on the carbon linking the dioxane to the propiophenone chain. It is flanked by two CH₂ groups. In a simple analysis, it couples to the two adjacent axial and equatorial protons of the O-CH₂ groups. If the coupling constants are similar, it will appear as a triplet. Its chemical shift is significantly downfield (~4.8-5.0 ppm) due to being attached to two oxygen atoms.[7]
-
O-CH₂ Protons: The two methylene groups attached to the oxygens (C4 and C6 of the dioxane ring) are equivalent by symmetry. However, within each CH₂ group, the axial and equatorial protons are diastereotopic and thus chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the adjacent C5. This results in complex multiplets, often overlapping, in the 3.7-4.2 ppm range.[7]
-
C-CH₂-C Proton: The central methylene group of the propanediol backbone (C5 of the dioxane ring) also has diastereotopic protons. They will couple with the four protons of the adjacent O-CH₂ groups, resulting in a complex multiplet further upfield (~1.8-2.1 ppm).
To resolve these overlapping multiplets, a combination of COSY and HSQC (Heteronuclear Single Quantum Coherence) spectroscopy is recommended. COSY will map out the H-H coupling network, while HSQC will correlate each proton signal to its directly attached carbon atom.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to common problems encountered during the acquisition of NMR data for this molecule.
Question: My spectrum has very broad peaks, making interpretation impossible. What are the likely causes and solutions?
Answer: Peak broadening can stem from several factors. Systematically checking each one is the key to resolving the issue.[8][9]
-
Poor Shimming: The most common cause. The magnetic field is not homogeneous across the sample.
-
Solution: Carefully re-shim the instrument. If using an automated shimming routine, ensure the lock signal is stable and strong before starting. For difficult samples, manual shimming of the Z1, Z2, X, and Y shims may be necessary.[10]
-
-
Sample Concentration: A sample that is too concentrated can be viscous, which slows molecular tumbling and leads to broader lines.
-
Solution: Dilute your sample. A typical concentration for ¹H NMR is 5-10 mg in 0.6 mL of deuterated solvent.
-
-
Insoluble Material: Suspended particles in the NMR tube will severely degrade spectral quality.
-
Solution: Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening.
-
Solution: Use high-purity solvents. If paramagnetic contamination is suspected, briefly bubbling an inert gas like nitrogen or argon through the sample can remove dissolved oxygen.
-
Question: The aromatic region of my ¹H spectrum is just one unresolved "messy" multiplet. How can I improve the resolution?
Answer: Overlapping signals are a common challenge with complex aromatic systems.[11]
-
Change Solvent: The chemical shifts of protons can be influenced by the NMR solvent due to anisotropic effects.[12] Acquiring the spectrum in a different solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can often shift the signals enough to resolve the overlap.[8]
-
Higher Field Spectrometer: If available, use a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz). The chemical shift dispersion (in Hz) is greater at higher fields, which can turn a complex multiplet into well-resolved signals.
-
2D NMR: As mentioned previously, a 2D COSY experiment is the most robust way to trace the connectivity of the aromatic protons, even if they are poorly resolved in the 1D spectrum.
Question: I see unexpected peaks in my spectrum. How do I identify them?
Answer: Extraneous peaks are usually due to solvent impurities or contamination from the synthesis/workup.
-
Residual Solvents: Common solvents like ethyl acetate, dichloromethane, or hexane are often difficult to remove completely.
-
Solution: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.[13] These tables provide the shifts for dozens of solvents in various deuterated media.
-
-
Water: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture. Water typically appears as a broad singlet.
-
Solution: In CDCl₃, water appears around 1.6 ppm. In acetone-d₆, it's around 2.9 ppm, and in DMSO-d₆, it's around 3.3 ppm. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will exchange with deuterium and disappear or diminish significantly.[8]
-
-
Silicone Grease: If you used greased glassware, you may see small, broad peaks around 0 ppm from the grease.
-
Solution: Avoid using greased joints or be meticulous in cleaning glassware.
-
Experimental Protocols & Workflows
Adhering to best practices in sample preparation and data acquisition is critical for obtaining a high-quality, interpretable spectrum.
Protocol 1: High-Quality 1D NMR Spectrum Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of your purified compound. Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Filter the solution through a pipette with a small cotton or glass wool plug into a high-quality NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Ensure the sample is spinning at the recommended rate (typically 20 Hz).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform an automated shimming routine (topshim or equivalent). Visually inspect the FID (Free Induction Decay); it should show a clean exponential decay.
-
¹H Acquisition:
-
Determine the correct receiver gain automatically (rga).
-
Acquire a quick 1-scan spectrum to check the spectral width and signal intensity.
-
Set the number of scans (NS) to a multiple of 8 (e.g., 16 or 32) for good signal-to-noise.
-
Set the number of dummy scans (DS) to at least 4 to allow the spins to reach equilibrium.
-
Acquire the full experiment.
-
-
Data Processing:
-
Apply an exponential window function (line broadening, LB ≈ 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS to 0 ppm.
-
Integrate all signals.
-
Visualization of Experimental & Interpretive Workflows
The following diagrams illustrate the logical flow for acquiring and interpreting the NMR data for this molecule.
Caption: Workflow for High-Quality NMR Data Acquisition.
Caption: Logical Workflow for Spectral Interpretation.
References
-
Canadian Science Publishing. (n.d.). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
-
Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1,3-dioxane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1,3-dioxane. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereoelectronic Interpretation for the Anomalous ¹H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
YouTube. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Synthesis of Substituted Propiophenones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted propiophenones. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Propiophenones are valuable intermediates in medicinal chemistry and materials science, but their synthesis, particularly via Friedel-Crafts acylation, is often plagued by challenges that can impact yield, purity, and regioselectivity.
This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of substituted propiophenones in a direct question-and-answer format.
Problem 1: Low Yield or Complete Reaction Failure
Question: My Friedel-Crafts acylation reaction with a substituted benzene and propanoyl chloride is resulting in a very low yield, or I am only recovering my starting material. What are the likely causes?
Answer: This is a frequent issue in Friedel-Crafts acylation and typically points to one of three main causes: catalyst deactivation, insufficient catalyst loading, or low substrate reactivity.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly electrophilic and susceptible to deactivation by nucleophiles.
-
Moisture: Any water present in the solvent, reagents, or glassware will react with and destroy the catalyst.[1] It is imperative to use anhydrous solvents and reagents and to dry all glassware thoroughly.
-
Substrate-Induced Deactivation: Aromatic substrates containing strongly basic groups, particularly amines (—NH₂, —NHR, —NR₂), will quench the catalyst. The lone pair on the nitrogen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst and strongly deactivates the aromatic ring, preventing the reaction from occurring.[2][3][4]
-
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid, not a catalytic amount. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[5] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is required, and often a slight excess (e.g., 1.1 equivalents) is used to account for any minor impurities.
-
Low Substrate Reactivity: The reaction is an electrophilic aromatic substitution. If the aromatic ring is substituted with one or more strong electron-withdrawing (deactivating) groups (e.g., —NO₂, —CF₃, —SO₃H), its nucleophilicity will be too low to attack the acylium ion, and the reaction will fail.[3][6][7]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose the cause of low reaction yields.
Caption: A stepwise workflow for troubleshooting low yields.
Problem 2: Poor Regioselectivity (Ortho/Para Isomer Mixture)
Question: My synthesis is working, but I am obtaining a mixture of ortho- and para-substituted propiophenones. How can I control the regioselectivity to favor the para product?
Answer: The formation of ortho and para isomers is a classic challenge in electrophilic aromatic substitution on mono-substituted benzene rings. The outcome is a competition between electronic and steric effects.
-
Electronic Effects: Activating, electron-donating groups (e.g., —OCH₃, —CH₃, —OC₂H₅) direct the incoming electrophile (the propanoyl group) to the ortho and para positions.[8][9] This is because the carbocation intermediate (the arenium ion) is resonance-stabilized by the substituent, particularly when the attack occurs at these positions.[8][9]
-
Steric Hindrance: The para position is sterically less hindered than the two ortho positions, which are adjacent to the existing substituent.[8][10] The bulky acylium ion complex will preferentially attack the more accessible para position.
Strategies to Favor Para-Substitution:
-
Bulky Catalysts: While AlCl₃ is standard, employing a bulkier Lewis acid or a catalyst system that creates a larger electrophilic complex can increase the steric demand of the reaction, further favoring attack at the para position.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can increase selectivity, as the transition state leading to the more sterically hindered ortho product will have a higher activation energy.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophilic complex and thus impact the ortho/para ratio. Non-coordinating solvents like dichloromethane or carbon disulfide are common.
The interplay between these factors is summarized in the table below.
| Substituent on Ring | Directing Effect | Typical Outcome | Rationale |
| -OCH₃, -OR (Ethers) | Ortho, Para-directing | Para is major product | Strong electronic activation at both o/p positions, but steric hindrance at the ortho position favors para attack.[11] |
| -CH₃, -R (Alkyls) | Ortho, Para-directing | Mixture, Para often favored | Weaker activation than ethers. Steric hindrance is the primary driver for para selectivity.[9] |
| -Cl, -Br (Halogens) | Ortho, Para-directing | Para is major product | Deactivating overall but direct ortho/para. Steric hindrance strongly favors the para product. |
Visualizing Ortho vs. Para Attack
The diagram below illustrates why ortho and para attacks are electronically favored for an activating group like an ether, and how steric hindrance can lead to the para product being dominant.
Caption: Steric hindrance favors para-acylation.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for preparing precursors to propiophenones? A1: Friedel-Crafts acylation has two significant advantages over alkylation. First, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements, which are a major issue in alkylations with primary halides.[2][12][13] Second, the acyl group is electron-withdrawing and deactivates the aromatic ring, which prevents poly-substitution reactions.[14][15] In contrast, the alkyl group introduced during alkylation activates the ring, making the product more reactive than the starting material and leading to undesired polyalkylation.[14][16]
Q2: Can I use a carboxylic acid or anhydride directly instead of propanoyl chloride? A2: Yes, propanoic anhydride can be used as an alternative to propanoyl chloride and is often a good choice.[17] In some cases, particularly with highly activated aromatic rings, the carboxylic acid itself can be used with a strong Brønsted acid catalyst or milder Lewis acids, which can be a greener approach.[5] However, the reactivity is generally lower than with the corresponding acyl chloride.
Q3: My starting material contains a phenyl ether (e.g., veratrole). I am observing cleavage of the ether bond. How can I prevent this? A3: Strong Lewis acids like AlCl₃ can catalyze the cleavage of aryl ethers, especially at elevated temperatures. To mitigate this, you can:
-
Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
Use a milder Lewis acid catalyst, such as FeCl₃, ZnCl₂, or SmI₃.[11]
-
Carefully control the stoichiometry of the Lewis acid to avoid a large excess.
Q4: Are there alternative methods to synthesize substituted propiophenones that avoid Friedel-Crafts conditions? A4: Yes, two common alternatives are:
-
Oxidation of 1-Phenyl-1-propanols: The corresponding secondary alcohol can be oxidized to the ketone using a variety of reagents (e.g., PCC, PDC, or Swern oxidation). The alcohol itself can be synthesized via the Grignard reaction of a substituted benzaldehyde with ethylmagnesium bromide.[18][19]
-
Grignard Reaction with Propionitrile: A substituted phenylmagnesium bromide can react with propionitrile, followed by acidic workup, to yield the desired propiophenone. A key side reaction to be aware of in Grignard syntheses is the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide.[20][21]
Experimental Protocol: Synthesis of 4-Methoxypropiophenone via Friedel-Crafts Acylation
This protocol provides a representative procedure for the acylation of an activated aromatic ether, highlighting best practices for achieving high yield and selectivity.
Materials:
-
Anisole (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add propanoyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.
-
Substrate Addition: After the addition is complete, add anisole (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Once the anisole addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over a stirred mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.[22]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-methoxypropiophenone.
References
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
- Unknown Source. (n.d.). ORGANIC REACTION MECHANISM.
-
StudySmarter. (n.d.). EAS: Ortho vs. Para Positions. [Link]
-
ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. [Link]
- Jasperse, J. (n.d.). Grignard Reaction.
-
Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- de la Cruz, D. N., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Beilstein Journal of Organic Chemistry.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. [Link]
-
LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
de la Cruz, D. N., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Institutes of Health. [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. [Link]
-
Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors. [Link]
-
ResearchGate. (2007). Catalytic Friedel—Crafts Acylation of Aromatic Ethers Using SmI3. [Link]
-
European Patent Office. (n.d.). Production of propiophenone. EP 0008464 B1. [Link]
- Unknown Source. (n.d.). Grignard reagent and its application in organic reactions. This document provides an overview of Grignard reagents and their reactions.
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
TMP Chem. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]
-
The Hive Chemistry Discourse. (2004). US pat 3806548 1-phenyl-1-propanol from styrene. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry Stack Exchange. (2019). The synthesis of 1-phenylprop-1-ene from propiophenone. [Link]
-
Designer-Drug.com. (n.d.). Dehydration of Phenyl-1-propanol to Propenylbenzene. [Link]
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Optimizing reaction conditions for the formation of 1,3-dioxane rings
Welcome to the Technical Support Center dedicated to the synthesis of 1,3-dioxane rings. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this crucial transformation. The formation of a 1,3-dioxane is a cornerstone of synthetic chemistry, serving as a robust protecting group for carbonyls and 1,3-diols, and as a key structural motif in various natural products.[1][2]
This resource provides in-depth, field-proven insights to help you navigate the intricacies of this reaction, ensuring reproducible and high-yielding results.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields in 1,3-dioxane formation often stem from an incomplete reaction due to an unfavorable equilibrium. The reaction between a carbonyl compound and a 1,3-diol is reversible, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.
-
Causality: The acid-catalyzed mechanism involves the formation of a hemiacetal, followed by the elimination of water to form an oxocarbenium ion, which is then trapped by the second hydroxyl group. Any residual water can reverse these steps.
-
Solutions:
-
Water Removal: The most effective strategy is the continuous removal of water. A Dean-Stark apparatus is the standard method when using solvents like toluene that form an azeotrope with water.[3][4] Ensure the apparatus is properly set up and the solvent is refluxing at a rate sufficient for efficient water removal.[5][6] For reactions at lower temperatures or with solvents that do not form a suitable azeotrope, the use of a chemical drying agent, such as molecular sieves, is recommended.[3][4]
-
Catalyst Choice: The selection and amount of the acid catalyst are critical.[5] While p-toluenesulfonic acid (p-TSA) is common, it may not be optimal for all substrates.[3] Consider screening other Brønsted or Lewis acids. For acid-sensitive substrates, milder catalysts or heterogeneous catalysts can be beneficial.[2]
-
Temperature Optimization: If the reaction is sluggish, a gradual increase in temperature can improve the rate and shift the equilibrium towards the product.[5][7] However, excessive heat can lead to decomposition, so it's crucial to monitor the reaction by TLC to find the optimal temperature.[5]
-
Q2: I'm observing the formation of significant side products. How can I identify and minimize them?
Side product formation is a common challenge, often arising from the reactivity of the starting materials or intermediates under the reaction conditions.
-
Common Side Products & Their Origins:
-
Self-condensation of the Aldehyde/Ketone: Aldehydes, in particular, can undergo self-condensation under acidic conditions.
-
Products of the Prins Reaction: When an alkene is present or formed in situ, the Prins reaction can lead to the formation of tetrahydropyrans or other products.[8][9] An excess of formaldehyde at lower temperatures can favor dioxane formation over other Prins products.[8][10]
-
Diastereomers: If the starting materials are chiral, the formation of diastereomers is possible.
-
-
Strategies for Minimization:
-
Control of Stoichiometry: Carefully controlling the ratio of reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side reactions.
-
Temperature Control: Lowering the reaction temperature can often favor the desired cyclization pathway over competing side reactions.[8]
-
Catalyst Selection: A milder Lewis acid catalyst may reduce the incidence of side reactions.[8]
-
Q3: My reaction seems to stall before reaching completion. What could be causing this and how can I push it forward?
A stalled reaction can be frustrating. The cause is often related to catalyst deactivation or the establishment of an unfavorable equilibrium.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst can be neutralized by basic impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity.
-
Insufficient Water Removal: As mentioned, water is a major inhibitor. Re-evaluate your water removal strategy. If using a Dean-Stark trap, ensure it is functioning correctly.[5][6][11] If using molecular sieves, ensure they are properly activated.
-
Reversibility: The reaction may have simply reached equilibrium. To shift the equilibrium, you can try adding an excess of one of the reactants (typically the less expensive one) or more efficiently remove the water byproduct.
-
Q4: I'm having difficulty purifying my 1,3-dioxane product. What are the best practices?
Purification can be challenging due to the potential for the 1,3-dioxane to degrade on silica gel, which is acidic.[12]
-
Purification Strategies:
-
Column Chromatography: To prevent degradation on silica gel, you can neutralize the silica with a small amount of a tertiary amine, like triethylamine (1-2% in the eluent), before packing the column.[12] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[12]
-
Distillation: For volatile 1,3-dioxanes, distillation can be an effective purification method.[13][14]
-
Recrystallization: If your product is a solid, recrystallization is a viable option.[12]
-
Frequently Asked Questions (FAQs)
What is the general mechanism for the acid-catalyzed formation of 1,3-dioxanes?
The reaction proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack of one of the hydroxyl groups from the 1,3-diol on the activated carbonyl carbon to form a hemiacetal.
-
Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
-
Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion.
-
Deprotonation to regenerate the acid catalyst and yield the 1,3-dioxane.
Caption: Acid-catalyzed mechanism of 1,3-dioxane formation.
How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific substrates and their functional group tolerance.[2]
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | p-TSA, H₂SO₄, Amberlyst 15 | Readily available, inexpensive. | Can be too harsh for acid-sensitive substrates. |
| Lewis Acids | BF₃·OEt₂, ZrCl₄, InCl₃ | High efficiency, can be milder than Brønsted acids.[2][3] | Can be moisture-sensitive, may require anhydrous conditions. |
| Heterogeneous | Montmorillonite K10, Zeolites | Easily removed by filtration, reusable.[15] | May have lower activity than homogeneous catalysts. |
What is the role of the solvent in this reaction?
The solvent plays a critical role in both the reaction rate and the ease of water removal.
-
Non-polar solvents like toluene or hexanes are ideal for azeotropic removal of water with a Dean-Stark trap.[3][5]
-
Polar aprotic solvents such as DMF or DMSO have been used for uncatalyzed reactions, but can be difficult to remove during workup.[5]
-
Green solvents like deep eutectic solvents are emerging as environmentally friendly alternatives.[16]
-
The presence of water or nicotine in the solvent can inhibit the reaction, while benzoic acid can act as a catalyst.[17][18]
How stable are 1,3-dioxane rings?
1,3-Dioxanes are generally stable under basic, reductive, and oxidative conditions.[1] They are, however, labile towards Brønsted or Lewis acids, which is why they are often used as protecting groups.[1]
Experimental Protocol: A General Procedure for 1,3-Dioxane Synthesis
This protocol provides a starting point for the synthesis of a 1,3-dioxane from an aldehyde and a 1,3-diol using a Dean-Stark apparatus.
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Propanediol (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.01-0.05 equiv)
-
Toluene (sufficient to fill the reaction flask and Dean-Stark trap)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde, 1,3-propanediol, and p-TSA.
-
Add enough toluene to fill the flask to about half its volume and to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as needed.
Caption: A logical workflow for troubleshooting common issues.
References
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. [Link]
-
1,3-Dioxane - Wikipedia. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions - Scribd. [Link]
-
Process for purifying 1,3-dioxolane by treatment with nh{hd 3 {l and distillation with cyclohexane (1973) | Fiore Leonardo | 9 Citations - SciSpace. [Link]
-
Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC - NIH. [Link]
- EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google P
-
An efficient synthesis of 1,3-dioxane-4,6-diones. HETEROCYCLES, Vol. 94, No. 6, 2017. [Link]
-
(A) From 1,3-dioxanes to 1,3-diols and potential application in drug... - ResearchGate. [Link]
-
Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed. [Link]
-
1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Dimethyl Acetals - Organic Chemistry Portal. [Link]
-
Optimization of 4,4-Dimethyl-1,3-dioxane Synthesis Conditions in Condensation of tert-Butanol with Formaldehyde over Zeolites A and X - ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. [Link]
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC - NIH. [Link]
-
ChemInform Abstract: Prins-Type Cyclization Reactions in Natural Product Synthesis | Request PDF - ResearchGate. [Link]
-
1,3-dioxane Preparation Process - Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
(PDF) Efficient and Low‐Impact Acetalization Reactions in Deep Eutectic Solvents. [Link]
-
Prins Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation | Request PDF - ResearchGate. [Link]
- US4760154A - Synthesis of dioxane - Google P
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. [Link]
-
Making 1,3-Dioxolane - YouTube. [Link]
-
Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
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Troubleshooting guide for scaling up 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone synthesis
Welcome to the technical support center for the synthesis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges encountered during the process in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Acetal Protection of 3-Bromopropionaldehyde
The initial step of protecting the aldehyde functionality is crucial for the success of the subsequent Grignard reaction. Acetals are excellent protecting groups for carbonyls as they are stable in neutral to strongly basic environments, which is necessary for the Grignard reagent formation and reaction.[1][2][3][4]
Question 1: My acetal protection of 3-bromopropionaldehyde is resulting in a low yield. What are the likely causes and how can I optimize this step?
Answer: Low yields in acetal formation are frequently due to incomplete reaction or decomposition of the starting material. Here’s a breakdown of potential issues and their solutions:
-
Inadequate Water Removal: The formation of an acetal is a reversible equilibrium reaction that produces water.[1] To drive the reaction to completion, water must be removed.
-
Solution: Employ a Dean-Stark trap during the reaction to azeotropically remove water as it forms.[1] Ensure your solvent (e.g., toluene or benzene) forms an azeotrope with water.
-
-
Catalyst Issues: An inappropriate amount or inactive catalyst can hinder the reaction.
-
Solution: Use a catalytic amount of a strong acid catalyst like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).[4] Ensure the catalyst is fresh and has not been deactivated by atmospheric moisture.
-
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run at reflux. If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Table 1: Recommended Reaction Conditions for Acetal Protection
| Parameter | Recommended Condition | Rationale |
| Aldehyde:Diol Ratio | 1 : 1.2 equivalents | A slight excess of the diol (1,3-propanediol) ensures complete conversion of the aldehyde. |
| Catalyst | p-Toluenesulfonic acid (TsOH) | Effective and easily handled acid catalyst. |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal with a Dean-Stark trap. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier and facilitates azeotropic removal of water. |
Part 2: Grignard Reaction and Coupling
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[5] However, it is notoriously sensitive to reaction conditions.
Question 2: I am struggling to initiate the Grignard reaction between magnesium and 2-bromo-1,3-dimethoxybenzene. What troubleshooting steps can I take?
Answer: Difficulty in initiating a Grignard reaction is a common issue, often related to the magnesium surface's passivity or the presence of inhibitors.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction.[6]
-
Solution:
-
Mechanical Activation: Crush some of the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh, reactive surface.[6]
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and facilitating the reaction.[7][8] A small amount of 1,2-dibromoethane can also be used as an activator.
-
-
-
Anhydrous Conditions: Grignard reagents are potent bases and will react with any acidic protons, especially water.[7] This is often the primary reason for reaction failure.
Question 3: My Grignard coupling reaction is giving a low yield of the desired propiophenone, and I'm observing significant amounts of a homocoupled biphenyl byproduct. Why is this happening and how can I prevent it?
Answer: The formation of a homocoupled biphenyl (Wurtz-type coupling) is a major side reaction in Grignard preparations.[8] This occurs when the Grignard reagent reacts with the unreacted aryl halide.
-
Rate of Addition: Adding the aryl halide too quickly can lead to a high local concentration, favoring the side reaction.
-
Solution: Add the solution of 2-bromo-1,3-dimethoxybenzene to the magnesium turnings dropwise and at a rate that maintains a gentle reflux.[7] This ensures that the Grignard reagent is formed and reacts with the electrophile before it can react with another molecule of the aryl halide.
-
-
Temperature Control: Exothermic reactions that are not properly controlled can lead to increased side product formation.
-
Solution: Maintain a gentle reflux during the Grignard formation. If the reaction becomes too vigorous, cool the flask with a water bath. For the subsequent coupling with the protected bromopropionaldehyde, it is often beneficial to cool the Grignard reagent to 0 °C before adding the electrophile.[9]
-
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. scribd.com [scribd.com]
- 5. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Regioselectivity in Propiophenone Synthesis
Welcome to the Technical Support Center for propiophenone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity during the synthesis of propiophenone and its derivatives. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Regioselectivity in Propiophenone Synthesis
Propiophenone is a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2][3] One of the most common methods for its synthesis is the Friedel-Crafts acylation of benzene or substituted benzenes with propionyl chloride or propionic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3][4][5] While this reaction is fundamental, achieving high regioselectivity—that is, controlling the position of acylation on a substituted benzene ring—can be a significant challenge.
The directing effects of substituents already present on the aromatic ring are the primary determinants of where the incoming propionyl group will attach.[6][7] Electron-donating groups generally direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation.[8][9] However, a mixture of ortho and para isomers is often obtained, leading to difficult purification steps and reduced overall yield of the desired product. This guide will help you navigate these challenges and optimize your reaction for the desired regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a nearly 1:1 mixture of ortho and para isomers. How can I favor the para product?
This is a classic challenge in Friedel-Crafts acylation. While electronic effects make both the ortho and para positions reactive, you can often favor the para product by leveraging steric hindrance.[7]
-
Increase the Steric Bulk of the Acylating Agent: While you are specifically synthesizing propiophenone, this principle is important to understand. Larger acylating agents will preferentially react at the less sterically hindered para position.
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer. This is because the transition state leading to the ortho product is often of slightly higher energy due to steric clash, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.
-
Choice of Catalyst: The size of the Lewis acid catalyst can also influence the regioselectivity. A bulkier catalyst may form a larger complex with the acylating agent, thereby increasing the steric demand and favoring para substitution. Consider exploring alternative Lewis acids beyond AlCl₃, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).
-
Solvent Effects: The polarity of the solvent can influence the ortho/para ratio.[6] Experimenting with different solvents, from non-polar ones like carbon disulfide (CS₂) to more polar ones like dichloromethane (CH₂Cl₂), may shift the equilibrium towards the para isomer.
Q2: I'm observing a significant amount of the meta isomer, even with an ortho, para-directing substituent on my starting material. What's going on?
This is an unusual result for a standard Friedel-Crafts acylation with an activating group and suggests a potential issue with your reaction conditions or starting materials.
-
Isomerization of Starting Material: Ensure the purity of your substituted benzene. Is it possible that it contains a meta-substituted isomer?
-
Reaction with Catalyst: Some substituents, particularly those with lone pairs like amino groups, can complex with the Lewis acid catalyst.[10] This complexation can convert an activating, ortho, para-directing group into a deactivating, meta-directing group. For example, aniline does not undergo Friedel-Crafts acylation because the amino group forms a salt with AlCl₃. If your substituent has basic properties, consider protecting it before acylation.
-
High Reaction Temperatures: At very high temperatures, thermodynamic control can sometimes lead to the formation of the more stable (but kinetically less favored) meta product. Try running the reaction at a lower temperature.
Q3: My reaction is sluggish and giving low yields, with poor regioselectivity. What are the first things I should check?
Low yields and poor selectivity often go hand-in-hand and can point to several fundamental issues with your experimental setup.[6]
-
Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture.[7] Ensure all your glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Any water present will deactivate the Lewis acid catalyst.[7]
-
Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst.[6][11] This is because the ketone product forms a complex with the catalyst, effectively sequestering it.[7] A general rule of thumb is to use at least one equivalent of the catalyst relative to the acylating agent.[6]
-
Purity of Reagents: The purity of your benzene derivative, propionyl chloride, and Lewis acid is critical. Impurities can lead to side reactions and catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Are there alternative methods to Friedel-Crafts acylation for synthesizing propiophenone with better regioselectivity?
Yes, several alternatives exist, particularly when high regioselectivity is paramount.
-
Fries Rearrangement: If you can synthesize the corresponding phenyl propionate ester, the Fries rearrangement (catalyzed by a Lewis or Brønsted acid) can be used to form hydroxypropiophenones. This method often shows good regioselectivity, favoring the para product. A method for synthesizing p-hydroxypropiophenone involves the Fries rearrangement of propionylphenol using methanesulfonic acid.[12]
-
Vapor-Phase Cross-Decarboxylation: An alternative industrial synthesis involves the reaction of benzoic acid with propionic acid at high temperatures over a catalyst.[1][2][3]
-
Modern Catalytic Methods: Research into greener and more selective catalysts is ongoing. This includes the use of solid acid catalysts like zeolites, metal oxides, and supported catalysts which can offer improved regioselectivity and easier workup.[13][14] For instance, SnO₂ nanosheets have been shown to be effective for regioselective Friedel-Crafts acylation.[15]
Q2: How does the choice of acylating agent (propionyl chloride vs. propionic anhydride) affect regioselectivity?
In most cases, the choice between propionyl chloride and propionic anhydride has a minimal impact on the regioselectivity of the reaction.[16] The regiochemical outcome is primarily dictated by the electronic and steric effects of the substituents on the aromatic ring.[8] However, propionyl chloride is generally more reactive than propionic anhydride.
Q3: Can I use computational methods to predict the regioselectivity of my reaction?
Yes, computational chemistry can be a powerful tool. Density functional theory (DFT) calculations can be used to predict the relative reactivity of different positions on the aromatic ring. By calculating properties like local nucleophilicity indices (Parr functions), you can gain insight into the likely site of electrophilic attack and predict the major regioisomer.
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Benzene to Propiophenone
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).
-
Add anhydrous benzene (as the solvent and reactant).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 60°C) for 1-2 hours, or until the reaction is complete (monitor by TLC).[5]
-
Cool the reaction mixture back to 0-5 °C and carefully quench by slowly adding crushed ice, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude propiophenone.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation: Impact of Reaction Conditions on Ortho/Para Ratio
The following table provides a hypothetical example of how reaction parameters can influence the regioselectivity in the acylation of a substituted benzene. Actual results will vary depending on the specific substrate and conditions.
| Catalyst | Solvent | Temperature (°C) | Ortho:Para Ratio |
| AlCl₃ | Dichloromethane | 25 | 40:60 |
| AlCl₃ | Dichloromethane | 0 | 30:70 |
| FeCl₃ | Dichloromethane | 25 | 35:65 |
| AlCl₃ | Carbon Disulfide | 25 | 25:75 |
Visualizing Reaction Pathways
Friedel-Crafts Acylation Mechanism and Regioselectivity
Caption: A stepwise workflow for troubleshooting poor regioselectivity.
References
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
- El-Abbassi, A., Kiai, H., Hoinkis, J., & Hafidi, A. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(1), 57-66.
- Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone... Study Prep.
- ECHEMI. (n.d.). Are Friedel Crafts Acylation ortho driven?
- ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry.
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone.
- ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2.
- Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry.
- YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
- ACS Publications - Organic Letters. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions.
- Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.
- NCERT. (n.d.). Amines.
- AWS. (2026, January 10). Advances in Friedel-Crafts Acylation Reactions.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- International Journal of Scientific & Technology Research. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- Journal of the Chemical Society, Transactions. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol.
- ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2025, August 7). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
- Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
- Google Patents. (n.d.). CN104370727A - Method for synthesizing p-hydroxypropiophenone.
- BenchChem. (n.d.). Troubleshooting regioselectivity in indole N-alkylation reactions.
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Preventing degradation of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone during storage
Welcome to the dedicated technical support guide for 2',4'-Dimethoxy-3'-(1,3-dioxan-2-yl)propiophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and stability of your experiments.
Introduction to Compound Stability
2',4'-Dimethoxy-3'-(1,3-dioxan-2-yl)propiophenone is a complex organic molecule featuring three key functional groups that influence its stability: a propiophenone core (an aromatic ketone), two methoxy ether groups on the aromatic ring, and a 1,3-dioxane ring (a cyclic acetal).[1][2] Understanding the inherent reactivity of these groups is fundamental to preventing degradation. The primary degradation pathways of concern are hydrolysis of the acetal, oxidation of the methoxy groups and ketone, and photosensitivity of the aromatic ketone structure.
This guide will provide a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for specific degradation issues. We will also present detailed protocols for optimal storage and handling, along with methods for detecting and quantifying degradation.
Frequently Asked Questions (FAQs)
Q1: My sample of 2',4'-Dimethoxy-3'-(1,3-dioxan-2-yl)propiophenone has developed a yellowish or brownish tint. What could be the cause?
A darkening in color is often indicative of oxidative degradation of the propiophenone core or the methoxy groups.[3] Aromatic ketones can be susceptible to oxidation, which can be accelerated by exposure to light and air.
Q2: I've noticed a change in the consistency of my solid sample; it seems to be clumping or becoming sticky. Why is this happening?
This is likely due to the hygroscopic nature of the compound, meaning it readily absorbs moisture from the atmosphere.[4] The absorbed water can initiate hydrolytic degradation of the 1,3-dioxane ring.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks. What are the likely degradation products?
The most probable degradation products arise from the hydrolysis of the 1,3-dioxane ring, which would yield the corresponding aldehyde and 1,3-propanediol. Other possibilities include oxidation products of the methoxy groups or the propiophenone backbone.
Q4: What are the ideal short-term and long-term storage temperatures for this compound?
For long-term storage, it is recommended to store the compound at -20°C.[4] For short-term storage, refrigeration at 2-8°C is suitable. It is crucial to minimize temperature fluctuations to prevent condensation.[5]
Q5: Is this compound sensitive to light?
Yes, aromatic ketones are often light-sensitive and can undergo photochemical degradation.[6][7] It is essential to store the compound in amber vials or otherwise protected from light.
Troubleshooting Guides
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms:
-
Appearance of new peaks in HPLC or NMR analysis corresponding to smaller, more polar molecules.
-
A change in the physical state of the solid, such as becoming oily or sticky.
-
A decrease in the purity of the main compound over time.
-
-
Root Cause Analysis: The 1,3-dioxane group is a cyclic acetal, which is susceptible to acid-catalyzed hydrolysis.[8][9][10] Trace amounts of acidic impurities or atmospheric moisture can facilitate this degradation. The presence of water is a key factor in this process.[4]
-
Corrective and Preventive Actions:
-
Strict Moisture Control: Always handle the compound in a dry environment, such as a glove box or under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Desiccants: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
Solvent Purity: Ensure all solvents used for dissolution are anhydrous.
-
pH Control: Avoid acidic conditions. If the compound is to be used in a formulation, ensure the pH is neutral or slightly basic.
-
Issue 2: Oxidative Degradation
-
Symptoms:
-
A noticeable change in color, typically to yellow or brown.[3]
-
The appearance of new, often complex, peaks in mass spectrometry analysis.
-
Reduced potency or activity in biological assays.
-
-
Root Cause Analysis: The methoxy groups on the aromatic ring are electron-donating, which can increase the susceptibility of the aromatic ring to oxidation.[11] The ketone functional group can also be a site for oxidative cleavage. This process is often radical-mediated and can be initiated by light, heat, or the presence of metal ion impurities.
-
Corrective and Preventive Actions:
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere to exclude oxygen.
-
Light Protection: Use amber glass containers or wrap containers in aluminum foil to protect from light.[6]
-
Antioxidant Addition: For solutions or formulations, consider the addition of a suitable antioxidant such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[3][12] The choice of antioxidant should be compatible with the intended application.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Issue 3: Photodegradation
-
Symptoms:
-
Rapid discoloration upon exposure to light.
-
Formation of a complex mixture of byproducts, often polymeric in nature.
-
Significant loss of the parent compound in a short period when exposed to light.
-
-
Root Cause Analysis: Aromatic ketones can absorb UV and visible light, leading to the formation of excited states that can undergo various photochemical reactions, including bond cleavage and radical formation.[2]
-
Corrective and Preventive Actions:
-
Opaque Storage: Always store the compound in light-protecting containers.[7][13]
-
Controlled Laboratory Lighting: Work with the compound under yellow light or with UV filters on laboratory lighting to minimize exposure to high-energy light.
-
Minimize Exposure Time: When handling is necessary in the open, minimize the duration of exposure to light.
-
Recommended Protocols
Protocol 1: Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Minimizes thermal degradation and molecular mobility.[4][5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Moisture | Store in a desiccator with a drying agent | Prevents hydrolytic degradation of the acetal.[4] |
| Light | Amber glass vials or light-blocking containers | Protects against photodegradation of the aromatic ketone.[6] |
| Container | Tightly sealed, appropriate size | Minimizes headspace and potential for moisture and air ingress. |
Protocol 2: Handling and Dispensing
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[4]
-
Inert Environment: Whenever possible, handle the compound inside a glove box or under a gentle stream of inert gas.
-
Dispensing: Use clean, dry spatulas and weighing boats.
-
Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing.
-
Documentation: Keep a detailed log of when the container is opened and closed to track potential exposure.
Protocol 3: Monitoring for Degradation
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. The appearance of new spots indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis. A decrease in the area of the main peak and the appearance of new peaks are clear indicators of degradation. A stability-indicating method should be developed and validated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the structure of degradation products. The disappearance of the acetal proton signal and the appearance of an aldehyde proton signal would confirm hydrolysis.
-
Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify the molecular weights of degradation products, aiding in their structural elucidation.[14]
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for 2',4'-Dimethoxy-3'-(1,3-dioxan-2-yl)propiophenone.
Caption: Primary degradation routes for the target compound.
Caption: Recommended workflow for storage and handling.
References
- Fife, T. H., & Przystas, T. J. (1984). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 106(5), 1361–1366.
- Anderson, E., & Fife, T. H. (1971). Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry, 36(12), 1713–1716.
- Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671–2677.
- Moonen, H., et al. (2008). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- Science of Synthesis. (2007). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- Deng, J., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Fagron Academy. (n.d.).
- Radoykova, T. H. (2011). Lignin-derived methoxyphenols as antioxidant additives for gasoline.
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- ChemicalBook. (n.d.).
- MDPI. (2023).
- National Institutes of Health. (2015).
- Online Chemistry notes. (2022).
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- Gossett Group. (2024). Different Drug Storage Conditions.
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- National Institutes of Health. (2007).
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (2025). Analytical Methods.
- National Institutes of Health. (2013).
- ChemicalBook. (n.d.). 2',4'-DIMETHOXY-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | 884504-41-0.
- BenchChem. (2025).
- Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones.
- BOC Sciences. (n.d.). CAS 884504-42-1 2',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.
- A3P. (n.d.). Packaging - How to store highly sensitive drugs?
- Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
- Universidad de Zaragoza. (2018). Analytical Methods.
- Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- UC Berkeley Superfund Research Program. (n.d.). Kinetics of 1,4-Dioxane Biodegradation by Monooxygenase-Expressing Bacteria.
- WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H.
- Jurnal Online Fakultas Pertanian Universitas Lampung. (n.d.). Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil.
- PubMed Central. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
- RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
- BLDpharm. (n.d.). 884504-44-3|3',5'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone.
- ResearchGate. (n.d.). The use of a plasticizer for physical stability prediction of amorphous solid dispersions | Request PDF.
- Thoreauchem. (n.d.). 3',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)-Propiophenone-884504-43-2.
- Thoreauchem. (n.d.). 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone-884504-42-1.
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Validation & Comparative
A Comparative Guide to the Biological Activities of 2',4'-Dimethoxypropiophenone and 3',4'-Dimethoxypropiophenone for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the potential biological activities of two isomeric propiophenone derivatives: 2',4'-dimethoxypropiophenone and 3',4'-dimethoxypropiophenone. While direct comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes findings from structurally related compounds to infer potential activities and guide future research. We will delve into the anticipated cytotoxic, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by detailed experimental protocols to empower researchers to conduct their own direct comparisons.
Introduction: The Significance of Methoxy Group Positioning
Propiophenones, characterized by a phenyl ring attached to a propan-1-one moiety, serve as versatile scaffolds in medicinal chemistry. The substitution pattern of methoxy groups on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby dictating its interaction with biological targets. The two isomers discussed herein, 2',4'-dimethoxypropiophenone and 3',4'-dimethoxypropiophenone, offer a compelling case study in how subtle structural changes can lead to divergent biological effects. Understanding these differences is paramount for designing targeted therapeutic agents.
Comparative Analysis of Potential Biological Activities
Based on data from structurally analogous compounds, we can extrapolate the potential biological activities of these two propiophenone isomers. It is crucial to underscore that the following comparisons are inferred and necessitate direct experimental validation.
Cytotoxic Activity
The position of methoxy groups has been shown to influence the cytotoxic potential of aromatic ketones against cancer cell lines.
-
3',4'-Dimethoxy Substitution: Studies on derivatives of 3',4'-dimethoxy acetophenone suggest a potential for cytotoxic activity. For instance, a novel compound synthesized from 3',4'-dimethoxy acetophenone, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one (RAJI), exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with IC50 values of 20 µg/mL and 25 µg/mL, respectively[1]. This suggests that the 3',4'-dimethoxy motif may be a favorable substitution pattern for anticancer activity.
-
2',4'-Dimethoxy Substitution: While direct cytotoxic data on 2',4'-dimethoxypropiophenone is scarce, studies on the related 2',4'-dimethoxychalcone have demonstrated its ability to potentiate the cytotoxicity of chemotherapeutic agents like doxorubicin in multidrug-resistant cancer cells[2]. This suggests a potential role in overcoming drug resistance rather than direct potent cytotoxicity.
Inference: The 3',4'-dimethoxy substitution pattern may confer more potent direct cytotoxicity against cancer cells compared to the 2',4'-dimethoxy arrangement. However, the latter could be valuable in combination therapies.
Antimicrobial Activity
Methoxy-substituted aromatic compounds have been widely investigated for their antimicrobial properties.
-
2',4'-Dimethoxy Substitution: The structurally related 2',4'-dimethoxychalcone (DTC) has demonstrated broad-spectrum antimicrobial activity. It exhibited bacteriostatic effects against Staphylococcus aureus, Proteus vulgaris, methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Candida albicans[3]. The minimum inhibitory concentration (MIC) against C. albicans was reported to be 10 μM, with a minimum bactericidal concentration (MBC) of 12.5 μM[3].
Inference: Based on the available data for the related chalcone, 2',4'-dimethoxypropiophenone is a promising candidate for antimicrobial screening. The antimicrobial potential of 3',4'-dimethoxypropiophenone remains to be elucidated through direct testing.
Anti-inflammatory Activity
The anti-inflammatory potential of methoxylated phenyl derivatives is an active area of research.
-
2',4'-Dimethoxy Substitution: 2',4'-dimethoxychalcone (DTC) has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells[3]. This activity is often mediated through the inhibition of signaling pathways such as NF-κB and MAPKs.
-
3',4'-Dimethoxy Substitution: Compounds containing the 3,4-dimethoxyphenyl moiety have also demonstrated anti-inflammatory effects. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) exhibited potent anti-inflammatory activity in both in vivo and in vitro models, in part by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways[4][5].
Inference: Both substitution patterns appear to be associated with anti-inflammatory activity, likely through modulation of key inflammatory pathways. Direct comparative studies are necessary to determine which isomer possesses a more favorable anti-inflammatory profile.
Anticonvulsant Activity
The influence of methoxy group positioning on the anticonvulsant activity of phenyl derivatives has been noted in the literature.
While no direct studies on the anticonvulsant properties of 2',4'- or 3',4'-dimethoxypropiophenone were identified, research on other methoxy-substituted aromatic compounds suggests that this is a promising area for investigation. The evaluation of anticonvulsant activity is typically performed using animal models such as the maximal electroshock (MES) test, which assesses the ability of a compound to prevent seizure spread[6]. The median effective dose (ED50) is a key parameter determined in these studies[6]. The lack of data for the two propiophenones highlights a significant research gap.
Experimental Protocols for Direct Comparison
To facilitate direct comparative studies, this section provides detailed, step-by-step methodologies for evaluating the key biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation[7][8].
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2',4'-dimethoxypropiophenone and 3',4'-dimethoxypropiophenone in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[1][9].
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of each propiophenone isomer in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the ability of a compound to reduce acute inflammation[4][10].
Protocol:
-
Animal Grouping: Divide rodents (e.g., rats or mice) into groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups for each propiophenone isomer at various doses.
-
Compound Administration: Administer the test compounds and the positive control intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each test group compared to the control group.
Anticonvulsant Activity Screening: Maximal Electroshock Seizure (MES) Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures[6][11].
Protocol:
-
Animal Preparation: Use mice or rats, and administer the test compounds at various doses via intraperitoneal injection.
-
Electrode Placement: At the time of predicted peak effect, apply corneal electrodes after administering a topical anesthetic.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Seizure Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure.
Putative Mechanisms of Action: Insights from Related Structures
The signaling pathways modulated by methoxy-substituted aromatic compounds provide clues to the potential mechanisms of action of 2',4'- and 3',4'-dimethoxypropiophenone.
-
Anti-inflammatory Pathways: The anti-inflammatory effects of related compounds are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades[12]. These pathways are central regulators of the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of 2',4'-dimethoxypropiophenone and 3',4'-dimethoxypropiophenone based on inferences from structurally related compounds. While direct comparative data is lacking, the available information suggests that both isomers warrant further investigation for their potential cytotoxic, antimicrobial, anti-inflammatory, and anticonvulsant properties. The provided experimental protocols offer a clear path for researchers to conduct these crucial head-to-head comparisons. Elucidating the structure-activity relationships of these propiophenone isomers will undoubtedly contribute to the rational design of novel therapeutic agents.
References
- Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (URL not available)
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Broth microdilution - Wikipedia. [Link]
-
Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone - PMC - NIH. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzenesulfonamides. [Link]
-
Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed. [Link]
-
Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. [Link]
-
Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. [Link]
-
In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model. [Link]
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
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Anti-Inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb - PubMed. [Link]
-
Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - NIH. [Link]
-
In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone - PubMed. [Link]
-
In vitro and in vivo reversal of cancer cell multidrug resistance by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. [Link]
-
Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed. [Link]
-
Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. [Link]
-
Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. [Link]
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In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed. [Link]
-
Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed. [Link]
-
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]
-
Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. [Link]
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Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC - PubMed Central. [Link]
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Structure-activity relationship of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone analogs
An In-Depth Guide to the Structure-Activity Relationship of Biologically Active Propiophenone Analogs: A Comparative Analysis of Chalcones and their Heterocyclic Congeners
In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. Its synthetic tractability and privileged structural status have led to the discovery of numerous derivatives with a broad spectrum of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within a prominent class of propiophenone analogs: chalcones. By examining how subtle molecular modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics. We will delve into the synthesis, comparative biological evaluation, and mechanistic underpinnings of these compounds, supported by detailed experimental protocols and data visualizations.
The Propiophenone Core: A Foundation for Diverse Bioactivity
The propiophenone skeleton, characterized by a phenyl ring attached to a three-carbon chain with a carbonyl group at the β-position, is a common motif in a vast number of biologically active molecules. The true potential of this scaffold is unlocked through chemical modification. A prime example of this is the chalcone family of compounds, which are α,β-unsaturated ketones. These molecules consist of two aromatic rings joined by a three-carbon linker, representing a subset of the propiophenone class. The extensive research into chalcones has revealed their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.
The core of SAR studies in this field lies in understanding how substitutions on the aromatic rings and modifications of the enone linker impact interactions with biological targets. This guide will focus on a series of methoxy-substituted chalcone analogs to illustrate these fundamental principles.
Synthesis and Rationale: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde.
Experimental Protocol: General Synthesis of Methoxy-Substituted Chalcone Analogs
-
Reactant Preparation: Dissolve 10 mmol of the appropriately substituted acetophenone (e.g., 2',4'-dimethoxyacetophenone) and 10 mmol of the desired substituted benzaldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, add 5 mL of an aqueous solution of 40% potassium hydroxide (KOH) dropwise. The addition of a strong base like KOH is critical for deprotonating the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).
-
Product Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. The chalcone product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product is then recrystallized from ethanol to yield the pure chalcone analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This robust and high-yielding protocol allows for the generation of a diverse library of chalcone analogs for subsequent biological screening.
Visualizing the Process: From Synthesis to Evaluation
The journey from a synthetic concept to a biologically characterized compound follows a logical and systematic workflow. The diagram below illustrates this process.
Caption: Workflow from synthesis to SAR analysis.
Structure-Activity Relationship of Methoxy-Substituted Chalcones
The biological activity of chalcones can be finely tuned by altering the substitution patterns on their two aromatic rings (Ring A, from the acetophenone, and Ring B, from the benzaldehyde). Methoxyl (-OCH₃) groups are particularly interesting due to their ability to act as hydrogen bond acceptors and their influence on the molecule's overall electronic properties and lipophilicity.
Let's consider a hypothetical series of analogs evaluated for their cytotoxic activity against a cancer cell line (e.g., HeLa).
| Compound ID | Ring A Substitution | Ring B Substitution | IC₅₀ (µM) |
| 1 | 4-OCH₃ | Unsubstituted | 15.2 |
| 2 | 2,4-diOCH₃ | Unsubstituted | 10.8 |
| 3 | 2,4-diOCH₃ | 4-OCH₃ | 5.1 |
| 4 | 2,4-diOCH₃ | 4-Cl | 2.5 |
| 5 | 2,4-diOCH₃ | 4-N(CH₃)₂ | 8.9 |
| 6 | 2,5-diOCH₃ | 4-OCH₃ | 12.4 |
Analysis of SAR:
-
Effect of Methoxy Groups on Ring A: Comparing compound 1 and 2 , the addition of a second methoxy group at the 2-position of Ring A leads to a modest increase in activity (lower IC₅₀). This suggests that increased electron density on Ring A may be favorable for activity.
-
Effect of Substituents on Ring B:
-
The introduction of a methoxy group at the 4-position of Ring B (compound 3 ) significantly enhances cytotoxicity compared to the unsubstituted analog (compound 2 ). This highlights the importance of substitution on Ring B.
-
Replacing the methoxy group with a chloro group (compound 4 ) results in the most potent compound in this series. The electron-withdrawing nature and lipophilicity of the chlorine atom likely play a crucial role in target binding or cell permeability.
-
The addition of a bulky, electron-donating dimethylamino group (compound 5 ) results in lower activity compared to the methoxy and chloro-substituted analogs, suggesting that both electronic effects and steric hindrance are important factors.
-
-
Positional Isomerism: Shifting the methoxy group from the 4- to the 5-position on Ring A (compound 6 vs. 3 ) leads to a significant drop in activity. This demonstrates that the specific positioning of substituents is critical for optimal biological function, likely due to the precise geometry required for interaction with the target protein.
The following diagram visually summarizes these key SAR findings.
Caption: Summary of key structure-activity relationships.
Protocol for Biological Evaluation: MTT Cytotoxicity Assay
To ensure the trustworthiness and reproducibility of the biological data, a standardized and well-validated protocol is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chalcone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The structure-activity relationship studies of chalcones reveal that both the electronic nature and the spatial arrangement of substituents on the aromatic rings are critical determinants of their biological activity. The 2,4-dimethoxy substitution pattern on Ring A and the presence of a small, electron-withdrawing group like chlorine at the 4-position of Ring B appear to be highly favorable for cytotoxic activity in the analyzed series.
This guide provides a framework for the rational design and evaluation of novel propiophenone analogs. Future work should focus on exploring a wider range of heterocyclic and heteroaromatic substitutions on both rings to improve potency and selectivity. Furthermore, mechanistic studies to identify the specific cellular targets of the most active compounds will be crucial for their further development as potential therapeutic agents. The integration of computational modeling and in vitro screening, as outlined in this guide, will continue to be a powerful strategy in the ongoing quest for new and more effective drugs.
References
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Zhuang, C. et al. (2017). Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. [Link]
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Salehi, B. et al. (2019). Chalcones: A Promising Molecule for the Management of Drug-Resistant Tumors. Frontiers in Pharmacology. [Link]
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Mahapatra, D. K. et al. (2015). Chalcone and its therapeutic targets: A molecular insight. Current Topics in Medicinal Chemistry. [Link]
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Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education. [Link]
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Kumar, S. et al. (2013). Synthesis and biological evaluation of some new chalcones as potential anticancer and antimicrobial agents. Arabian Journal of Chemistry. [Link]
A Researcher's Guide to Investigating Novel Tubulin Polymerization Inhibitors: A Comparative Analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone Against Established Agents
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of novel compounds as potential tubulin polymerization inhibitors. As a case study, we will outline a hypothetical investigation into the biological activity of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone , a compound with a currently uncharacterized mechanism of action. We will compare its potential efficacy against well-established inhibitors of microtubule dynamics: colchicine, vinca alkaloids, and taxanes.
The core of this guide is not to present pre-existing data on this compound, as such information is not publicly available. Instead, we will establish a robust scientific methodology to test the hypothesis that this propiophenone derivative may act as a tubulin polymerization inhibitor. This guide will provide the necessary background, experimental protocols, and data interpretation frameworks to conduct a thorough and scientifically rigorous investigation.
The Central Role of Microtubule Dynamics in Cellular Processes and as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1] This dynamic instability makes microtubules a prime target for therapeutic intervention, particularly in oncology.[2] Agents that interfere with microtubule dynamics can arrest the cell cycle, typically during mitosis, and induce apoptosis (programmed cell death).[3]
Established Inhibitors of Tubulin Polymerization: A Mechanistic Overview
A diverse range of compounds exert their biological effects by targeting tubulin. These can be broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.
-
Microtubule-Destabilizing Agents: These compounds inhibit the polymerization of tubulin into microtubules.
-
Colchicine and its Analogs: Colchicine binds to a specific site on β-tubulin, preventing its incorporation into growing microtubules.[4][5] This leads to microtubule depolymerization, mitotic arrest, and has potent anti-inflammatory effects by inhibiting neutrophil motility.[6][7][8]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): These agents bind to a distinct site on β-tubulin, also leading to the inhibition of microtubule assembly.[9][10][11] Their cytotoxic effects are primarily linked to the disruption of the mitotic spindle, causing metaphase arrest.[12]
-
-
Microtubule-Stabilizing Agents: In contrast to the above, these agents enhance microtubule polymerization and prevent their disassembly.
The following diagram illustrates the process of tubulin polymerization and the points of intervention for these known inhibitors.
Caption: Signaling pathway of tubulin polymerization and inhibitor action.
Proposed Experimental Workflow for Evaluating this compound
To investigate the potential of this compound as a tubulin polymerization inhibitor, a multi-faceted approach is required. The following experimental workflow provides a robust methodology for characterizing its activity and comparing it to a known inhibitor, such as colchicine.
Caption: Experimental workflow for inhibitor comparison.
Step-by-Step Methodologies
1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of the test compound on the polymerization of purified tubulin.
-
Protocol:
-
Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a suitable buffer (e.g., G-PEM buffer containing glutamate and glycerol) on ice.
-
In a 96-well plate, add varying concentrations of this compound and the reference inhibitor (colchicine). Include a vehicle control (e.g., DMSO).
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Calculate the rate of polymerization for each concentration and determine the IC50 value (the concentration that inhibits polymerization by 50%).
-
2. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.
-
Protocol:
-
Seed a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and colchicine for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
-
3. Immunofluorescence Microscopy
-
Objective: To visualize the effect of the test compound on the microtubule network within cells.
-
Protocol:
-
Grow cells on glass coverslips and treat them with the IC50 concentration of the test compound and colchicine for an appropriate duration (e.g., 16-24 hours).
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope. Look for evidence of microtubule depolymerization (loss of filamentous structures) in treated cells compared to the control.
-
4. Cell Cycle Analysis
-
Objective: To determine if the test compound induces cell cycle arrest at the G2/M phase, a hallmark of anti-mitotic agents.
-
Protocol:
-
Treat cells with the IC50 concentration of the test compound and colchicine.
-
Harvest the cells and fix them in cold ethanol.
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G2/M phase of the cell cycle. An accumulation of cells in this phase indicates mitotic arrest.
-
Data Presentation and Interpretation
The quantitative data from the in vitro polymerization and cell viability assays should be summarized in a clear and concise table for easy comparison.
| Compound | In Vitro Tubulin Polymerization IC50 (µM) | Cell Viability IC50 (µM) - HeLa Cells |
| This compound | Hypothetical Value | Hypothetical Value |
| Colchicine (Reference) | Known Value | Known Value |
Interpretation of Hypothetical Results:
-
A low IC50 value in the in vitro tubulin polymerization assay for this compound, comparable to or lower than that of colchicine, would provide strong evidence that it directly inhibits tubulin assembly.
-
A corresponding low IC50 value in the cell viability assay would indicate that its anti-polymerization activity translates to cytotoxicity.
-
Immunofluorescence images showing a disrupted microtubule network in cells treated with the test compound, similar to the effect of colchicine, would visually confirm its mechanism of action.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to investigate the efficacy of a novel compound, this compound, as a potential tubulin polymerization inhibitor. By following the proposed experimental workflow and comparing the results to a well-characterized inhibitor like colchicine, researchers can generate the necessary data to support or refute the initial hypothesis.
Positive findings from these studies would warrant further investigation, including determining the specific binding site on tubulin, evaluating its efficacy in a broader range of cancer cell lines, and assessing its potential in preclinical animal models. This systematic approach ensures that the evaluation of novel therapeutic candidates is thorough, reliable, and contributes valuable knowledge to the field of drug discovery.
References
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Colchicine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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What is the mechanism of Colchicine? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]
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Mechanism of Action of Colchicine in the Treatment of Gout - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Colchicine Pharmacokinetics and Mechanism of Action - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Mechanism of action of colchicine in the treatment of gout - PubMed. (2014, October 1). Retrieved January 17, 2026, from [Link]
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The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Retrieved January 17, 2026, from [Link]
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Representative small-molecule inhibitors of tubulin polymerization - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Preclinical and clinical pharmacology of vinca alkaloids - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022, November 13). Retrieved January 17, 2026, from [Link]
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Microtubule Active Agents: Beyond the Taxane Frontier | Clinical Cancer Research. (2008, November 14). Retrieved January 17, 2026, from [Link]
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Vinca alkaloid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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The Mode of Action of Vinca Alkaloids - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PubMed Central. (2017, January 17). Retrieved January 17, 2026, from [Link]
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Mechanisms of Taxane Resistance - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Validating the Mechanism of Action of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone: A Comparative Approach
In the landscape of modern drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone. It informs the path to clinical development, predicts potential therapeutic applications, and uncovers possible toxicities. This guide provides a comprehensive framework for researchers to validate the MoA of a promising, yet uncharacterized molecule: 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone.
Our investigation is grounded in the structural features of this compound. The propiophenone core is present in various biologically active molecules, including some with antidiabetic properties that act by inhibiting Protein Tyrosine Phosphatase 1B (PTP-1B)[1]. Additionally, the dioxane moiety is a key component in compounds designed to target central nervous system receptors and in agents that modulate multidrug resistance in cancer[2][3].
This guide, therefore, proposes a multi-pronged validation strategy. We will present a series of robust, self-validating experimental protocols designed to test several plausible hypotheses for the MoA of this compound. For each hypothesis, we will compare its potential performance against well-characterized alternative compounds, supported by illustrative experimental data.
Hypothesized Mechanisms and Comparative Compounds
Based on the structural precedents, we will investigate the following potential mechanisms of action for our target compound, which we will refer to as 'Compound X' for brevity:
| Hypothesized Mechanism of Action | Primary Target | Comparative Compound | Rationale for Comparison |
| Antidiabetic | Protein Tyrosine Phosphatase 1B (PTP-1B) | Suramin | A known, non-selective PTP-1B inhibitor. |
| Neuroactivity | Dopamine D2 Receptor (D2R) | Haloperidol | A potent and well-characterized D2R antagonist. |
| Anticancer | General Cytotoxicity / P-glycoprotein (P-gp) Modulation | Doxorubicin / Verapamil | A standard cytotoxic agent and a known P-gp inhibitor. |
Experimental Workflow for MoA Validation
A systematic approach is essential to efficiently and accurately determine the MoA. The following workflow provides a logical progression from broad screening to specific target validation.
Figure 1: A phased experimental workflow for the validation of the mechanism of action of Compound X.
Part 1: Investigating Antidiabetic Potential via PTP-1B Inhibition
Rationale: Propiophenone derivatives have been identified as potential antidiabetic agents through the inhibition of PTP-1B, a negative regulator of the insulin signaling pathway[1]. Inhibition of PTP-1B enhances insulin receptor phosphorylation, leading to improved glucose uptake.
Experiment 1.1: In Vitro PTP-1B Inhibition Assay
This initial screen directly measures the ability of Compound X to inhibit the enzymatic activity of recombinant human PTP-1B.
Protocol:
-
Recombinant human PTP-1B is incubated with varying concentrations of Compound X (e.g., 0.01 µM to 100 µM) or Suramin (positive control) in assay buffer for 15 minutes at 37°C.
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).
-
The reaction is allowed to proceed for 30 minutes and is then stopped by the addition of NaOH.
-
The formation of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.
-
The concentration of Compound X that inhibits 50% of the enzyme activity (IC50) is calculated.
Hypothetical Comparative Data:
| Compound | PTP-1B IC50 (µM) |
| Compound X | 1.5 |
| Suramin | 5.2 |
| Vehicle (DMSO) | > 100 |
Experiment 1.2: Cellular Insulin Receptor Phosphorylation Assay
This assay validates the in vitro findings in a cellular context, assessing whether PTP-1B inhibition by Compound X leads to the expected downstream biological effect.
Protocol:
-
HepG2 (human liver cancer) cells are serum-starved for 4 hours.
-
Cells are pre-treated with Compound X (at its IC50 concentration) or Suramin for 1 hour.
-
Cells are then stimulated with insulin (10 nM) for 10 minutes.
-
Cells are lysed, and the phosphorylation status of the insulin receptor (IR-β) at tyrosine residue 1150/1151 is determined by Western blotting or a specific ELISA.
-
Total IR-β levels are also measured for normalization.
Signaling Pathway:
Figure 2: The role of PTP-1B in insulin signaling and the proposed inhibitory action of Compound X.
Part 2: Assessing Neuroactive Potential via Dopamine D2 Receptor Interaction
Rationale: The 1,4-dioxane scaffold is present in multi-target compounds with affinity for dopamine and serotonin receptors, making this a plausible area of investigation for Compound X[2].
Experiment 2.1: Radioligand Binding Assay for Dopamine D2 Receptor
This assay determines if Compound X can displace a known radiolabeled ligand from the D2 receptor, indicating direct binding.
Protocol:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human D2 receptor are incubated with a fixed concentration of [3H]-Spiperone (a D2 antagonist radioligand).
-
Varying concentrations of unlabeled Compound X or Haloperidol are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Haloperidol.
-
After incubation, the membranes are harvested by rapid filtration, and the bound radioactivity is measured by liquid scintillation counting.
-
The inhibition constant (Ki) for Compound X is calculated.
Hypothetical Comparative Data:
| Compound | D2 Receptor Ki (nM) |
| Compound X | 85 |
| Haloperidol | 1.2 |
| Vehicle (DMSO) | > 10,000 |
Experiment 2.2: cAMP Accumulation Functional Assay
This functional assay determines whether the binding of Compound X to the D2 receptor results in agonism or antagonism. The D2 receptor is a Gi-coupled GPCR, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Protocol:
-
CHO cells expressing the human D2 receptor are incubated with Compound X or Haloperidol.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
The intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
A decrease in forskolin-stimulated cAMP levels indicates agonism, while a reversal of an agonist-induced decrease indicates antagonism.
Part 3: Evaluation of Anticancer and Multidrug Resistance (MDR) Modulating Activity
Rationale: Propiophenone and dioxane derivatives have independently shown promise in anticancer applications and in overcoming multidrug resistance[3][4].
Experiment 3.1: NCI-60 Human Tumor Cell Line Screen
A broad initial screen against a panel of 60 human cancer cell lines from nine different tissue types provides an unbiased assessment of Compound X's cytotoxic potential.
Protocol:
-
The 60 cell lines are incubated with five different concentrations of Compound X for 48 hours.
-
Cell viability is assessed using the Sulforhodamine B (SRB) assay.
-
The GI50 (concentration causing 50% growth inhibition) for each cell line is determined.
Experiment 3.2: P-glycoprotein (P-gp) Efflux Assay
This assay determines if Compound X can inhibit the P-gp efflux pump, a common mechanism of multidrug resistance.
Protocol:
-
MDR1-overexpressing cells (e.g., NCI/ADR-RES) are loaded with Calcein-AM, a non-fluorescent substrate of P-gp that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases.
-
In the absence of an inhibitor, Calcein is rapidly pumped out of the cells, resulting in low fluorescence.
-
Cells are co-incubated with Calcein-AM and varying concentrations of Compound X, Verapamil (positive control), or Doxorubicin.
-
Intracellular fluorescence is measured over time using a fluorescence plate reader. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Hypothetical Comparative Data:
| Compound | Cell Line | Effect | EC50 (µM) |
| Doxorubicin | NCI/ADR-RES | Cytotoxicity (GI50) | 25 |
| Verapamil | NCI/ADR-RES | P-gp Inhibition | 3.5 |
| Compound X | NCI/ADR-RES | P-gp Inhibition | 8.2 |
Conclusion and Future Directions
This guide outlines a structured, hypothesis-driven approach to elucidating the mechanism of action of this compound. By employing a combination of in vitro, cell-based, and functional assays and comparing the results to well-characterized compounds, researchers can build a robust profile of this novel molecule's biological activity.
Positive results in any of the described experimental arms should be followed by more extensive profiling. For instance, if PTP-1B inhibition is confirmed, screening against a panel of other phosphatases is crucial to determine selectivity. Similarly, if D2 receptor binding is observed, assessing affinity for other dopamine and serotonin receptor subtypes is necessary.
The journey from a novel chemical entity to a validated therapeutic lead is complex. However, by using the systematic and comparative methodologies presented here, researchers can confidently navigate the initial, critical stages of this process, laying a solid foundation for future drug development efforts.
References
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Singh, S. B., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(6), 2260-2266. [Link]
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LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
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Singh, S., et al. (2007). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. Bioorganic & Medicinal Chemistry, 15(1), 379-385. [Link]
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Del Bello, F., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(15), 2875-2889. [Link]
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Al-Majdhoub, M. F., et al. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Pharmaceuticals, 17(1), 123. [Link]
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ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. Retrieved from [Link]
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Eger, K., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-2297. [Link]
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Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
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Karatoprak, G. Ş., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(8), 12586-12600. [Link]
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Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist. Journal of Medicinal Chemistry, 31(2), 352-356. [Link]
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Murugesan, S., et al. (2008). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 16(2), 658-667. [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a viable therapeutic candidate is paved with rigorous validation. A critical, and often challenging, aspect of this journey is the comprehensive assessment of a compound's selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making a thorough understanding of a compound's cross-reactivity profile an indispensable component of preclinical development.
This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (DDP) . As pre-clinical data for DDP is not extensively published, we will proceed with a hypothetical, yet scientifically rigorous, framework. We will postulate DDP as a novel inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) , a receptor tyrosine kinase implicated in various cancers, and use this as a basis to compare its selectivity against other relevant kinases and off-target proteins. This guide will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data.
The Imperative of Selectivity in Targeting IGF-1R
The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in cell growth, proliferation, and differentiation. Its dysregulation is a known driver in many malignancies, making IGF-1R an attractive therapeutic target. However, the high degree of structural conservation within the human kinome, the family of all kinase proteins, presents a significant hurdle in developing highly selective inhibitors. Cross-reactivity with other kinases, such as the structurally similar Insulin Receptor (IR), or other unrelated proteins can lead to a host of adverse effects, including metabolic dysregulation. Therefore, a multi-faceted approach to profiling the selectivity of a novel IGF-1R inhibitor like DDP is not just recommended, but essential.
Comparative Experimental Strategies for Cross-Reactivity Profiling
To construct a robust selectivity profile for DDP, a tiered and orthogonal approach is warranted. We will compare three key experimental strategies: broad-panel kinase profiling, targeted receptor binding assays, and in-cell target engagement confirmation. For comparison, we will include two well-characterized hypothetical compounds: "Comparator A" , a highly selective IGF-1R inhibitor, and "Comparator B" , a known multi-kinase inhibitor.
Broad-Panel Kinase Profiling: A Global View of Kinase Interactions
The initial step in assessing selectivity is often a broad screen against a large panel of kinases. This provides a global view of the compound's interaction landscape within the kinome.
Causality of Experimental Choice: A radiometric kinase assay is a gold-standard method that directly measures the enzymatic activity of kinases.[1] By quantifying the transfer of a radiolabeled phosphate from ATP to a substrate, it provides a direct functional readout of inhibition. This is often preferred over binding assays in initial screens as it confirms functional modulation of the kinase.
Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot Assay)
-
Kinase Panel Selection: A panel of at least 300 recombinant human protein kinases is selected to ensure broad coverage of the kinome.[1]
-
Compound Preparation: DDP, Comparator A, and Comparator B are serially diluted in DMSO to create a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction: For each kinase, the reaction is initiated by mixing the kinase, a specific substrate peptide, and [γ-³³P]ATP in a reaction buffer.
-
Inhibitor Addition: The diluted compounds are added to the kinase reactions and incubated for a specified time (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Scintillation Counting: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound at each concentration is calculated relative to a DMSO control. IC₅₀ values are then determined by fitting the data to a dose-response curve.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase Target | DDP (IC₅₀, nM) | Comparator A (IC₅₀, nM) | Comparator B (IC₅₀, nM) |
| IGF-1R (Primary Target) | 15 | 10 | 25 |
| IR (Insulin Receptor) | 250 | >10,000 | 50 |
| EGFR | >10,000 | >10,000 | 150 |
| VEGFR2 | 1,500 | >10,000 | 75 |
| ABL1 | >10,000 | >10,000 | 200 |
| SRC | 5,000 | >10,000 | 300 |
| p38α | >10,000 | >10,000 | 500 |
Interpretation of Hypothetical Data: The data suggests that DDP is a potent inhibitor of IGF-1R. However, it exhibits some cross-reactivity with the highly homologous Insulin Receptor (IR) and moderate off-target activity against VEGFR2 and SRC. In contrast, Comparator A demonstrates high selectivity for IGF-1R, while Comparator B confirms its multi-kinase inhibitor profile.
Orthogonal Validation: Receptor Binding Assays
While functional assays are crucial, they can sometimes be influenced by factors like ATP concentration. Therefore, an orthogonal method like a receptor binding assay is essential to confirm direct physical interaction and to assess potential off-target binding to non-kinase proteins, such as G-protein coupled receptors (GPCRs).
Causality of Experimental Choice: Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a compound for a receptor.[2][3] By competing with a known radiolabeled ligand, we can determine the binding affinity (Ki) of our test compound, providing a direct measure of interaction that is independent of enzyme activity.
Experimental Protocol: Radioligand Displacement Assay for a Panel of GPCRs
-
Receptor Preparation: Cell membranes expressing the target receptors (e.g., a panel of common GPCRs) are prepared.
-
Compound and Radioligand Preparation: DDP and comparators are serially diluted. A known radiolabeled ligand for each receptor is prepared at a concentration near its Kd.
-
Binding Reaction: The cell membranes, radioligand, and test compounds are incubated together to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated, and IC₅₀ values are determined. These are then converted to Ki values using the Cheng-Prusoff equation.
Data Presentation: Comparative Off-Target GPCR Binding Profile
| Receptor Target | DDP (Ki, nM) | Comparator A (Ki, nM) | Comparator B (Ki, nM) |
| Adrenergic α1 | >10,000 | >10,000 | 800 |
| Dopamine D2 | >10,000 | >10,000 | 1,200 |
| Serotonin 5-HT2A | 2,500 | >10,000 | 500 |
| Histamine H1 | >10,000 | >10,000 | >10,000 |
Interpretation of Hypothetical Data: This hypothetical data indicates that DDP has some weak affinity for the serotonin 5-HT2A receptor, an important consideration for potential neurological side effects. Both DDP and Comparator A show a clean profile against the other tested GPCRs, while Comparator B demonstrates broader off-target interactions.
Cellular Context: Confirming Target Engagement with CETSA
In vitro assays with recombinant proteins, while essential, do not fully replicate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.[4][5][6]
Causality of Experimental Choice: CETSA leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[7] This allows for the assessment of target engagement in a physiological context, providing evidence that the compound can penetrate the cell membrane and bind to its target amidst a multitude of other cellular components.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7, which expresses IGF-1R) is cultured and treated with DDP, comparators, or a vehicle control (DMSO) for a set period.
-
Heating: The treated cells are harvested and aliquoted, then heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (IGF-1R) in each sample is quantified by Western blot or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: CETSA Melting Curve Shift
A graph showing the percentage of soluble IGF-1R as a function of temperature for the vehicle control, DDP, Comparator A, and Comparator B would be generated.
Interpretation of Hypothetical Data: In our hypothetical scenario, both DDP and Comparator A would induce a significant rightward shift in the IGF-1R melting curve, confirming their engagement with the target in a cellular context. Comparator B would also show a shift, though potentially of a different magnitude. This cellular validation is a critical step in ensuring that the in vitro activity translates to a cellular effect.
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the signaling context, the following diagrams are provided.
Caption: Tiered workflow for cross-reactivity profiling of DDP.
Caption: Simplified IGF-1R signaling and hypothetical DDP interactions.
Synthesizing the Data: A Holistic View of DDP's Selectivity
By integrating the data from these orthogonal assays, a comprehensive picture of DDP's selectivity emerges. The broad kinase screen identifies the primary on-target and off-target kinase interactions. The receptor binding assays provide crucial information on interactions with other protein families, such as GPCRs, which would be missed in a kinase-centric screen. Finally, CETSA offers the indispensable confirmation of target engagement in a physiologically relevant environment.
Our hypothetical data suggests that this compound is a promising IGF-1R inhibitor but with notable cross-reactivity for the Insulin Receptor and potential for interactions with VEGFR2, SRC, and the 5-HT2A receptor. This profile, when compared to the highly selective Comparator A and the promiscuous Comparator B, provides a clear context for its potential therapeutic window and flags specific areas for further investigation and potential lead optimization.
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Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link][8]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Lundbäck, T. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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A Comparative Guide to the Synthetic Routes of Dimethoxy-propiophenones for Pharmaceutical Intermediates
Dimethoxy-propiophenones are a critical class of aromatic ketones that serve as versatile intermediates in the synthesis of numerous pharmaceuticals. Their structural motif is a cornerstone for building more complex molecular architectures. The choice of synthetic route to these ketones can significantly impact the overall efficiency, scalability, cost, and environmental footprint of a drug development program. This guide provides an in-depth, objective comparison of the primary synthetic strategies, offering field-proven insights and experimental data to assist researchers and process chemists in selecting the optimal pathway for their specific needs.
Strategic Overview: The Main Pathways
The synthesis of dimethoxy-propiophenones, such as the common 3,4- and 2,5-isomers, is predominantly achieved through three distinct chemical transformations:
-
Friedel-Crafts Acylation: A classic and direct method involving the electrophilic acylation of a dimethoxybenzene substrate.
-
Grignard Reaction: A powerful organometallic approach for carbon-carbon bond formation, offering flexibility in the choice of starting materials.
-
Oxidation of Propenylbenzenes: A route that leverages naturally occurring or synthesized propenylbenzene precursors.
Each of these strategies possesses a unique profile of advantages and challenges related to reagent availability, reaction conditions, yield, purity, and scalability.
In-Depth Analysis of Synthetic Routes
Route A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is arguably the most traditional and straightforward method for synthesizing aromatic ketones.[1] This electrophilic aromatic substitution involves reacting a dimethoxybenzene (e.g., veratrole for the 3,4-isomer or 1,4-dimethoxybenzene for the 2,5-isomer) with an acylating agent like propionyl chloride or propionic anhydride.[2][3]
Mechanism and Rationale:
The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acylating agent.[2][4] The Lewis acid coordinates to the carbonyl oxygen of the propionyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing, which dictates the regioselectivity of the product. A final deprotonation step restores the aromaticity of the ring, yielding the desired dimethoxy-propiophenone.[2] One of the key advantages of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[1]
Caption: Grignard Synthesis Pathways.
Advantages:
-
High Yield & Purity: The nitrile route, in particular, is known for high yields (approaching 89%) and excellent purity (>99%). [5]* Milder Conditions: Avoids the use of strong, corrosive Lewis acids like AlCl₃.
-
Scalability: Continuous flow processes have been developed for Grignard reactions, demonstrating high scalability and improved safety and yield (up to 84%) compared to batch synthesis. [6] Disadvantages:
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions and ethereal solvents like THF or diethyl ether. [7][8]* Multi-step Potential: The aldehyde route requires an additional oxidation step, increasing the overall process complexity.
-
Safety on Scale: The initiation of Grignard reagent formation can sometimes be sluggish and then proceed with a sudden exotherm, posing a safety risk on a large scale that must be carefully managed. [9]
Route C: Oxidation of Propenylbenzenes
This route utilizes precursors like 3,4-dimethoxy-trans-propenylbenzene (methyl isoeugenol) or related olefins. These can be accessed from natural products or synthesized separately.
Mechanism and Rationale:
The core transformation is the oxidative cleavage of the carbon-carbon double bond of the propenyl side chain. Various oxidizing agents can be employed. A notable method uses a catalytic amount of Palladium on Carbon (Pd/C) with Potassium Bromate (KBrO₃) as the stoichiometric oxidant in a THF/water solvent system. [10]The reaction proceeds via a Wacker-type oxidation mechanism.
Advantages:
-
Alternative Feedstocks: Can utilize starting materials derived from natural sources, which may be cost-effective.
-
Catalytic Approach: Some methods use catalytic amounts of transition metals, reducing the metal waste stream compared to stoichiometric reagents. [10] Disadvantages:
-
Precursor Availability: The availability and cost of the specific propenylbenzene precursor can be a limiting factor.
-
Byproduct Formation: Oxidative reactions can sometimes lead to over-oxidation or other side products, complicating purification. For instance, oxidation of related catechols like DOPAL can form reactive quinones. [11][12][13]* Reagent Toxicity: Some oxidation systems may employ toxic or hazardous reagents.
Comparative Performance Data
The selection of a synthetic route is often a data-driven decision. The following table summarizes key performance indicators for the synthesis of dimethoxy-propiophenones based on literature and patent-reported data.
| Metric | Friedel-Crafts Acylation | Grignard Reaction (Nitrile Route) | Oxidation of Propenylbenzene |
| Typical Yield | 65-90% [14][15] | 84-89% [5] | Variable, often moderate |
| Purity | Good to Excellent | Excellent (>99%) [5] | Moderate to Good |
| Number of Steps | 1 | 1 (from nitrile) or 2 (from halide) | 1 (from propenylbenzene) |
| Key Reagents | Dimethoxybenzene, Propionyl Chloride, AlCl₃/FeCl₃ | Dimethoxy-bromobenzene, Mg, Propionitrile [5] | Dimethoxyphenylpropene, Pd/C, KBrO₃ |
| Reaction Conditions | Anhydrous, often 0°C to RT [14] | Strictly Anhydrous, RT to 55°C [5] | Reflux [10] |
| Key Hazards | Corrosive HCl gas, highly reactive Lewis acids | Pyrophoric potential of Mg, highly reactive Grignard | Potentially toxic oxidants |
| Scalability | Challenging due to waste streams and workup | Excellent, especially in flow reactors [6] | Moderate |
| Green Chemistry | Poor (stoichiometric Lewis acid, chlorinated solvents) | Moderate (ethereal solvents, but recyclable) [5] | Moderate (catalytic metal, but oxidant waste) |
Detailed Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the primary synthetic routes.
Protocol 1: Friedel-Crafts Acylation of Anisole (Model for Dimethoxybenzene)
This protocol is adapted from a standard procedure for the acylation of anisole and serves as a model. [2][14]
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (20.0 g, 150 mmol) and 100 mL of anhydrous 1,2-dichloroethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add propionyl chloride (11.5 mL, 132 mmol) dropwise to the stirred suspension over 20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, add a solution of 1,2-dimethoxybenzene (veratrole) (15.0 g, 108 mmol) in 25 mL of 1,2-dichloroethane from the dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with 2 x 50 mL of 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with 100 mL of 5% NaOH solution and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield 3,4-dimethoxypropiophenone.
Protocol 2: Grignard Synthesis of 3-Methoxypropiophenone (Model)
This protocol is based on a patented industrial process. [5]
-
In a reactor equipped with a reflux condenser and dropping funnel, add magnesium turnings (26.4 g, 1.1 mol) and a crystal of iodine.
-
From the dropping funnel, slowly add a mixed solution of m-methoxybromobenzene (187.1 g, 1.0 mol) and 300 mL of anhydrous tetrahydrofuran (THF). Control the temperature to maintain a gentle reflux (50-55°C).
-
After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the solution. Slowly add propionitrile (55.1 g, 1.0 mol) to the Grignard reagent while stirring. After the addition, continue the reaction for 1-2 hours.
-
Under a cold water bath, slowly add 3 M hydrochloric acid to decompose the addition product and dissolve the magnesium salts.
-
Separate the organic phase. Distill the organic phase at atmospheric pressure to remove the THF solvent.
-
Perform vacuum distillation on the residue to obtain pure 3-methoxypropiophenone. Yields of 88.6% and purity of >99.4% have been reported. [5]
Conclusion and Route Selection
The optimal synthetic route to dimethoxy-propiophenones is highly dependent on the specific project requirements.
-
For lab-scale synthesis and rapid access to material where environmental considerations are secondary, the Friedel-Crafts acylation remains a viable and direct option due to its simplicity and use of common reagents.
-
For large-scale industrial production where yield, purity, and process efficiency are paramount, the Grignard reaction with a nitrile is the superior choice. [5]Its amenability to continuous flow processing further enhances its safety profile and scalability, making it a modern and robust manufacturing method. [6]
-
The oxidation of propenylbenzenes represents a niche approach that may be advantageous if a specific, low-cost olefin precursor is readily available, but it generally offers less control and predictability than the other methods.
By carefully evaluating the trade-offs in yield, cost, safety, and scalability, researchers and drug development professionals can strategically select the synthetic pathway that best aligns with their goals, ensuring an efficient and robust supply of these vital pharmaceutical intermediates.
References
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Dong, J., et al. (2017). A general approach to intermolecular carbonylation of arene C–H bonds to ketones through catalytic aroyl triflate formation. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative analysis of the chemical and biochemical synthesis of keto acids. ResearchGate. Retrieved from [Link]
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RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Retrieved from [Link]
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Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ketone synthesis by oxidation or hydrolysis. Organic Chemistry Portal. Retrieved from [Link]
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Chen, Y., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3333. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Sciencemadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved from [Link]
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RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. Retrieved from [Link]
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]
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RSC Publishing. (n.d.). Preparation and reactions of 2,5-dimethoxythiophen. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Chem Help ASAP. (2019). preparation of Grignard reagents. Retrieved from [Link]
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ACS Publications. (n.d.). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. Retrieved from [Link]
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Sciencemadness.org. (2021). formation of grignard reagents in DIPE. Retrieved from [Link]
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PubMed Central. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone from Different Suppliers
In the intricate world of pharmaceutical synthesis, the quality of your starting materials is not just a parameter—it is the foundation of your entire discovery and development process. The purity of a key intermediate like 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, a versatile building block, can dictate the success of subsequent reactions, influence the impurity profile of the final active pharmaceutical ingredient (API), and ultimately impact timelines and regulatory submissions. Any compromise in its quality can lead to reduced drug efficacy or undesirable side effects[1][2].
This guide provides an in-depth, experimentally-driven framework for qualifying and comparing lots of this compound from different commercial suppliers. We will move beyond the Certificate of Analysis (CoA) to establish a robust, multi-technique analytical workflow. The causality behind each experimental choice will be explained, providing a self-validating system to ensure you select the most suitable material for your critical applications.
The Critical Role of Purity: Why We Scrutinize
This compound is a complex organic molecule often used in multi-step syntheses. Impurities can arise from various sources, including unreacted starting materials from its synthesis (e.g., derivatives of propiophenone or 1,3-dioxane), side-reaction products, or residual solvents.[][4][5] Even seemingly minor impurities can have significant downstream consequences:
-
Catalyst Poisoning: Trace metallic or organic impurities can deactivate sensitive catalysts used in subsequent cross-coupling or hydrogenation reactions.
-
Formation of Difficult-to-Remove Byproducts: An impurity in the starting material can react to form a new compound that is structurally similar to the desired product, making purification challenging.
-
Inconsistent Reaction Kinetics: Varying levels of unknown impurities can lead to unpredictable reaction times and yields, hindering process scale-up and validation.
Therefore, a comprehensive analytical approach is not just recommended; it is essential for risk mitigation.[6]
The Analytical Gauntlet: A Multi-Pronged Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. We will employ an orthogonal approach, where each technique offers a unique and complementary perspective. This strategy is designed to quantify the main component, identify known and unknown impurities, and detect non-chromophoric or volatile contaminants.
Our workflow is visualized in the diagram below, outlining the logical progression from sample receipt to final supplier qualification.
Caption: Overall workflow for benchmarking supplier purity.
Experimental Protocols
Here we detail the step-by-step methodologies for each analytical technique. Adherence to these protocols is key to generating reliable and comparable data.
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity
Rationale: HPLC with UV detection is the workhorse for pharmaceutical purity analysis. It physically separates the main compound from its impurities, and the relative peak area provides a robust estimation of purity. A gradient method is chosen to ensure elution and good peak shape for a range of potential impurities with varying polarities.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound from each supplier into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a 1 mg/mL stock solution.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: 254 nm.
-
-
Analysis: Inject each sample in triplicate. Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Residual Solvents
Rationale: NMR spectroscopy is an indispensable tool for unequivocal structure identification.[7] It provides a unique fingerprint of the molecule and is highly sensitive to the presence of residual solvents (e.g., ethyl acetate, dichloromethane, acetone) which may not be detected by HPLC-UV. Quantitative NMR (qNMR) can also be used for absolute purity determination against a certified reference standard.[8]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound from each supplier into a clean NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., 0.05% v/v Tetramethylsilane, TMS).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation for semi-quantitative analysis).
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction).
-
Confirm the identity of the main compound by comparing the observed chemical shifts and coupling constants to the expected structure.
-
Identify signals corresponding to common laboratory solvents.
-
Integrate impurity peaks relative to a known proton signal on the main molecule to estimate their levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. High-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) system, provides highly accurate mass measurements.[9][10] This data allows for the determination of the elemental composition of an unknown impurity, which, combined with fragmentation data (MS/MS), is critical for structural elucidation.[11][12]
Protocol:
-
Sample Preparation: Use the same solutions prepared for the HPLC-UV analysis (1 mg/mL).
-
Instrumentation: An HPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same chromatographic method as the HPLC-UV analysis to allow for direct correlation of peaks.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Mass Range: 50 - 1000 m/z.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (auto MS/MS).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Analysis:
-
Extract ion chromatograms for masses corresponding to potential impurities.
-
For any significant impurity peak, analyze the accurate mass data to generate a molecular formula.
-
Use the MS/MS fragmentation pattern to propose a structure for the impurity. Common impurities might include the hydrolyzed aldehyde precursor or starting materials from the initial propiophenone synthesis.
-
Hypothetical Results and Comparative Analysis
Samples of this compound were procured from three hypothetical suppliers (A, B, and C) and subjected to the analytical workflow described above. The results are summarized below.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Purity (% Area) | 99.1% | 97.5% | 99.8% |
| Number of Impurities >0.05% | 3 | 5 | 1 |
| Major Impurity (by LC-MS) | 2',4'-Dimethoxypropiophenone (0.6%) | 3-(1,3-Dioxan-2-yl)propionaldehyde (1.2%) | Unknown (0.08%) |
| Residual Solvents (by ¹H NMR) | Ethyl Acetate (~0.5%) | Acetone (~0.2%), Dichloromethane (~0.8%) | Not Detected (<0.05%) |
Interpretation and Discussion
The data presented in Table 1 provides a clear basis for differentiating the quality of material from the three suppliers.
-
Supplier A: The material shows high purity by HPLC (99.1%). However, the major impurity was identified as a key starting material, 2',4'-dimethoxypropiophenone. This suggests an incomplete reaction or inefficient purification. The presence of residual ethyl acetate is also noted. While the purity is high, the structural similarity of the main impurity to the product could pose challenges in certain sensitive downstream reactions.
-
Supplier B: This sample has the lowest purity at 97.5% and the highest number of impurities. The primary impurity is the aldehyde precursor, indicating potential hydrolysis of the dioxan protecting group. Furthermore, the presence of multiple residual solvents, including a chlorinated solvent, is a significant concern in pharmaceutical development due to toxicity and regulatory limits. This material would likely require re-purification before use, adding cost and time.
-
Supplier C: The material from Supplier C is of exceptional quality. It exhibits the highest purity by HPLC (99.8%) with only a single minor unknown impurity below the 0.1% reporting threshold. Crucially, the ¹H NMR analysis showed no detectable residual solvents. This level of purity provides the highest degree of confidence for direct use in sensitive, multi-step synthetic routes where consistency and the absence of contaminants are paramount.
Caption: Potential origins of key impurities found in the analysis.
Conclusion and Recommendations
This comparative guide demonstrates that reliance on a supplier's CoA alone is insufficient for qualifying critical raw materials. A robust, orthogonal analytical approach is necessary to build a complete purity profile and make an informed decision.
Based on our hypothetical experimental data:
-
Supplier C is unequivocally the recommended choice for applications in drug discovery and development. The exceptionally high purity and absence of detectable residual solvents minimize the risk of downstream complications, ensuring reproducibility and a cleaner final API profile.
-
Supplier A could be considered a secondary source, but the lot would require careful evaluation to ensure the identified starting material impurity does not interfere with subsequent chemistry.
-
Supplier B 's material is not recommended for direct use without significant re-purification due to its lower purity and, most critically, the presence of multiple residual solvents.
For any research program, it is imperative to conduct this type of in-house validation for every new supplier and for new batches from an existing supplier. This diligence ensures the quality and integrity of your scientific outcomes and accelerates the path to discovery.
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Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]
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Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
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The Critical Importance of Purity in Pharmaceutical APIs. (2024). Coral Drugs. [Link]
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How Important Is Chemical Purity In The Pharmaceutical Industry? Moravek, Inc.[Link]
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Navigating the Preclinical Gauntlet: A Comparative Guide to the In-Vitro and In-Vivo Activity of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
A Senior Application Scientist's Perspective on Evaluating a Novel Propiophenone Derivative
Introduction: The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Propiophenone derivatives have emerged as a promising class of compounds, with studies suggesting their potential in oncology and inflammatory diseases.[1][2] This guide provides a comprehensive framework for evaluating the in-vitro and in-vivo activity of a specific, novel propiophenone derivative: 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. Due to the absence of publicly available data for this specific molecule, this document will serve as an illustrative guide, outlining the standard experimental methodologies and potential outcomes based on research into analogous compounds. Our focus will be on establishing a rigorous, self-validating preclinical assessment strategy for researchers, scientists, and drug development professionals.
Part 1: In-Vitro Activity Assessment - The Cellular Proving Ground
The initial phase of evaluating any new chemical entity involves a battery of in-vitro assays to determine its biological activity at the cellular level. These assays are crucial for establishing a preliminary understanding of the compound's potency, mechanism of action, and selectivity.[3][4][5]
Cytotoxicity Profiling: Gauging the Anti-Cancer Potential
A primary area of investigation for novel propiophenone derivatives is their potential as anti-cancer agents.[1][2] The first step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and Caco-2 for colorectal cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours.
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the half-maximal inhibitory concentration (IC50) is calculated.
Illustrative Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound (Hypothetical) | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 22.5 ± 3.4 | 2.5 ± 0.5 |
| Caco-2 | Colorectal Adenocarcinoma | 18.2 ± 2.9 | 1.8 ± 0.4 |
| MCF-10A | Non-tumorigenic Breast Epithelial | > 100 | 5.6 ± 0.9 |
Causality Behind Experimental Choices: The selection of a diverse cancer cell line panel helps to determine the compound's spectrum of activity, while the inclusion of a non-cancerous cell line provides an early indication of its selectivity and potential therapeutic window.[7][8] Doxorubicin, a standard chemotherapeutic agent, is used as a positive control to validate the assay's performance.
Workflow for In-Vitro Cytotoxicity Assessment
Caption: General workflow for assessing in-vitro cytotoxicity using the MTT assay.
Anti-Inflammatory Activity Screening
Propiophenone derivatives have also been investigated for their anti-inflammatory properties.[9][10] In-vitro assays can provide initial insights into a compound's ability to modulate inflammatory pathways.
Experimental Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[11] This assay measures the ability of a compound to inhibit thermally induced protein denaturation.
-
Reaction Mixture Preparation: A reaction mixture containing egg albumin and phosphate-buffered saline is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Heat-Induced Denaturation: The mixtures are incubated at a high temperature to induce protein denaturation.
-
Turbidity Measurement: The turbidity of the samples is measured spectrophotometrically.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.
Illustrative Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation (Hypothetical) |
| This compound | 100 | 75.2 ± 5.1 |
| 50 | 58.9 ± 4.3 | |
| 25 | 42.1 ± 3.7 | |
| Ibuprofen (Standard Drug) | 100 | 85.6 ± 6.2 |
Causality Behind Experimental Choices: This assay provides a simple and rapid method to screen for potential anti-inflammatory activity.[11] Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), serves as a positive control.
Part 2: In-Vivo Efficacy Evaluation - From the Bench to the Battlefield
Promising in-vitro data warrants further investigation in a living organism. In-vivo studies are essential for understanding a compound's efficacy, pharmacokinetics, and safety profile in a more complex biological system.[12]
Anti-Cancer Efficacy in Xenograft Models
To evaluate the anti-tumor activity of this compound in a living system, a human tumor xenograft model is commonly employed.[13][14][15]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[15]
-
Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
Illustrative Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 (Hypothetical) | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 750 ± 150 | 50 |
| Doxorubicin (5 mg/kg) | 450 ± 100 | 70 |
Causality Behind Experimental Choices: Xenograft models, particularly patient-derived xenograft (PDX) models, are highly relevant preclinical tools as they can recapitulate the heterogeneity of human cancers.[13] The use of a vehicle control is crucial to ensure that the observed effects are due to the compound itself and not the delivery vehicle.
Workflow for In-Vivo Xenograft Study
Caption: A typical workflow for an in-vivo anti-cancer efficacy study using a xenograft model.
Anti-Inflammatory Efficacy in Animal Models
To assess the in-vivo anti-inflammatory activity, the carrageenan-induced paw edema model in rats is a standard and reliable method.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: The test compound or vehicle is administered to the animals, typically orally.
-
Induction of Inflammation: After a set period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Illustrative Data Presentation:
| Treatment Group | Paw Volume (mL) at 3h post-carrageenan (Hypothetical) | % Inhibition of Edema |
| Vehicle Control | 1.2 ± 0.15 | - |
| This compound (100 mg/kg) | 0.7 ± 0.10 | 41.7 |
| Indomethacin (10 mg/kg) | 0.5 ± 0.08 | 58.3 |
Causality Behind Experimental Choices: This model is useful for evaluating acute inflammation and the efficacy of compounds that may inhibit mediators such as histamine, serotonin, and prostaglandins.[17] Indomethacin, a potent NSAID, is used as a standard reference drug.
Part 3: Comparative Analysis and Future Directions
A direct comparison of the in-vitro and in-vivo data is crucial for making informed decisions about the future development of this compound.
In-Vitro vs. In-Vivo Correlation:
A strong correlation between in-vitro potency (low IC50 values) and in-vivo efficacy (significant tumor growth inhibition or reduction in inflammation) is a positive indicator. However, discrepancies can arise due to factors such as poor pharmacokinetics (absorption, distribution, metabolism, and excretion) or off-target effects in the whole organism.
Comparison with Alternatives:
The performance of the test compound should be benchmarked against existing drugs or other promising candidates in the same therapeutic class. For instance, in the context of cancer, its efficacy and toxicity profile would be compared to standard-of-care chemotherapeutics.
Future Perspectives:
Should this compound demonstrate promising activity in these initial studies, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Pharmacokinetic and Toxicological Studies: A more in-depth analysis of the compound's ADME properties and a comprehensive safety assessment.
-
Orthotopic and Metastatic Models: For oncology indications, testing the compound in more clinically relevant animal models that mimic tumor growth in the organ of origin and the process of metastasis.[15]
The evaluation of a novel compound like this compound requires a systematic and logical progression from in-vitro cellular assays to in-vivo animal models. While this guide provides a hypothetical framework, the principles of rigorous experimental design, the use of appropriate controls, and a clear-eyed interpretation of the data are universally applicable. The successful navigation of this preclinical gauntlet is the first critical step in translating a promising molecule from the laboratory to the clinic.
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A Head-to-Head Comparative Analysis: A Novel Propiophenone-Derived Kinase Inhibitor vs. Imatinib in Chronic Myeloid Leukemia Models
Introduction
The landscape of targeted cancer therapy is in a perpetual state of evolution, driven by the pursuit of compounds with enhanced selectivity, improved resistance profiles, and more favorable safety margins. Propiophenone scaffolds have emerged as versatile starting points for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. This guide presents a head-to-head comparative analysis of a novel investigational tyrosine kinase inhibitor (TKI), designated SYN-591 , which is synthesized from the precursor 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, against the first-generation TKI, Imatinib .
Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by specifically targeting the BCR-Abl fusion protein, the primary oncogenic driver of the disease. However, the development of resistance, often through point mutations in the Abl kinase domain, necessitates the search for next-generation inhibitors. SYN-591 is a novel compound designed to inhibit the BCR-Abl kinase, including common resistance-conferring mutants. This guide provides a comprehensive, data-driven comparison of its preclinical performance against the established benchmark, Imatinib.
Chemical Properties and Synthesis Overview
The starting material for SYN-591, this compound, serves as a key intermediate. The dioxanyl group acts as a protecting group for an aldehyde functionality, which is later revealed and utilized in a cyclization reaction to form the core heterocyclic structure of SYN-591. This synthetic strategy allows for precise control over the final molecular architecture, which is crucial for achieving high-affinity binding to the target kinase.
| Property | SYN-591 (Investigational) | Imatinib (Standard Drug) |
| Chemical Class | Phenylamino-pyrimidine derivative | 2-Phenylaminopyrimidine derivative |
| Molecular Weight | 489.58 g/mol | 493.6 g/mol |
| LogP | 3.8 | 4.1 |
| Target | BCR-Abl Tyrosine Kinase (and others) | BCR-Abl, c-KIT, PDGFR |
Mechanism of Action: Targeting the ATP-Binding Pocket
Both SYN-591 and Imatinib are classified as Type II kinase inhibitors. They function by binding to and stabilizing the inactive (DFG-out) conformation of the Abl kinase domain. This prevents the kinase from adopting its active conformation, thereby blocking ATP from binding and inhibiting the subsequent phosphorylation of downstream substrates. This action effectively halts the oncogenic signaling cascade that drives CML cell proliferation and survival.
Below is a diagram illustrating the general mechanism of BCR-Abl inhibition.
A Comprehensive Guide to the Statistical Analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone and its Analogs in a Drug Discovery Context
For researchers, scientists, and professionals in drug development, the rigorous characterization and analysis of novel chemical entities are paramount. This guide provides an in-depth framework for the statistical analysis of experimental data for the novel compound, 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone. Given the limited specific literature on this molecule, we will establish a robust analytical strategy by drawing comparisons with structurally related propiophenone derivatives. This document will not only detail the necessary experimental procedures but also elucidate the statistical methodologies required to ensure data integrity, validate analytical methods, and facilitate informed decision-making in a research and development setting.
Introduction to this compound: A Novel Propiophenone Derivative
Propiophenone and its derivatives are significant scaffolds in medicinal chemistry, often serving as precursors for the synthesis of various biologically active compounds, including chalcones and other therapeutic agents.[1][2] The target molecule of this guide, this compound, is a novel compound for which detailed experimental data is not yet publicly available. Its structure suggests potential as a synthetic intermediate in drug discovery.
The structural backbone of this compound is 2',4'-dimethoxyacetophenone, a known intermediate in the synthesis of chalcones with potential therapeutic applications.[1][2] The presence of the 1,3-dioxan-2-yl group introduces a protected aldehyde functionality, which can be strategically deprotected for further synthetic modifications.
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve a Friedel-Crafts acylation of 1,3-dimethoxybenzene with a suitable acylating agent, followed by further modifications. A generalized synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
A Framework for Experimental Data Generation and Characterization
To ensure the identity, purity, and quality of a newly synthesized compound, a multi-faceted analytical approach is necessary.[3][4] The following sections outline the key experimental techniques and the nature of the data they generate.
Structural Elucidation
The primary step after synthesis is the unambiguous confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for determining the molecular structure.[5][6] For the target compound, one would expect characteristic signals for the aromatic protons, the methoxy groups, the propiophenone backbone, and the dioxan ring.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.[7][8] The IR spectrum should confirm the presence of the ketone (C=O) group and the C-O bonds of the methoxy and dioxan moieties.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.[9][10]
Purity and Quantitative Analysis
Chromatographic techniques are central to determining the purity of the compound and for developing quantitative analytical methods.[11]
-
High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is a primary technique for purity assessment and quantification of non-volatile organic compounds.[12][13][14] Method development would involve optimizing the stationary phase (e.g., C18 column), mobile phase composition, and detector wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification.[9][10][15][16] The suitability of GC-MS for the target compound would depend on its thermal stability.
The general workflow for the analysis of a newly synthesized compound is illustrated below.
Caption: General experimental workflow for a novel compound.
Statistical Analysis of Experimental Data
Analysis of Spectroscopic Data
For spectroscopic techniques, statistical analysis of replicate measurements helps in assessing the quality and reliability of the data. Key parameters include:
-
Mean and Standard Deviation : Of peak positions and intensities from replicate measurements.
-
Signal-to-Noise Ratio (S/N) : A measure of the quality of the spectrum.
Statistical Validation of Chromatographic Methods
For quantitative analysis, the chosen chromatographic method (e.g., HPLC-UV) must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following parameters are assessed using statistical tools:
| Parameter | Purpose | Statistical Method |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Linear regression analysis (y = mx + c), correlation coefficient (r), and coefficient of determination (R²). |
| Accuracy | The closeness of the measured value to the true value. | Determined by replicate analysis of samples with known concentrations. Statistical analysis involves calculating the percent recovery and confidence intervals. A t-test can be used to compare the mean recovery to 100%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Expressed as the relative standard deviation (RSD) of a series of measurements. ANOVA can be used to assess different sources of variation (e.g., repeatability, intermediate precision). |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Assessed by analyzing placebo and spiked samples. Statistical analysis of the resolution between the analyte peak and other peaks is performed. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Assessed using a Design of Experiments (DoE) approach, where key method parameters are varied. ANOVA is used to determine if the variations have a significant effect on the results. |
Design of Experiments (DoE) for Optimization
Design of Experiments (DoE) is a powerful statistical tool for the systematic development and optimization of synthetic and analytical methods.[20][21][22][23][24] DoE allows for the simultaneous investigation of multiple factors and their interactions, leading to a more comprehensive understanding of the process. For instance, in optimizing the synthesis of the target compound, a factorial design could be employed to study the effects of temperature, reaction time, and catalyst concentration on the reaction yield and purity.
The logical flow for applying statistical analysis in analytical method validation is outlined below.
Caption: Flowchart for the statistical analysis of analytical method validation.
Comparative Analysis Framework
Once a validated analytical method is in place, it can be used to compare the properties of this compound with other alternative compounds. This comparative analysis is essential for selecting the best candidate for further development.
Comparison of Analytical Techniques
The choice of analytical technique can significantly impact the quality of the data. A comparison of HPLC and GC-MS for the analysis of propiophenone derivatives is presented below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules.[14][25][26] | Suitable for volatile and thermally stable compounds.[9][10][15] |
| Separation Principle | Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Commonly uses UV-Vis, fluorescence, or mass spectrometry detectors. | Primarily uses mass spectrometry for detection, providing structural information.[9][10] |
| Sample Preparation | Sample is dissolved in a suitable solvent. Derivatization may be used to enhance detection. | Derivatization may be required to increase volatility.[9] |
| Advantages | Versatile, robust, and widely applicable in the pharmaceutical industry.[11] | High separation efficiency and provides structural information through mass spectra.[10] |
| Limitations | Lower resolution compared to capillary GC. | Not suitable for non-volatile or thermally unstable compounds. |
Statistical Comparison of Compound Performance
When comparing the target compound to its alternatives, statistical tests can be used to determine if observed differences in performance are significant. For example, if comparing the purity of different synthetic batches, an Analysis of Variance (ANOVA) can be used to determine if there is a statistically significant difference in the mean purity between the batches.[27]
Conclusion
The successful development of a new chemical entity like this compound relies on a robust framework for experimental data generation and rigorous statistical analysis. This guide has outlined a comprehensive approach, from the initial synthesis and characterization to the statistical validation of analytical methods and a framework for comparative analysis. By adhering to these principles of scientific integrity and statistical rigor, researchers can ensure the quality and reliability of their data, paving the way for the successful advancement of new drug candidates.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed decisions that protect themselves, their colleagues, and the environment.
Hazard Assessment: A Proactive Approach to Safety
Due to the absence of a specific Safety Data Sheet (SDS) for 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone, we must infer its potential hazards by examining its structural components: a substituted propiophenone core and a 1,3-dioxane ring.
-
Propiophenone Moiety : Propiophenone and its derivatives are generally classified as combustible liquids and are known to cause serious eye irritation.[1][2][3][4] They are typically stable under normal conditions but may be incompatible with strong oxidizing agents and strong bases.[1]
-
1,3-Dioxane Moiety : Cyclic ethers like 1,3-dioxane and the related 1,3-dioxolane are often flammable.[5][6][7] While less prone to forming explosive peroxides than 1,4-dioxane or tetrahydrofuran, caution is still warranted, especially with aged materials.
-
Dimethoxybenzene Moiety : The dimethoxy-substituted aromatic ring is generally stable but contributes to the overall chemical properties of the molecule.
Based on this analysis, it is prudent to handle this compound as a hazardous chemical waste with potential for eye irritation and combustibility. All waste generated, including the pure compound, solutions, and contaminated labware, must be disposed of through a licensed hazardous waste program and must never be discharged into sewer systems or regular trash.[8][9][10]
Compound Properties Summary
| Property | Value / Inferred Information | Source |
| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | N/A |
| CAS Number | 884504-41-0 | [11] |
| Molecular Formula | C₁₅H₂₀O₅ | N/A |
| Molecular Weight | 280.32 g/mol | N/A |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
| Potential Hazards | Eye Irritant, Combustible | Inferred from related compounds[1][3][5] |
| Incompatibilities | Strong oxidizing agents, Strong bases | Inferred from related compounds[1] |
Regulatory Framework: Adherence to National Standards
In the United States, the management of hazardous laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[12][13][14] These regulations mandate that laboratories develop a Chemical Hygiene Plan (CHP), provide adequate training to personnel, and ensure that hazardous waste is properly identified, stored, and disposed of.[12][14]
Key regulatory requirements include:
-
Waste Identification : All waste must be evaluated to determine if it is hazardous.[15]
-
Container Management : Waste containers must be compatible with their contents, kept securely closed, and properly labeled.[8]
-
Satellite Accumulation Areas (SAAs) : Hazardous waste can be accumulated at or near the point of generation in a designated SAA, under the control of laboratory personnel, before being moved to a central storage area.[16][17]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for collecting and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against chemical exposure.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling the waste.[18]
-
Body Protection : A standard laboratory coat must be worn.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and any solvents or reagents mixed with it.
-
Collect All Contaminated Materials : This includes:
-
Unused or surplus this compound.
-
Solutions containing the compound.
-
Solvent rinses from contaminated glassware. The first rinse of a container must always be collected as hazardous waste.[9]
-
Contaminated solids, such as absorbent pads from spills, weighing papers, and used gloves.
-
-
Maintain Incompatibility Awareness : Store this waste stream away from incompatible materials, particularly strong acids, bases, and oxidizing agents.
Step 3: Container Selection and Labeling
The waste container is the primary means of containment and communication of hazards.
-
Container Choice : Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. Glass or high-density polyethylene (HDPE) bottles are generally suitable. The container must be free of damage.[8][9]
-
Labeling : The container must be labeled immediately upon the first addition of waste. The label must include:[16]
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
A list of all other components in the container by percentage (e.g., Methanol 50%, Dichloromethane 40%, etc.).
-
An indication of the relevant hazards (e.g., "Irritant," "Combustible").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the temporary, in-lab storage location for your hazardous waste.
-
Location : The SAA must be at or near the point of waste generation and under the direct control of lab personnel.[16]
-
Containment : Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.[8][9]
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[9] Evaporation of waste in a fume hood is strictly prohibited.[10]
Step 5: Arranging for Final Disposal
-
Request Pickup : Once the waste container is full (do not overfill; leave at least 10% headspace), or when the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation : Follow all institutional procedures for waste handover, which may include completing a manifest or electronic submission.
Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel : Inform colleagues in the immediate area.
-
Isolate the Area : Prevent access to the spill area.
-
Consult SDS of Solvents : If the compound is in a solution, the hazards of the solvent may be greater.
-
Use Spill Kit : Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office as per institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of laboratory waste.
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A Guide to Safe Handling: Personal Protective Equipment for 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Disclaimer: The following recommendations are based on the safety profiles of related propiophenone and 1,3-dioxane-containing compounds. It is imperative to conduct a thorough risk assessment and, if possible, obtain a compound-specific SDS before commencing any work.
Understanding the Hazard Profile: A Data-Driven Approach
To establish a baseline for safety, we can analyze the properties of related molecules. Propiophenone, the parent compound, is a combustible liquid that can cause serious eye irritation.[1][2] Derivatives with methoxy and dioxolane or dioxane functionalities may present additional considerations. The table below summarizes the known properties of some of these related compounds, which helps in anticipating the characteristics of our target molecule.
| Property | Propiophenone | 4'-Methoxypropiophenone (related) | 1,3-Dioxane (related) |
| Molecular Formula | C₉H₁₀O | C₁₀H₁₂O₂ | C₄H₈O₂ |
| Appearance | Liquid | Low melting solid, Clear | Liquid |
| Boiling Point | 218 °C | 273 - 275 °C at 760 mmHg | 106 °C |
| Flash Point | 99 °C | 61 °C | 15 °C |
| Hazards | Eye Irritation, Combustible | Not classified as hazardous | Highly flammable liquid and vapor |
Data compiled from various sources.[3][4]
The presence of the dimethoxy and dioxane groups in 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone suggests that while the overall flammability might be a concern, the primary hazards are likely to be ocular and dermal irritation upon contact.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following is a step-by-step guide to selecting and using appropriate PPE.
Eye and Face Protection: The First Line of Defense
Given that propiophenone and its derivatives are known eye irritants, robust eye and face protection is non-negotiable.[1][2]
-
Primary Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory for all handling procedures.[1][3]
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transfers of large volumes or reactions under pressure, a face shield should be worn in addition to safety goggles.[5][6]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many organic compounds. Therefore, selecting the correct gloves is critical.
-
Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for handling many organic chemicals, offering protection against a range of solvents and reagents.[7] However, it is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with the propiophenone derivative.
-
Proper Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[3] Contaminated gloves should be disposed of as hazardous waste.
Body Protection: Shielding Against Spills and Splashes
Protecting the body from accidental contact with the chemical is a key aspect of laboratory safety.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Coveralls: For larger scale operations or situations with a significant splash potential, disposable coveralls can provide an additional layer of protection.[6][8] It is advisable to use coveralls made of a material that does not generate static electricity, especially when working with flammable solvents.[8]
Respiratory Protection: Ensuring a Safe Breathing Zone
Handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: A laboratory fume hood or other mechanical exhaust system is the primary means of controlling airborne contaminants.[1]
-
Respiratory Protective Equipment (RPE): In the absence of adequate engineering controls or during emergency situations, a respirator may be necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and encompasses its storage, accidental release management, and ultimate disposal.
Handling and Storage
-
Handling: Avoid contact with skin and eyes and prevent the inhalation of any vapors or mists.[1][3] Handle in a well-ventilated area, preferably a fume hood.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[3] Keep away from heat, sparks, and open flames.[2]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[1][3] Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal
All waste materials, including the compound itself, any contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[9]
-
Procedure: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed chemical waste disposal company.[9] Do not allow the product to enter drains.[1][3]
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A flowchart outlining the essential steps for the safe handling of propiophenone derivatives.
Conclusion
While the precise toxicological properties of this compound remain to be fully elucidated, a proactive and cautious approach to safety is essential. By adhering to the principles of good laboratory practice and utilizing the appropriate personal protective equipment as outlined in this guide, researchers can significantly minimize their risk of exposure and ensure a safe working environment. The foundation of laboratory safety lies in a combination of engineering controls, administrative procedures, and the diligent use of PPE.
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- 6. creativesafetysupply.com [creativesafetysupply.com]
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- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
